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  • Product: Ethyl 2,3-dibromo-3-phenylpropanoate
  • CAS: 5464-70-0

Core Science & Biosynthesis

Foundational

synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate from ethyl cinnamate

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details the synthesis of ethyl 2,3-dibromo-3-phenylpropanoate from ethyl cinnamate. The described method is a straightforward...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl 2,3-dibromo-3-phenylpropanoate from ethyl cinnamate. The described method is a straightforward and efficient electrophilic addition of bromine to the alkene functional group of ethyl cinnamate. This guide provides comprehensive experimental protocols, quantitative data, and a visual representation of the experimental workflow to support researchers in the successful synthesis and characterization of the target compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties for the reactant and the product is provided below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyEthyl Cinnamate (Starting Material)Ethyl 2,3-dibromo-3-phenylpropanoate (Product)
Molecular Formula C₁₁H₁₂O₂C₁₁H₁₂Br₂O₂
Molecular Weight 176.21 g/mol 336.02 g/mol [1]
Appearance Colorless to yellowish liquidWhite crystalline solid
Melting Point 6-8 °C77-79 °C[2]
Boiling Point 271 °C317.3 °C at 760 mmHg[2]
CAS Number 103-36-65464-70-0[2]

Table 2: Spectroscopic Data

SpectrumEthyl Cinnamate (Starting Material)Ethyl 2,3-dibromo-3-phenylpropanoate (Product)
¹H NMR (CDCl₃) δ 7.67 (d, 1H, J=15.8 Hz), 7.24-7.57 (m, 5H), 6.43 (d, 1H, J=15.8 Hz), 4.24 (q, 2H, J=7.1 Hz), 1.32 (t, 3H, J=7.1 Hz)[3]δ 7.3-7.5 (m, 5H), 5.3-5.5 (d, 1H), 4.7-4.9 (d, 1H), 4.1-4.3 (q, 2H), 1.1-1.3 (t, 3H) (Predicted)
¹³C NMR (CDCl₃) δ 166.8, 144.5, 134.5, 130.2, 128.9, 128.1, 118.4, 60.4, 14.3[3]δ 168-170 (C=O), 135-138 (Ar-C), 128-130 (Ar-CH), 50-55 (CHBr), 45-50 (CHBr), 61-63 (OCH₂), 13-15 (CH₃) (Predicted)
IR (cm⁻¹) ~3060 (Ar-H stretch), ~2980 (C-H stretch), ~1715 (C=O stretch), ~1635 (C=C stretch), ~1170 (C-O stretch)[4]~3060 (Ar-H stretch), ~2980 (C-H stretch), ~1735 (C=O stretch), ~1200 (C-O stretch), ~700 (C-Br stretch)

Experimental Protocol

The following protocol is adapted from a well-established procedure for the bromination of ethyl cinnamate.

Materials and Reagents:

  • Ethyl cinnamate

  • Bromine

  • Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve ethyl cinnamate (1 mole equivalent) in carbon tetrachloride.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add bromine (1 mole equivalent) dropwise to the stirred solution. The characteristic red-brown color of bromine should disappear as it reacts. Maintain the temperature below 10 °C during the addition.

  • After the complete addition of bromine, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Allow the reaction mixture to stand at room temperature for one hour.

  • Pour the solution into a large evaporating dish and allow the solvent and any unreacted bromine to evaporate in a fume hood. This process can be expedited by placing the dish under a gentle stream of air.

  • The product, ethyl 2,3-dibromo-3-phenylpropanoate, will crystallize as a solid cake.

  • Break up the crystalline cake and collect the solid by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Dry the white crystals thoroughly. The expected yield is typically high, in the range of 80-93% for analogous reactions.

Safety Precautions:

  • Bromine is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. It is recommended to substitute it with a less hazardous solvent like dichloromethane whenever possible.

  • The reaction is exothermic and should be cooled properly to control the reaction rate.

Reaction Workflow

The following diagram illustrates the key steps involved in the synthesis of ethyl 2,3-dibromo-3-phenylpropanoate from ethyl cinnamate.

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product dissolve Dissolve Ethyl Cinnamate in CCl4 cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_br2 Slowly Add Bromine cool->add_br2 stir Stir for 30 min add_br2->stir evaporate Evaporate Solvent stir->evaporate crystallize Crystallization evaporate->crystallize filtrate Vacuum Filtration crystallize->filtrate dry Dry Product filtrate->dry product Ethyl 2,3-dibromo-3- phenylpropanoate dry->product reaction_mechanism reactant Ethyl Cinnamate (Alkene) intermediate Cyclic Bromonium Ion Intermediate reactant->intermediate Electrophilic Attack br2 Bromine (Br-Br) br2->intermediate product Ethyl 2,3-dibromo-3-phenylpropanoate (Vicinal Dibromide) intermediate->product Nucleophilic Attack (Anti-addition) bromide Bromide Ion (Br⁻) bromide->product

References

Exploratory

Stereochemistry of Bromine Addition to Ethyl Cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The electrophilic addition of bromine to the alkene moiety of ethyl cinnamate is a cornerstone reaction in organic synthesis, providing a direct ro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic addition of bromine to the alkene moiety of ethyl cinnamate is a cornerstone reaction in organic synthesis, providing a direct route to vicinal dibromides. The stereochemical outcome of this transformation is of paramount importance, particularly in the context of drug development where the specific stereoisomer of a molecule can dictate its pharmacological activity. This technical guide provides an in-depth analysis of the stereochemistry of bromine addition to ethyl cinnamate, detailing the underlying mechanistic principles, experimental protocols, and quantitative data. The reaction proceeds via a stereospecific anti-addition, governed by the formation of a cyclic bromonium ion intermediate. This guide will explore various experimental conditions and their impact on the stereochemical purity and yield of the resulting ethyl 2,3-dibromo-3-phenylpropanoate.

Introduction

The addition of halogens to alkenes is a fundamental reaction in organic chemistry. In the case of ethyl cinnamate, which possesses a carbon-carbon double bond conjugated with both a phenyl group and an ester, the addition of bromine yields ethyl 2,3-dibromo-3-phenylpropanoate. This product contains two adjacent chiral centers, meaning four possible stereoisomers can be formed: two pairs of enantiomers (erythro and threo). The control and understanding of the stereochemical pathway are crucial for the selective synthesis of the desired diastereomer. This guide will elucidate the factors that determine the stereochemical course of this reaction.

Reaction Mechanism and Stereoselectivity

The addition of bromine to an alkene, such as ethyl cinnamate, is a stereospecific reaction. The geometry of the starting alkene dictates the stereochemistry of the product. The reaction proceeds through an anti-addition mechanism, meaning the two bromine atoms add to opposite faces of the double bond.[1][2] This is explained by the formation of a cyclic bromonium ion intermediate.

The accepted mechanism involves the following steps:

  • Electrophilic Attack: The electron-rich π-bond of the alkene attacks one of the bromine atoms in the Br₂ molecule, displacing a bromide ion.

  • Formation of a Bromonium Ion: A three-membered ring, the bromonium ion, is formed. This intermediate prevents free rotation around the central carbon-carbon bond, thus preserving the stereochemical information of the starting alkene.

  • Nucleophilic Attack: The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bridging bromine atom. This backside attack results in the observed anti-addition.

This stereospecificity ensures that the reaction of trans-ethyl cinnamate predominantly yields the erythro diastereomer as a racemic mixture of (2R, 3S) and (2S, 3R) enantiomers.

Below is a diagram illustrating the logical flow of the reaction mechanism.

ReactionMechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product EthylCinnamate trans-Ethyl Cinnamate BromoniumIon Cyclic Bromonium Ion EthylCinnamate->BromoniumIon Electrophilic Attack Bromine Br₂ Bromine->BromoniumIon ErythroProduct Erythro-Ethyl 2,3-dibromo-3-phenylpropanoate (Racemic Mixture) BromoniumIon->ErythroProduct Nucleophilic Attack (Anti-addition) ExperimentalWorkflow Start Start Dissolve Dissolve Ethyl Cinnamate in Solvent Start->Dissolve AddBromine Add Brominating Agent (Br₂ or Pyridinium Tribromide) Dissolve->AddBromine React React under Controlled Temperature and Time AddBromine->React Precipitate Precipitate Product (Cooling/Adding Water) React->Precipitate Isolate Isolate Crude Product (Vacuum Filtration) Precipitate->Isolate Purify Purify by Recrystallization Isolate->Purify Analyze Analyze Product (Melting Point, etc.) Purify->Analyze End End Analyze->End

References

Foundational

An In-depth Technical Guide to the Electrophilic Bromination of α,β-Unsaturated Esters

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and regioselectivity of the electrophilic bromination of α...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and regioselectivity of the electrophilic bromination of α,β-unsaturated esters. This class of reactions is pivotal in organic synthesis, enabling the introduction of bromine atoms that serve as versatile handles for further functionalization in the development of novel chemical entities and pharmaceutical agents.

Core Concepts: Electrophilic Addition vs. Radical Substitution

The bromination of α,β-unsaturated esters can proceed through two primary mechanistic pathways, the outcome of which is dictated by the choice of reagents and reaction conditions. These pathways are:

  • Electrophilic 1,2-Addition: This reaction involves the addition of a bromine molecule (Br₂) across the carbon-carbon double bond to yield a vicinal dibromide. This is the classic electrophilic addition mechanism.

  • Radical α-Substitution: This pathway leads to the substitution of a hydrogen atom with a bromine atom at the α-position to the ester carbonyl group (allylic position). This reaction proceeds via a free-radical chain mechanism.

The ability to selectively favor one pathway over the other is crucial for synthetic utility.

Section 1: Electrophilic 1,2-Addition to the Alkene

The reaction of α,β-unsaturated esters with molecular bromine or an equivalent electrophilic bromine source typically results in the formation of a 2,3-dibromoester.

Mechanism of Electrophilic Addition

The electrophilic addition of bromine to the double bond of an α,β-unsaturated ester is a stereospecific process that proceeds via a cyclic bromonium ion intermediate. This mechanism accounts for the observed anti-addition of the two bromine atoms.

The key steps are:

  • Polarization and Electrophilic Attack: The electron-rich π-bond of the alkene attacks one of the bromine atoms of the Br₂ molecule, which becomes polarized upon approach. This leads to the formation of a three-membered cyclic bromonium ion and a bromide ion (Br⁻).

  • Nucleophilic Ring Opening: The bromide ion then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack results in the opening of the ring and the formation of the vicinal dibromide with an anti stereochemical relationship between the two bromine atoms.

// Reactants reactant [label=<

α,β-Unsaturated Ester

]; Br2 [label="Br-Br", shape=plaintext];

// Intermediate intermediate [label=<

Bromonium Ion Intermediate Br⁻

];

// Product product [label=<

vic-Dibromide (anti-addition)

];

// Arrows reactant -> intermediate [label="+ Br₂"]; intermediate -> product [label="Nucleophilic attack by Br⁻"]; } caption { label="Mechanism of Electrophilic Addition"; fontsize=14; fontcolor="#202124"; }

Figure 1: Generalized mechanism for the electrophilic addition of bromine to an α,β-unsaturated ester.

Regioselectivity

For unsymmetrical α,β-unsaturated esters, the nucleophilic attack of the bromide ion on the bromonium ion intermediate can, in principle, occur at either of the two carbon atoms. The regioselectivity is influenced by both steric and electronic factors. The attack generally occurs at the carbon atom that can better stabilize a partial positive charge in the transition state.

Quantitative Data

The electrophilic 1,2-dibromination is generally a high-yielding reaction. The diastereoselectivity is typically high, favoring the anti-addition product.

SubstrateBrominating AgentSolventYield (%)Diastereomeric Ratio (anti:syn)Reference
Ethyl cinnamateBr₂CH₂Cl₂HighPredominantly anti[1]
Ethyl crotonateBr₂None84Not specified[2]
Cinnamic acidBr₂CH₂Cl₂GoodPredominantly anti[3]
Methyl propiolateBr₂Not specifiedNot specifiedTunable with temp.[4]

Table 1: Summary of quantitative data for the electrophilic 1,2-dibromination of various α,β-unsaturated esters.

Experimental Protocols

Protocol 1: Bromination of Ethyl Cinnamate [1]

  • Reagents and Setup: To a solution of ethyl cinnamate in a suitable solvent (e.g., dichloromethane), add a solution of bromine in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture until the bromine color disappears, indicating the consumption of the starting material. The reaction can be monitored by TLC.

  • Workup: Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a standard aqueous workup.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure 2,3-dibromo-3-phenylpropanoate.

Protocol 2: Green Bromination using HBr/H₂O₂ [1]

  • In situ Bromine Generation: This method avoids the direct handling of liquid bromine by generating it in situ from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂).

  • Reaction: Ethyl cinnamate is reacted with a mixture of HBr and H₂O₂ in a suitable solvent.

  • Workup and Purification: The workup and purification are similar to the procedure using molecular bromine.

Section 2: Radical α-Bromination

Under different conditions, particularly with the use of N-bromosuccinimide (NBS) and a radical initiator, bromination occurs selectively at the α-position (allylic position) of the α,β-unsaturated ester.

Mechanism of Radical α-Bromination

This reaction proceeds via a free-radical chain mechanism, analogous to other allylic brominations.

  • Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) is thermally or photochemically decomposed to generate radicals. These radicals then react with NBS to produce a bromine radical (Br•).

  • Propagation:

    • The bromine radical abstracts a hydrogen atom from the α-position of the ester to form an allylic radical, which is resonance-stabilized.

    • This allylic radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with HBr) to form the α-bromo product and a new bromine radical, which continues the chain.

  • Termination: The reaction is terminated by the combination of any two radical species.

// Nodes Initiation [label="Initiation\n(e.g., AIBN → 2R•)\nR• + NBS → R-Br + Succinimidyl•\nSuccinimidyl• + HBr → Succinimide + Br•"]; Propagation1 [label="Propagation Step 1\nα-H abstraction by Br•"]; Propagation2 [label="Propagation Step 2\nReaction of allylic radical with Br₂"]; Termination [label="Termination\n(e.g., Br• + Br• → Br₂)"]; Reactant [label="α,β-Unsaturated Ester", fillcolor="#FFFFFF"]; AllylicRadical [label="Allylic Radical Intermediate", shape=ellipse, style=dashed]; Product [label="α-Bromo-α,β-Unsaturated Ester", fillcolor="#FFFFFF"];

// Edges Initiation -> Propagation1 [style=invis]; Reactant -> AllylicRadical [label="Br•"]; AllylicRadical -> Product [label="+ Br₂"]; Product -> Propagation1 [label="- Br•", style=dashed]; Propagation1 -> Propagation2 [style=invis]; Propagation2 -> Termination [style=invis]; }

Figure 2: Key stages in the radical α-bromination of an α,β-unsaturated ester.

Regioselectivity

The high regioselectivity for the α-position is due to the formation of a resonance-stabilized allylic radical intermediate. The low concentration of Br₂ maintained by the use of NBS minimizes the competing electrophilic addition to the double bond.[5]

Quantitative Data

This method is effective for the synthesis of α-bromo-α,β-unsaturated esters, which are valuable synthetic intermediates.

SubstrateBrominating AgentInitiator/ConditionsYield (%)Reference
Ethyl crotonateNBSAIBN, CCl₄, refluxGood[6]
α,β-Unsaturated ketonesNBS/Et₃N·3HBrK₂CO₃, CH₂Cl₂76-89[3]

Table 2: Representative quantitative data for the α-bromination of α,β-unsaturated carbonyl compounds.

Experimental Protocols

Protocol 3: α-Bromination of Ethyl Crotonate with NBS [6]

  • Reagents and Setup: A solution of ethyl crotonate, N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator (e.g., AIBN) in a non-polar solvent such as carbon tetrachloride (CCl₄) is prepared in a flask equipped with a reflux condenser.

  • Reaction: The mixture is heated to reflux or irradiated with a UV lamp to initiate the reaction. The reaction progress can be monitored by the consumption of the starting material (TLC or GC).

  • Workup: After cooling, the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography to afford ethyl 4-bromocrotonate.

Section 3: Synthesis of α-Bromo-α,β-unsaturated Esters via Bromination-Elimination

An alternative route to α-bromo-α,β-unsaturated esters involves a two-step sequence of dibromination followed by dehydrobromination.

  • Dibromination: The α,β-unsaturated ester is first subjected to electrophilic 1,2-dibromination as described in Section 1.

  • Dehydrobromination: The resulting vicinal dibromide is then treated with a base to induce the elimination of HBr, leading to the formation of the α-bromo-α,β-unsaturated ester. The choice of base and reaction conditions can influence the E/Z selectivity of the resulting double bond.

// Nodes start [label="α,β-Unsaturated Ester"]; dibromide [label="vic-Dibromide"]; product [label="α-Bromo-α,β-Unsaturated Ester"];

// Edges start -> dibromide [label="+ Br₂ (Electrophilic Addition)"]; dibromide -> product [label="- HBr (Base-induced Elimination)"]; }

Figure 3: Logical workflow for the synthesis of α-bromo-α,β-unsaturated esters via a bromination-elimination sequence.

Conclusion

The bromination of α,β-unsaturated esters is a versatile transformation that can be directed towards two distinct and synthetically valuable outcomes: 1,2-dibromo adducts or α-bromo substituted products. A thorough understanding of the underlying mechanisms—electrophilic addition versus free-radical substitution—is paramount for controlling the regioselectivity of this reaction. For drug development professionals and synthetic chemists, the ability to selectively functionalize these substrates opens up a wide array of possibilities for the synthesis of complex molecules and novel therapeutic agents. The experimental protocols provided herein serve as a practical guide for the implementation of these important synthetic transformations.

References

Exploratory

physical and chemical properties of Ethyl 2,3-dibromo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of Ethyl 2,3-dibromo-3-phenylpropa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of Ethyl 2,3-dibromo-3-phenylpropanoate (CAS No. 5464-70-0). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical and Physical Properties

Ethyl 2,3-dibromo-3-phenylpropanoate is a white to off-white solid organic compound.[1] It is characterized by the presence of two bromine atoms on the propyl chain attached to a phenyl group and an ethyl ester. Its chemical structure and key identifiers are presented below.

Table 1: Compound Identification

IdentifierValue
IUPAC Nameethyl 2,3-dibromo-3-phenylpropanoate
CAS Number5464-70-0[1]
Molecular FormulaC₁₁H₁₂Br₂O₂[1]
Molecular Weight336.02 g/mol [1]
Canonical SMILESCCOC(=O)C(C(C1=CC=CC=C1)Br)Br
InChI KeyCCYOCUPSKJUNMD-UHFFFAOYSA-N

A summary of its key physical and chemical properties is provided in the tables below.

Table 2: Physical Properties

PropertyValueSource
Physical StateSolid[1]
ColorWhite to Off-White[1]
Melting Point77-79 °C[1][2][3][4][5]
Boiling Point317.3 °C at 760 mmHg[1][3][4][5]
Density1.657 g/cm³[1][3][5]
SolubilityChloroform (Slightly), Methanol (Slightly)[1][4]

Table 3: Chemical and Safety Properties

PropertyValueSource
Flash Point145.7 °C[1][3]
Refractive Index1.574[4][5]
Vapor Pressure0.000388 mmHg at 25°C[4]
LogP3.44920[4]
Hazard StatementsCauses skin irritation, May cause respiratory irritation[6]

Experimental Protocols

Synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate

A common and well-documented method for the synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate is through the bromination of ethyl cinnamate. The following protocol is adapted from established organic synthesis procedures.

Materials:

  • Ethyl cinnamate (1 mole, 176.2 g)

  • Carbon tetrachloride (100 cc)

  • Bromine (1 mole, 159.8 g, 51.2 cc)

  • 1-L round-bottomed flask

  • Dropping funnel

  • Air vent

  • Ice bath

  • Large dish

  • Büchner funnel

  • Filter paper

Procedure:

  • Dissolve 176.2 g (1 mole) of ethyl cinnamate in 100 cc of carbon tetrachloride in a 1-L round-bottomed flask. The flask should be equipped with a two-holed stopper fitted with a dropping funnel and an air vent.

  • Place the flask in an ice bath to cool the solution.

  • Slowly add 159.8 g (1 mole) of bromine in small quantities through the dropping funnel with frequent stirring. The addition should take approximately 20-25 minutes.

  • After the complete addition of bromine, allow the solution to stand for one hour.

  • Pour the reaction mixture into a large dish and allow the carbon tetrachloride and any unreacted bromine to evaporate. This process can be accelerated by inverting a large funnel connected to a suction pump over the dish.

  • The dibromo ester will separate as large crystals, forming a solid cake.

  • Break up the crystalline cake and spread it in a thin layer on a large Büchner funnel.

  • Apply suction to the Büchner funnel until all traces of bromine have been removed.

  • Dry the white crystals by pressing them between large filter papers.

The crude yield of Ethyl 2,3-dibromo-3-phenylpropanoate is typically 280–285 g (83–85% of the theoretical amount), with a melting point of 65–71 °C. For a purer product, recrystallization from petroleum ether (b.p. 70–90 °C) can be performed, yielding a product with a melting point of 74–75 °C.

Synthesis_Workflow cluster_preparation Reaction Setup cluster_reaction Bromination cluster_workup Isolation and Purification A Dissolve Ethyl Cinnamate in Carbon Tetrachloride B Cool in Ice Bath A->B C Slowly Add Bromine (1 mole equivalent) B->C Proceed to Reaction D Stir and React for 1 hour C->D E Evaporate Solvent and excess Bromine D->E Proceed to Workup F Collect Crystalline Product E->F G Wash and Dry Product F->G H Recrystallize (Optional) G->H I Ethyl 2,3-dibromo-3- phenylpropanoate H->I Final Product

Caption: Experimental workflow for the synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate.

Chemical Reactivity

Ethyl 2,3-dibromo-3-phenylpropanoate exhibits reactivity characteristic of halogenated esters. The principal reactions are elimination and nucleophilic substitution.

Elimination Reactions (Dehydrobromination)

When treated with a base, Ethyl 2,3-dibromo-3-phenylpropanoate can undergo an elimination reaction, specifically dehydrobromination, to form an alkene. The reaction mechanism (E1 or E2) can be influenced by the reaction conditions, such as the strength of the base and the solvent used. For instance, its related carboxylic acid, 2,3-dibromo-3-phenylpropanoic acid, is known to undergo E2 elimination with a strong base. While deprotonation for the ester might be more hindered, elimination remains a key reaction pathway.

Nucleophilic Substitution Reactions

The carbon atoms bonded to the bromine atoms are electrophilic and thus susceptible to attack by nucleophiles. This can lead to the substitution of one or both bromine atoms with other functional groups. It has been suggested that under certain conditions that do not favor elimination, Ethyl 2,3-dibromo-3-phenylpropanoate may undergo SN2-type reactions.

Reactivity_Pathways cluster_elimination Elimination Pathway cluster_substitution Substitution Pathway Start Ethyl 2,3-dibromo-3- phenylpropanoate Elim_Base Base (e.g., KOH) Start->Elim_Base Reaction with Nucleophile Nucleophile (e.g., OH-, CN-) Start->Nucleophile Reaction with Alkene Alkene Product Elim_Base->Alkene Dehydrobromination Substituted_Product Substituted Product Nucleophile->Substituted_Product SN2 Reaction

References

Foundational

CAS number 5464-70-0 spectroscopic data

Clarification of Chemical Identity It is important to note a discrepancy in the initial query. The provided CAS number, 5464-70-0 , corresponds to Ethyl 2,3-dibromo-3-phenylpropionate . However, the query also requested...

Author: BenchChem Technical Support Team. Date: December 2025

Clarification of Chemical Identity

It is important to note a discrepancy in the initial query. The provided CAS number, 5464-70-0 , corresponds to Ethyl 2,3-dibromo-3-phenylpropionate . However, the query also requested information on 5-(trifluoromethyl)-1H-tetrazole , which is a different chemical entity with its own unique CAS number (1817-79-4).

This guide will therefore provide a comprehensive overview of the spectroscopic data for both compounds to ensure all aspects of your request are addressed.

Part 1: Ethyl 2,3-dibromo-3-phenylpropionate (CAS 5464-70-0)

Chemical Information
  • IUPAC Name: Ethyl 2,3-dibromo-3-phenylpropanoate[1]

  • Molecular Formula: C₁₁H₁₂Br₂O₂[1]

  • Molecular Weight: 336.02 g/mol [1]

  • Structure:

Spectroscopic Data
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2,3-dibromo-3-phenylpropionate

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.38m-Aromatic protons (C₆H₅)
5.33d-CH-Br (adjacent to phenyl)
4.83d-CH-Br (adjacent to carbonyl)
4.35q-O-CH₂-CH₃
1.37t-O-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2,3-dibromo-3-phenylpropionate

Chemical Shift (δ, ppm)Assignment
167.66C=O (ester)
137.66Quaternary aromatic carbon
129.28Aromatic CH
128.83Aromatic CH
128.05Aromatic CH
62.55O-CH₂
50.73CH-Br
47.06CH-Br
13.87CH₃
1.2.2 Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Ethyl 2,3-dibromo-3-phenylpropionate

Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongC=O stretch (ester)
~1200StrongC-O stretch (ester)
~3000-2850MediumC-H stretch (aliphatic)
~3100-3000MediumC-H stretch (aromatic)
~1600, 1450Medium-WeakC=C stretch (aromatic ring)
~700-500StrongC-Br stretch
1.2.3 Mass Spectrometry (MS)

The electron ionization mass spectrum of Ethyl 2,3-dibromo-3-phenylpropionate is expected to show the molecular ion peak [M]⁺. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), bromine atoms (-Br), and cleavage of the carbon-carbon bond between the two bromine-bearing carbons.

Experimental Protocols
1.3.1 NMR Spectroscopy

A sample of Ethyl 2,3-dibromo-3-phenylpropionate (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 90 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

1.3.2 IR Spectroscopy

The IR spectrum can be obtained using the KBr disc or nujol mull method. For the KBr disc method, a small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disc. For the nujol mull method, the sample is ground with a few drops of nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr). The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

1.3.3 Mass Spectrometry

Mass spectra are typically obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic_Analysis_Workflow_Ethyl_Dibromo cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Ethyl 2,3-dibromo-3-phenylpropionate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Spectroscopic analysis workflow for Ethyl 2,3-dibromo-3-phenylpropionate.

Part 2: 5-(trifluoromethyl)-1H-tetrazole

Chemical Information
  • IUPAC Name: 5-(Trifluoromethyl)-1H-tetrazole

  • Molecular Formula: C₂HF₃N₄[2]

  • Molecular Weight: 138.05 g/mol [2]

  • Structure:

Spectroscopic Data
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: ¹H NMR Spectroscopic Data for 5-(trifluoromethyl)-1H-tetrazole derivatives

CompoundSolventChemical Shift (δ, ppm)Multiplicity
5-(trifluoromethyl)tetrazol-based energetic saltsCD₃OD6.14s

Table 5: ¹³C NMR Spectroscopic Data for 5-(trifluoromethyl)-1H-tetrazole derivatives

CompoundSolventChemical Shift (δ, ppm)Assignment
5-(trifluoromethyl)tetrazol-based energetic saltsCD₃OD151.8Tetrazole ring carbon
5-(trifluoromethyl)tetrazol-based energetic saltsCD₃OD122.7 (q, J = 267.8 Hz)CF₃

Table 6: ¹⁹F NMR Spectroscopic Data for 5-(trifluoromethyl)-1H-tetrazole derivatives

CompoundSolventChemical Shift (δ, ppm)Reference
5-trifluoromethyl-1,2-dimethyl-1H-pyrazolium chloridesDMSO-d₆-61.7CCl₃F
2.2.2 Infrared (IR) Spectroscopy

Table 7: IR Spectroscopic Data for 5-(trifluoromethyl)-1H-tetrazole and its salts

CompoundWavenumber (cm⁻¹)Assignment
5-(trifluoromethyl)tetrazol-based salt3348, 3153N-H stretch
5-(trifluoromethyl)tetrazol-based salt1694C=N stretch
5-(trifluoromethyl)tetrazol-based salt1285, 1173, 1144C-F stretch
2.2.3 Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of 5-(trifluoromethyl)-1H-tetrazole would provide the exact mass of the molecular ion, confirming its elemental composition. Fragmentation in mass spectrometry would likely involve the loss of N₂ and the trifluoromethyl group.

Experimental Protocols
2.3.1 Synthesis of 5-(trifluoromethyl)-1H-tetrazole Sodium Salt

Trifluoroacetamide is dehydrated with phosphorus pentoxide to produce trifluoroacetonitrile gas. This gas is then reacted with sodium azide to yield the sodium salt of 5-(trifluoromethyl)-1H-tetrazole with high yield.[3]

2.3.2 NMR Spectroscopy

A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts for ¹H and ¹³C are referenced to an internal standard (TMS), while ¹⁹F NMR spectra are typically referenced to an external standard like CFCl₃.

2.3.3 IR Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample, typically a solid, is prepared as a KBr pellet or a nujol mull.

2.3.4 Mass Spectrometry

High-resolution mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Visualizations

Synthesis_of_Trifluoromethyltetrazole Trifluoroacetamide Trifluoroacetamide Trifluoroacetonitrile Trifluoroacetonitrile Trifluoroacetamide->Trifluoroacetonitrile Dehydration P2O5 P2O5 5-(trifluoromethyl)-1H-tetrazole_Sodium_Salt 5-(Trifluoromethyl)-1H-tetrazole Sodium Salt Trifluoroacetonitrile->5-(trifluoromethyl)-1H-tetrazole_Sodium_Salt Cycloaddition NaN3 NaN3

Synthesis of 5-(trifluoromethyl)-1H-tetrazole sodium salt.

Spectroscopic_Analysis_Workflow_Trifluoromethyltetrazole cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 5-(trifluoromethyl)-1H-tetrazole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Spectroscopic analysis workflow for 5-(trifluoromethyl)-1H-tetrazole.

References

Exploratory

Technical Guide on the Solubility and Purification of Ethyl 2,3-dibromo-3-phenylpropanoate

Audience: Researchers, scientists, and drug development professionals. Core Subject: An in-depth examination of the solubility characteristics of Ethyl 2,3-dibromo-3-phenylpropanoate in common organic solvents, focusing...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the solubility characteristics of Ethyl 2,3-dibromo-3-phenylpropanoate in common organic solvents, focusing on its implications for purification and experimental handling.

Executive Summary

Solubility Profile

The solubility of Ethyl 2,3-dibromo-3-phenylpropanoate has been qualitatively described in various chemical and safety data sources. The compound is a white to off-white solid at room temperature.[1] Its solubility in organic solvents is a critical factor for its purification, particularly through recrystallization.

Data on Solubility and Recrystallization

Quantitative solubility values (e.g., in g/100 mL or mol/L) at specific temperatures are not extensively documented in peer-reviewed literature. However, its behavior in several organic solvents has been noted, primarily in the context of purification. The following table summarizes these qualitative findings and identifies effective solvents for recrystallization.

SolventSolubility ClassificationSuitability for RecrystallizationReference
ChloroformSlightly SolubleNot reported as a primary recrystallization solvent.[1][2]
MethanolSlightly SolubleNot reported as a primary recrystallization solvent.[1][2]
Petroleum EtherSoluble upon heatingRecommended. Yields pure ester upon cooling.[3][4]
Ethanol (EtOH)Soluble upon heatingRecommended. [4]
Aqueous EthanolSoluble upon heatingRecommended. [4]
Carbon TetrachlorideSolubleUsed as a reaction solvent for synthesis.[3]

Experimental Protocols

The following protocols are based on established and verified procedures for the synthesis and purification of Ethyl 2,3-dibromo-3-phenylpropanoate.

Synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate

This protocol details the synthesis via the bromination of ethyl cinnamate.

Materials:

  • Ethyl cinnamate (1 mole, 176.2 g)

  • Carbon tetrachloride (100 cc)

  • Bromine (1 mole, 159.8 g or 51.2 cc)

  • 1-L round-bottomed flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 176.2 g (1 mole) of ethyl cinnamate in 100 cc of carbon tetrachloride in a 1-L round-bottomed flask.[3]

  • Place the flask in an ice bath to cool the solution.[3]

  • Slowly add 159.8 g (1 mole) of bromine in small quantities using a dropping funnel, with frequent stirring. The addition should take approximately 20-25 minutes.[3]

  • After the complete addition of bromine, allow the solution to stand for one hour.[3]

  • Pour the reaction mixture into a large evaporating dish and allow the carbon tetrachloride and any unreacted bromine to evaporate spontaneously. This process can be expedited by using a suction pump connected to an inverted funnel over the dish.[3]

  • The crude Ethyl 2,3-dibromo-3-phenylpropanoate will separate as a solid cake of crystals.[3]

  • Break up the crystalline cake and spread it on a large Büchner funnel. Apply suction to remove all traces of bromine.[3]

  • Dry the white crystals by pressing them between large filter papers. The yield of the crude product is typically 280–285 g (83–85% of the theoretical amount).[3]

Purification by Recrystallization

This protocol describes the purification of the crude product obtained from the synthesis.

Materials:

  • Crude Ethyl 2,3-dibromo-3-phenylpropanoate

  • Petroleum ether (b.p. 70–90°C) or Ethanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Transfer the crude Ethyl 2,3-dibromo-3-phenylpropanoate to an Erlenmeyer flask.

  • Add a minimal amount of a suitable recrystallization solvent, such as petroleum ether (b.p. 70-90°C) or ethanol.[3][4]

  • Gently heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals thoroughly. The melting point of the pure ester is 74–75°C.[3] A yield of 80-85 g of pure ester can be obtained from 100 g of crude product when using petroleum ether.[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for Ethyl 2,3-dibromo-3-phenylpropanoate.

G Workflow for Synthesis and Purification of Ethyl 2,3-dibromo-3-phenylpropanoate cluster_synthesis Synthesis cluster_purification Purification (Recrystallization) A 1. Dissolve Ethyl Cinnamate in Carbon Tetrachloride B 2. Cool Mixture in Ice Bath A->B C 3. Add Bromine (1 mole equivalent) B->C D 4. Stir and React (1 hour) C->D E 5. Evaporate Solvent and excess Bromine D->E F 6. Isolate Crude Crystalline Product E->F G 7. Dissolve Crude Product in Hot Petroleum Ether F->G Transfer Crude Product H 8. Cool Solution Slowly to Room Temperature G->H I 9. Chill in Ice Bath H->I J 10. Filter Crystals (Vacuum Filtration) I->J K 11. Wash with Cold Solvent J->K L 12. Dry Pure Product (m.p. 74-75°C) K->L

Caption: Synthesis and purification workflow for Ethyl 2,3-dibromo-3-phenylpropanoate.

References

Foundational

Technical Guide: Safety and Handling of Ethyl 2,3-dibromo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling information for Ethyl 2,3-dibromo-3-phenylpropanoate (CAS No. 5464-70-0), a compound utilized in vario...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 2,3-dibromo-3-phenylpropanoate (CAS No. 5464-70-0), a compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

Ethyl 2,3-dibromo-3-phenylpropanoate is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Signal Word: Warning[2]

Pictogram: [1]

  • alt text

Physical and Chemical Properties

A summary of the key physical and chemical properties of Ethyl 2,3-dibromo-3-phenylpropanoate is provided below.[2][3][4]

PropertyValue
Molecular Formula C₁₁H₁₂Br₂O₂
Molecular Weight 336.02 g/mol
Appearance White to off-white solid
Melting Point 77-79 °C
Boiling Point 317.3 °C at 760 mmHg
Density 1.657 g/cm³
Flash Point 145.7 °C
Solubility Slightly soluble in chloroform and methanol

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required when handling Ethyl 2,3-dibromo-3-phenylpropanoate.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety goggles or face shieldChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect from potential splashes.[5]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use.[5]
Body Protection Laboratory coat or chemical-resistant apronA flame-retardant lab coat should be worn. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron is advised.[5]
Respiratory Protection Fume hood or respiratorAll handling should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[5]
Handling Procedures
  • Handle in a well-ventilated place.[5]

  • Avoid contact with skin and eyes.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools.[5]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed.[2]

  • Store locked up.[2]

  • Incompatible materials include strong oxidizing agents.

Emergency Procedures

First-Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately take off all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
Fire-Fighting Measures
  • Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen bromide.[6]

  • Protective equipment: Wear self-contained breathing apparatus and full protective gear.[5]

Accidental Release Measures
  • Ensure adequate ventilation.

  • Evacuate personnel to safe areas.

  • Avoid dust formation.

  • Wear appropriate personal protective equipment.

  • Sweep up and shovel into suitable containers for disposal.

  • Do not let the product enter drains.

Experimental Protocol: Synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate

The following is a summarized, safety-focused protocol for the synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate, based on established literature.[7]

Materials and Equipment
  • Ethyl cinnamate

  • Bromine

  • Carbon tetrachloride

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Büchner funnel

Procedure
  • Preparation: Dissolve ethyl cinnamate in carbon tetrachloride in a round-bottom flask. Place the flask in an ice bath.

  • Addition of Bromine: Slowly add bromine to the cooled solution with frequent stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature.

  • Reaction Completion: After the addition is complete, allow the solution to stand for one hour.

  • Isolation: Pour the reaction mixture into a large dish and allow the carbon tetrachloride and any unreacted bromine to evaporate in a well-ventilated fume hood. The product will crystallize.

  • Drying: Break up the solid cake of crystals and spread them on a Büchner funnel. Use suction to remove any remaining traces of solvent and bromine. Press the white crystals between filter papers to dry.

  • Purification (Optional): The crude product can be recrystallized from petroleum ether or ethanol to obtain a purer ester.[7]

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don PPE B Work in Fume Hood A->B C Assemble Equipment B->C D Weigh Compound C->D E Perform Reaction D->E F Monitor Reaction E->F G Quench Reaction F->G H Dispose of Waste G->H I Clean Equipment G->I J Store Product I->J

Caption: General laboratory workflow for handling hazardous chemicals.

SynthesisProtocol cluster_synthesis Synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate start Start dissolve Dissolve Ethyl Cinnamate in Carbon Tetrachloride start->dissolve cool Cool in Ice Bath dissolve->cool add_br Slowly Add Bromine cool->add_br react Allow to React add_br->react evaporate Evaporate Solvent react->evaporate crystallize Crystallize Product evaporate->crystallize dry Dry Crystals crystallize->dry purify Recrystallize (Optional) dry->purify end End purify->end

Caption: Step-by-step synthesis protocol.

Toxicology

The toxicological properties of Ethyl 2,3-dibromo-3-phenylpropanoate have not been fully investigated.[8] It is known to cause skin irritation and may cause respiratory irritation.[1][2] Due to the limited data, it should be handled with care, assuming it may have other unknown toxic effects.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste material should be treated as hazardous waste. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Disclaimer: This guide is intended for informational purposes only and does not replace a formal safety assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and conduct a thorough risk assessment for your specific experimental conditions.

References

Exploratory

An In-depth Technical Guide to Ethyl 2,3-dibromo-3-phenylpropanoate

This technical guide provides a comprehensive overview of Ethyl 2,3-dibromo-3-phenylpropanoate, catering to researchers, scientists, and professionals in drug development. The document details its chemical identity, phys...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 2,3-dibromo-3-phenylpropanoate, catering to researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, synthesis, and spectral data, while also addressing the current landscape of its biological activity.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name ethyl 2,3-dibromo-3-phenylpropanoate is a halogenated phenylpropanoic acid ester.[1] It is crucial for researchers to be aware of its various synonyms to ensure accurate identification in literature and chemical databases.

Table 1: Nomenclature and Identifiers

Identifier TypeValue
IUPAC Name ethyl 2,3-dibromo-3-phenylpropanoate[1]
CAS Number 5464-70-0[1]
Molecular Formula C₁₁H₁₂Br₂O₂[1]
PubChem CID 225735[1]
Synonyms Ethyl 2,3-dibromo-3-phenylpropionate, α,β-Dibromohydrocinnamic acid ethyl ester, NSC 15440, NSC 68516, Zebromal[2][3]

Physicochemical and Spectral Data

A summary of the key physicochemical properties of Ethyl 2,3-dibromo-3-phenylpropanoate is presented below, providing essential data for experimental design and analysis.

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 336.02 g/mol
Melting Point 77-79 °C[3]
Boiling Point 317.3 °C at 760 mmHg[3]
Density 1.657 g/cm³[3]
Flash Point 145.7 °C[3]
Solubility Slightly soluble in Chloroform and Methanol.
Refractive Index 1.574[3]

Spectral Data: Spectroscopic data is fundamental for the structural confirmation of Ethyl 2,3-dibromo-3-phenylpropanoate. This includes Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR: Data available.

  • ¹³C NMR: Data available.

  • IR Spectroscopy: Data available.

  • Mass Spectrometry: Data available.

Synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate

The primary synthetic route to Ethyl 2,3-dibromo-3-phenylpropanoate is through the electrophilic addition of bromine to ethyl cinnamate. This reaction is a classic example of the bromination of an alkene.

Experimental Protocol: Bromination of Ethyl Cinnamate

This protocol is adapted from established organic synthesis procedures.

Materials:

  • Ethyl cinnamate

  • Bromine

  • Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

  • Ice bath

Procedure:

  • Dissolve ethyl cinnamate in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask.

  • Cool the flask in an ice bath to control the reaction temperature.

  • Slowly add a stoichiometric amount of bromine dissolved in the same solvent to the stirred solution. The addition should be dropwise to manage the exothermic nature of the reaction.

  • Continue stirring the reaction mixture in the ice bath until the bromine color disappears, indicating the completion of the reaction.

  • The crude product can be isolated by removing the solvent under reduced pressure.

  • Purification of the resulting Ethyl 2,3-dibromo-3-phenylpropanoate can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or petroleum ether.

Stereochemistry: The addition of bromine to the double bond of trans-ethyl cinnamate typically proceeds via an anti-addition mechanism. This results in the formation of the (2R,3S) and (2S,3R) enantiomeric pair of ethyl 2,3-dibromo-3-phenylpropanoate. The stereoselectivity is a key aspect to consider for potential biological applications.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Ethyl Cinnamate Ethyl Cinnamate Dissolution in Solvent Dissolution in Solvent Ethyl Cinnamate->Dissolution in Solvent Bromine Bromine Slow Addition of Bromine Slow Addition of Bromine Bromine->Slow Addition of Bromine Cooling (Ice Bath) Cooling (Ice Bath) Dissolution in Solvent->Cooling (Ice Bath) Cooling (Ice Bath)->Slow Addition of Bromine Stirring Stirring Slow Addition of Bromine->Stirring Solvent Removal Solvent Removal Stirring->Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization Product Product Recrystallization->Product

Synthesis workflow for Ethyl 2,3-dibromo-3-phenylpropanoate.

Biological Activity and Drug Development Potential

Currently, there is limited publicly available information regarding the specific biological activities of Ethyl 2,3-dibromo-3-phenylpropanoate. The primary information available relates to its hazard classification as a skin and respiratory irritant.[1]

However, the broader class of phenylpropanoic acid derivatives is well-known in pharmacology. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a phenylpropionic acid scaffold. This structural similarity suggests that Ethyl 2,3-dibromo-3-phenylpropanoate could be investigated for various biological activities.

Potential Areas for Investigation:

  • Anti-inflammatory Activity: Given the prevalence of this activity in related structures.

  • Anticancer Activity: Halogenated organic compounds are a rich source of cytotoxic agents.

  • Enzyme Inhibition: The electrophilic nature of the carbon-bromine bonds might lend the molecule to interacting with active sites of various enzymes.

It is important to note that the presence of two bromine atoms would significantly alter the electronic and steric properties of the molecule compared to typical phenylpropionic acid drugs, which could lead to novel biological activities or toxicities. Therefore, any investigation into its pharmacological potential should be accompanied by thorough toxicological screening.

Conclusion

Ethyl 2,3-dibromo-3-phenylpropanoate is a well-characterized chemical compound with established synthetic protocols. Its physicochemical and spectral properties are readily available, providing a solid foundation for its use in a research setting. While direct evidence of its biological activity is currently scarce, its structural relationship to known pharmacologically active molecules suggests that it may be a candidate for further investigation in drug discovery and development programs. Future research should focus on systematic screening for various biological activities, coupled with comprehensive safety and toxicity assessments.

References

Foundational

The Discovery and First Standardized Synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the historical context and the first detailed, standardized synthetic protocol for Ethyl 2,3-dibromo-3...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical context and the first detailed, standardized synthetic protocol for Ethyl 2,3-dibromo-3-phenylpropanoate. This document adheres to the principles of clarity and reproducibility, presenting quantitative data in structured tables, detailed experimental procedures, and logical diagrams to facilitate understanding and application in a research and development setting.

Historical Context and Discovery

While the precise initial moment of discovery and the identity of the original synthesizer of Ethyl 2,3-dibromo-3-phenylpropanoate are not definitively documented in readily accessible contemporary literature, its long-standing presence in the field of organic chemistry is evidenced by its comprehensive documentation in the Beilstein database. The Beilstein references (9 H 512, 9 I 202, 9 III 2406, 9 IV 1772) indicate that the compound was known and characterized in the 19th or early 20th century, with its preparation and properties recorded in this authoritative compendium of organic compounds.

The first widely disseminated and meticulously detailed synthetic procedure was published in Organic Syntheses, a publication renowned for its rigorously tested and reliable experimental protocols. This established method, the bromination of ethyl cinnamate, remains a fundamental and illustrative example of electrophilic addition to an alkene.

First Standardized Synthesis: Bromination of Ethyl Cinnamate

The inaugural, detailed, and verifiable synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate is achieved through the electrophilic addition of bromine to the double bond of ethyl cinnamate.[1] This reaction is a classic example of halogenation of an alkene.

Experimental Workflow

The synthesis workflow can be visualized as a straightforward, multi-step process from starting materials to the purified product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Ethyl Cinnamate Ethyl Cinnamate Reaction Flask (Ice Bath) Reaction Flask (Ice Bath) Ethyl Cinnamate->Reaction Flask (Ice Bath) Bromine Bromine Bromine->Reaction Flask (Ice Bath) Carbon Tetrachloride Carbon Tetrachloride Carbon Tetrachloride->Reaction Flask (Ice Bath) Evaporation Evaporation Reaction Flask (Ice Bath)->Evaporation Crude Product Crude Product Evaporation->Crude Product Recrystallization (Petroleum Ether) Recrystallization (Petroleum Ether) Crude Product->Recrystallization (Petroleum Ether) Pure Ethyl 2,3-dibromo-3-phenylpropanoate Pure Ethyl 2,3-dibromo-3-phenylpropanoate Recrystallization (Petroleum Ether)->Pure Ethyl 2,3-dibromo-3-phenylpropanoate

Caption: Synthesis workflow for Ethyl 2,3-dibromo-3-phenylpropanoate.

Experimental Protocol

The following protocol is adapted from the established procedure found in Organic Syntheses.[1]

Materials:

  • Ethyl cinnamate (1 mole, 176.2 g)

  • Carbon tetrachloride (100 cc)

  • Bromine (1 mole, 159.8 g, 51.2 cc)

  • Petroleum ether (b.p. 70-90°C) for recrystallization

Procedure:

  • A solution of 176.2 g (1 mole) of ethyl cinnamate in 100 cc of carbon tetrachloride is prepared in a 1-liter round-bottomed flask.

  • The flask is cooled in an ice bath.

  • 159.8 g (1 mole) of bromine is added in small portions with frequent stirring. The addition should take approximately 20-25 minutes.

  • After the addition is complete, the reaction mixture is allowed to stand for one hour.

  • The solution is then poured into a large evaporating dish to allow the carbon tetrachloride and any unreacted bromine to evaporate. This process can be expedited by using a suction pump.

  • The resulting solid cake of crude dibromo ester is broken up and spread on a Büchner funnel under suction to remove all traces of bromine.

  • The white crystals are then dried by pressing them between large filter papers.

  • For purification, the crude product is recrystallized from petroleum ether (b.p. 70-90°C).

Quantitative Data

The following table summarizes the key quantitative data from the first standardized synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate.[1]

ParameterValue
Crude Product
Yield83-85% (280-285 g)
Melting Point65-71 °C
Purified Product
Yield from Recrystallization80-85 g from 100 g of crude product
Melting Point74-75 °C
Reactant Molar Ratios
Ethyl Cinnamate:Bromine1:1

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from the initial reaction to the final purified product.

logical_relationship Start Start: Ethyl Cinnamate & Bromine Reaction Step 1: Electrophilic Addition (in Carbon Tetrachloride, Ice Bath) Start->Reaction Isolation Step 2: Isolation of Crude Product (Evaporation of Solvent) Reaction->Isolation Purification Step 3: Purification (Recrystallization from Petroleum Ether) Isolation->Purification End End: Pure Ethyl 2,3-dibromo-3-phenylpropanoate Purification->End

Caption: Logical progression of the synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate.

References

Exploratory

The Versatility of Vicinal Dibromides: A Technical Guide for Organic Chemists and Drug Development Professionals

Introduction Vicinal dibromides, organic compounds bearing bromine atoms on adjacent carbons, are pivotal intermediates in modern organic synthesis. Their inherent reactivity, stemming from the presence of two electron-w...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vicinal dibromides, organic compounds bearing bromine atoms on adjacent carbons, are pivotal intermediates in modern organic synthesis. Their inherent reactivity, stemming from the presence of two electron-withdrawing bromine atoms and the potential for facile elimination reactions, makes them valuable precursors to a diverse array of functional groups. This technical guide provides an in-depth exploration of the applications of vicinal dibromides, with a focus on their utility in the synthesis of alkenes and alkynes, their role in the construction of complex bioactive molecules, and their relevance in drug discovery and development.

Core Applications in Organic Synthesis

The primary application of vicinal dibromides lies in their transformation into unsaturated systems, namely alkenes and alkynes, through elimination reactions. These reactions can be broadly categorized into dehalogenation and dehydrohalogenation.

Dehalogenation: A Gateway to Alkenes

The reductive elimination of both bromine atoms from a vicinal dibromide affords an alkene. This transformation is a cornerstone of organic synthesis, providing a reliable method for the stereoselective formation of carbon-carbon double bonds. A variety of reagents can effect this transformation, with zinc dust being a classic and widely used example.

Quantitative Data on Zinc-Mediated Debromination

The efficiency of zinc-mediated debromination is substrate-dependent, but generally provides good to excellent yields of the corresponding alkene. The reaction is often stereospecific, with the stereochemistry of the starting dibromide dictating the geometry of the resulting alkene.

EntrySubstrate (Vicinal Dibromide)Product (Alkene)Yield (%)StereochemistryReference
1meso-1,2-Dibromo-1,2-diphenylethane(E)-Stilbene95exclusively E[1]
2dl-1,2-Dibromo-1,2-diphenylethane(Z)-Stilbene92exclusively Z[1]
3erythro-2,3-Dibromobutanetrans-2-Butene>90trans[2]
4threo-2,3-Dibromobutanecis-2-Butene>90cis[2]
51,2-DibromocyclohexaneCyclohexene85-[2]

Experimental Protocol: Zinc-Mediated Debromination of meso-Stilbene Dibromide

Objective: To synthesize (E)-stilbene from meso-1,2-dibromo-1,2-diphenylethane using zinc dust.

Materials:

  • meso-1,2-Dibromo-1,2-diphenylethane (1.0 g, 2.94 mmol)

  • Zinc dust (<10 µm, 0.38 g, 5.88 mmol)

  • Glacial acetic acid (20 mL)

  • Ethanol (95%)

  • Water

Procedure:

  • A 100 mL round-bottom flask is charged with meso-1,2-dibromo-1,2-diphenylethane (1.0 g) and glacial acetic acid (20 mL).

  • The mixture is stirred at room temperature to dissolve the dibromide.

  • Zinc dust (0.38 g) is added portion-wise to the stirred solution over 10 minutes. An exothermic reaction should be observed.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent.

  • Upon completion, the reaction mixture is poured into 50 mL of cold water.

  • The white precipitate of (E)-stilbene is collected by vacuum filtration and washed with water until the filtrate is neutral.

  • The crude product is recrystallized from 95% ethanol to afford pure (E)-stilbene as white crystals.

  • The product is dried in a desiccator, and the yield and melting point are determined.

Dehydrohalogenation: A Pathway to Alkynes

The twofold elimination of hydrogen bromide (HBr) from a vicinal dibromide using a strong base is a classical and effective method for the synthesis of alkynes. This reaction proceeds through a vinyl bromide intermediate.

Quantitative Data on Dehydrohalogenation to Alkynes

The choice of base and reaction conditions is crucial for achieving high yields in the synthesis of alkynes from vicinal dibromides. Strong bases like sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) are commonly employed.

EntrySubstrate (Vicinal Dibromide)BaseProduct (Alkyne)Yield (%)Reference
11,2-DibromooctaneNaNH₂ in liquid NH₃1-Octyne75-85[2]
21,2-Dibromo-1-phenylethanet-BuOK in DMSOPhenylacetylene90[2]
32,3-DibromobutaneNaNH₂ in mineral oil2-Butyne60-70[2]

Experimental Protocol: Synthesis of 1-Octyne from 1,2-Dibromooctane

Objective: To synthesize 1-octyne from 1,2-dibromooctane via double dehydrohalogenation.

Materials:

  • 1,2-Dibromooctane (13.6 g, 0.05 mol)

  • Sodium amide (NaNH₂) (4.9 g, 0.125 mol)

  • Mineral oil (50 mL)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A three-necked 250 mL round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with sodium amide (4.9 g) and mineral oil (50 mL).

  • The mixture is heated to 160 °C in an oil bath.

  • 1,2-Dibromooctane (13.6 g) is added dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is stirred at 160 °C for an additional 2 hours.

  • The reaction flask is cooled to room temperature, and the reaction is quenched by the slow addition of 50 mL of cold water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with saturated aqueous ammonium chloride solution (2 x 30 mL) and then with brine (30 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude 1-octyne is purified by fractional distillation to yield the pure product.

Applications in Drug Development and Natural Product Synthesis

Vicinal dibromides serve as crucial building blocks in the synthesis of complex and biologically active molecules, including natural products and pharmaceuticals. Their ability to be transformed into various functional groups makes them versatile intermediates in multi-step synthetic sequences.

Role in the Synthesis of Bioactive Marine Natural Products

Many marine organisms produce halogenated natural products with potent biological activities. Vicinal dibromides are often key intermediates in the laboratory synthesis of these complex molecules. For instance, the synthesis of certain brominated terpenes and alkaloids isolated from marine algae and sponges often involves the stereoselective introduction of a vicinal dibromide moiety, which is then further elaborated.[3]

Vicinal Dibromides as Precursors to Active Pharmaceutical Ingredients (APIs)

While the vicinal dibromide functionality itself is not typically present in final drug structures due to potential reactivity and toxicity, these compounds are valuable precursors in the synthesis of APIs. The transformation of a vicinal dibromide into an alkene or alkyne can be a critical step in constructing the carbon skeleton of a drug molecule. For example, the synthesis of certain antiviral or anticancer agents may involve the formation of a key unsaturated bond via a vicinal dibromide intermediate. While a direct lineage from a vicinal dibromide to a specific FDA-approved drug's commercial synthesis is not always publicly detailed, the fundamental transformations they enable are integral to the synthetic strategies employed in pharmaceutical development.[4][5]

Visualizing Chemical Transformations and Pathways

The logical flow of synthetic pathways and the intricate nature of biological signaling cascades can be effectively represented using diagrams. The DOT language, a graph description language, is a powerful tool for generating such visualizations.

Experimental Workflow: From Alkene to Alkyne via a Vicinal Dibromide

The following DOT script generates a diagram illustrating the common synthetic route from an alkene to an alkyne, highlighting the role of the vicinal dibromide as a key intermediate.

experimental_workflow Alkene Alkene VicinalDibromide Vicinal Dibromide Alkene->VicinalDibromide Bromination (Br2) Alkyne Alkyne VicinalDibromide->Alkyne Double Dehydrohalogenation (e.g., NaNH2)

Caption: Synthetic pathway from an alkene to an alkyne.
Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) and Halogenated Compounds

Certain halogenated aromatic compounds can interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins. While not directly involving vicinal dibromides on aliphatic chains, this pathway illustrates how halogenated compounds can influence biological signaling.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HAC Halogenated Aromatic Compound (Ligand) Complex AhR-Hsp90 Complex HAC->Complex Binding AhR AhR AhR->Complex Hsp90 Hsp90 Hsp90->Complex ActivatedComplex Ligand-AhR-Hsp90 Complex Complex->ActivatedComplex ARNT ARNT ActivatedComplex->ARNT Translocation & Hsp90 Dissociation DRE Dioxin Response Element (DRE) ARNT->DRE Dimerization & Binding Transcription Gene Transcription DRE->Transcription

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

Vicinal dibromides are indispensable tools in the arsenal of the modern organic chemist. Their utility extends from the fundamental synthesis of alkenes and alkynes to their strategic incorporation in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. A thorough understanding of their reactivity and the methodologies for their transformation is crucial for researchers and professionals engaged in chemical synthesis and drug development. The continued exploration of novel reagents and reaction conditions for the manipulation of vicinal dibromides will undoubtedly lead to even more efficient and selective synthetic strategies in the future.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Dehydrobromination of Ethyl 2,3-dibromo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the selective dehydrobromination of ethyl 2,3-dibromo-3-phenylpropanoate, a versatile starting material in org...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the selective dehydrobromination of ethyl 2,3-dibromo-3-phenylpropanoate, a versatile starting material in organic synthesis. The protocols described herein outline methods for both single and double dehydrobromination, yielding ethyl (E/Z)-2-bromo-3-phenylpropenoate and ethyl phenylpropiolate, respectively. These products are valuable intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and functional materials.

Introduction

The elimination of hydrogen halides from vicinal dihalides is a fundamental transformation in organic chemistry. The dehydrobromination of ethyl 2,3-dibromo-3-phenylpropanoate can be controlled to selectively produce either the corresponding vinyl bromide or the alkyne. The choice of base and reaction conditions dictates the outcome of the reaction. A milder base, such as potassium carbonate, typically results in a single elimination to form the alkene, while a strong base, like potassium hydroxide or sodium amide, promotes a double elimination to yield the alkyne. The stereochemical outcome of the single elimination can also be influenced by the choice of solvent.

Key Experiments and Methodologies

Protocol 1: Synthesis of Ethyl (E/Z)-2-bromo-3-phenylpropenoate via Single Dehydrobromination

This protocol describes the single dehydrobromination of ethyl 2,3-dibromo-3-phenylpropanoate using potassium carbonate. The stereochemical outcome of this reaction is highly dependent on the solvent employed.

Reaction Scheme:

Materials:

  • Ethyl 2,3-dibromo-3-phenylpropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Water (reagent grade)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,3-dibromo-3-phenylpropanoate (1.0 eq) in the chosen solvent (acetone or water).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If water was used as the solvent, extract the product with diethyl ether. If acetone was used, remove the acetone under reduced pressure and then partition the residue between diethyl ether and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel to obtain the desired ethyl (E/Z)-2-bromo-3-phenylpropenoate.

Data Presentation:

The following table summarizes the expected product distribution based on the dehydrobromination of the analogous 2,3-dibromo-3-phenylpropanoic acid, which serves as a model for this reaction.[1]

SolventProductIsomer Ratio (cis:trans)YieldReaction Time
AcetoneEthyl (Z)-2-bromo-3-phenylpropenoate~98:2High~2 hours
WaterEthyl (E)-2-bromo-3-phenylpropenoate~20:80High~1.5 hours
Protocol 2: Synthesis of Ethyl Phenylpropiolate via Double Dehydrobromination

This protocol outlines the double dehydrobromination of ethyl 2,3-dibromo-3-phenylpropanoate to yield ethyl phenylpropiolate using a strong base.

Reaction Scheme:

Materials:

  • Ethyl 2,3-dibromo-3-phenylpropanoate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Toluene

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (5.0 eq) in ethanol.

  • Add a solution of ethyl 2,3-dibromo-3-phenylpropanoate (1.0 eq) in toluene to the basic solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl phenylpropiolate.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation:

Based on a similar double elimination of 2,3-dibromo-3-phenylpropanoic acid, the following data can be anticipated.

BaseSolventProductYield
KOHEthanol/TolueneEthyl phenylpropiolateModerate to High

Visualizations

Experimental Workflow for Dehydrobromination

experimental_workflow cluster_start Starting Material cluster_single Single Dehydrobromination cluster_double Double Dehydrobromination start Ethyl 2,3-dibromo-3-phenylpropanoate base1 K2CO3 start->base1 base2 KOH start->base2 solvent Acetone or Water base1->solvent reaction1 Reflux solvent->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 product1 Ethyl (E/Z)-2-bromo-3-phenylpropenoate workup1->product1 solvent2 Ethanol/Toluene base2->solvent2 reaction2 Reflux solvent2->reaction2 workup2 Acidic Workup & Extraction reaction2->workup2 product2 Ethyl Phenylpropiolate workup2->product2

Caption: General experimental workflow for the selective dehydrobromination of ethyl 2,3-dibromo-3-phenylpropanoate.

Signaling Pathway of Elimination Reactions

elimination_pathway substrate Ethyl 2,3-dibromo-3-phenylpropanoate intermediate Ethyl 2-bromo-3-phenylpropenoate substrate->intermediate - HBr alkene Ethyl (E/Z)-2-bromo-3-phenylpropenoate substrate->alkene - HBr alkyne Ethyl Phenylpropiolate intermediate->alkyne - HBr base1 Mild Base (e.g., K2CO3) base1->alkene base2 Strong Base (e.g., KOH) base2->alkyne

Caption: Reaction pathways for the dehydrobromination of ethyl 2,3-dibromo-3-phenylpropanoate.

References

Application

synthesis of ethyl phenylpropiolate using Ethyl 2,3-dibromo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the synthesis of ethyl phenylpropiolate from ethyl 2,3-dibromo-3-phenylpropanoa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of ethyl phenylpropiolate from ethyl 2,3-dibromo-3-phenylpropanoate. The described method is a robust and efficient procedure for producing the target alkyne, a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and other bioactive molecules. The protocol is based on a double dehydrobromination reaction using alcoholic potassium hydroxide.

Introduction

Ethyl phenylpropiolate is a key building block in organic chemistry, utilized in various reactions such as cycloadditions, cross-coupling reactions, and the synthesis of heterocyclic compounds. The synthesis described herein involves the elimination of two equivalents of hydrogen bromide from ethyl 2,3-dibromo-3-phenylpropanoate, a vicinal dibromide, to form the corresponding alkyne. This dehydrobromination is typically achieved using a strong base in an alcoholic solvent.

Reaction Scheme

The overall chemical transformation is depicted below:

Ethyl 2,3-dibromo-3-phenylpropanoate → Ethyl phenylpropiolate

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product
PropertyEthyl 2,3-dibromo-3-phenylpropanoateEthyl Phenylpropiolate
Molecular Formula C₁₁H₁₂Br₂O₂C₁₁H₁₀O₂
Molecular Weight 336.02 g/mol 174.20 g/mol [1]
Appearance White crystalline solidClear, colorless to yellow liquid[2]
Melting Point 65-71 °C (crude), 74-75 °C (recrystallized)[3]Not Applicable
Boiling Point Decomposes131-133 °C at 8 mmHg[1]
Density Not readily available1.055 g/mL at 25 °C[1]
CAS Number 5464-70-02216-94-6[1]
Table 2: Spectroscopic Data for Reactant and Product
SpectrumEthyl 2,3-dibromo-3-phenylpropanoateEthyl Phenylpropiolate
¹H NMR (CDCl₃) Signals corresponding to the ethyl group (triplet and quartet), phenyl group (multiplet), and the two diastereotopic protons on the dibrominated carbons.~1.35 (t, 3H), ~4.29 (q, 2H), ~7.3-7.6 (m, 5H)[4]
¹³C NMR (CDCl₃) Signals for the ethyl group, the phenyl group, the ester carbonyl, and the two bromine-bearing carbons.Signals for the ethyl group, the phenyl group, the ester carbonyl, and the two sp-hybridized alkyne carbons.[4]

Experimental Protocols

This protocol is adapted from a similar procedure for the synthesis of phenylpropiolic acid.[5]

Materials and Equipment
  • Ethyl 2,3-dibromo-3-phenylpropanoate

  • Potassium hydroxide (KOH)

  • 95% Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Synthesis of Ethyl Phenylpropiolate
  • Preparation of the Base Solution: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (4.5 molar equivalents) in 95% ethanol with heating.

  • Reaction Initiation: Cool the alcoholic potassium hydroxide solution to 40-50 °C. To this, add crude ethyl 2,3-dibromo-3-phenylpropanoate (1 molar equivalent).[5] An initial exothermic reaction may be observed.

  • Reflux: Once the initial reaction has subsided, heat the mixture to reflux and maintain it for approximately 5 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the precipitated potassium bromide salts by suction filtration.

    • Transfer the filtrate to a separatory funnel.

    • Add an equal volume of water and extract the product with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water and then with a saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the diethyl ether using a rotary evaporator.

    • Purify the crude ethyl phenylpropiolate by vacuum distillation. Collect the fraction boiling at 131-133 °C / 8 mmHg.[1]

Expected Yield

The yield for the synthesis of the analogous phenylpropiolic acid is reported to be in the range of 76-80%.[5] A similar yield can be expected for the ethyl ester, although optimization may be required.

Mandatory Visualizations

Reaction Mechanism

The reaction proceeds via a double E2 elimination mechanism.

ReactionMechanism cluster_step1 Step 1: First Dehydrobromination cluster_step2 Step 2: Second Dehydrobromination Start Ethyl 2,3-dibromo-3-phenylpropanoate Intermediate Vinyl Bromide Intermediate Start->Intermediate - HBr Base1 KOH / EtOH Product Ethyl Phenylpropiolate Intermediate->Product - HBr Base2 KOH / EtOH

Caption: Mechanism of the double dehydrobromination.

Experimental Workflow

experimental_workflow prep_base Prepare Alcoholic KOH Solution add_reactant Add Ethyl 2,3-dibromo-3-phenylpropanoate prep_base->add_reactant reflux Reflux for 5 hours add_reactant->reflux cool_filter Cool and Filter Salts reflux->cool_filter extraction Aqueous Work-up & Ether Extraction cool_filter->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Ethyl Phenylpropiolate distillation->product

Caption: Experimental workflow for the synthesis.

References

Method

Application Notes and Protocols: Elimination Reaction of Ethyl 2,3-dibromo-3-phenylpropanoate with Potassium Carbonate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the elimination reaction of ethyl 2,3-dibromo-3-phenylpropanoate u...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the elimination reaction of ethyl 2,3-dibromo-3-phenylpropanoate using potassium carbonate. This reaction is a valuable method for the synthesis of ethyl cinnamate, a versatile building block in organic synthesis, and a common fragrance and flavoring agent. The protocol herein is adapted from established procedures for similar substrates and provides a basis for further optimization. The reaction mechanism, which is influenced by solvent choice, is also discussed.

Introduction

The dehydrobromination of vicinal dibromides is a fundamental transformation in organic chemistry, providing access to valuable unsaturated compounds. The reaction of ethyl 2,3-dibromo-3-phenylpropanoate with a base such as potassium carbonate (K₂CO₃) is an effective method to synthesize ethyl cinnamate. Potassium carbonate is a mild, inexpensive, and readily available base, making it a practical choice for this transformation. The stereochemical outcome of the elimination reaction can be influenced by the choice of solvent, potentially leading to either the (E) or (Z)-isomer of the product. This document outlines the presumed reaction pathway and provides a detailed experimental protocol for this elimination reaction.

Reaction Scheme

The overall reaction involves the elimination of two equivalents of hydrogen bromide from ethyl 2,3-dibromo-3-phenylpropanoate to yield ethyl cinnamate.

Starting Material: Ethyl 2,3-dibromo-3-phenylpropanoate Reagent: Potassium Carbonate (K₂CO₃) Product: Ethyl (E/Z)-cinnamate

Data Presentation

While a specific yield for the reaction of ethyl 2,3-dibromo-3-phenylpropanoate with potassium carbonate is not extensively reported in the literature, the following table summarizes relevant data for the analogous reaction of 2,3-dibromo-3-phenylpropanoic acid with potassium carbonate, which serves as a useful reference.[1] Spectroscopic data for the expected major product, ethyl (E)-cinnamate, is also provided.

ParameterValueReference
Analogous Reaction Data (2,3-dibromo-3-phenylpropanoic acid + K₂CO₃)
SolventAcetone[1]
Productcis-1-bromo-2-phenylethene[1]
Yield~98% (cis-isomer)[1]
SolventWater[1]
Producttrans-1-bromo-2-phenylethene[1]
Yield80% (trans-isomer), 20% (cis-isomer)[1]
Spectroscopic Data for Ethyl (E)-cinnamate
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.69 (d, J=16.0 Hz, 1H), 7.52 (m, 2H), 7.38 (m, 3H), 6.44 (d, J=16.0 Hz, 1H), 4.26 (q, J=7.1 Hz, 2H), 1.33 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 166.5, 144.8, 134.4, 130.3, 128.9, 128.1, 118.2, 60.5, 14.3
IR (neat) ν (cm⁻¹): 3062, 2981, 1717 (C=O), 1637 (C=C), 1310, 1171, 980, 767, 683
Mass Spectrum (EI) m/z (%): 176 (M⁺, 25), 148 (15), 131 (100), 103 (50), 77 (30)

Experimental Protocols

Materials
  • Ethyl 2,3-dibromo-3-phenylpropanoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

This protocol is adapted from the procedure for the decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid.[2]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2,3-dibromo-3-phenylpropanoate (e.g., 2.0 g, 5.95 mmol).

  • Addition of Reagents: Add anhydrous acetone (30 mL) to the flask and stir until the starting material is dissolved. To this solution, add anhydrous potassium carbonate (e.g., 2.47 g, 17.85 mmol, 3 equivalents).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 1-2 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl cinnamate.

Reaction Mechanism and Workflow

The elimination reaction of ethyl 2,3-dibromo-3-phenylpropanoate with potassium carbonate is believed to proceed through a concerted E2 mechanism. The carbonate ion acts as a base, abstracting a proton from the carbon alpha to the ester group, while simultaneously, the bromide ion on the beta-carbon departs, leading to the formation of a double bond. A second elimination of HBr from the intermediate, ethyl 3-bromo-2-phenylacrylate, would lead to an alkyne, but the formation of the conjugated ethyl cinnamate is generally more favorable under these mild basic conditions. The choice of an aprotic solvent like acetone is known to favor the E2 pathway.

Reaction_Mechanism Start Ethyl 2,3-dibromo-3-phenylpropanoate Intermediate Transition State Start->Intermediate E2 Elimination Base K₂CO₃ (Base) Base->Intermediate Product1 Ethyl (Z)-3-bromo-2-phenylacrylate Intermediate->Product1 Byproduct1 KHCO₃ Intermediate->Byproduct1 Byproduct2 KBr Intermediate->Byproduct2 Product2 Ethyl (E)-cinnamate Product1->Product2 Second Elimination (possible)

Caption: Proposed E2 elimination pathway.

Experimental_Workflow A 1. Dissolve Ethyl 2,3-dibromo-3-phenylpropanoate in Acetone B 2. Add K₂CO₃ A->B C 3. Reflux Reaction Mixture B->C D 4. Aqueous Work-up C->D E 5. Extraction with Diethyl Ether D->E F 6. Wash with NaHCO₃ and Brine E->F G 7. Dry and Concentrate F->G H 8. Purification (Column Chromatography) G->H I Pure Ethyl Cinnamate H->I

References

Application

Application Notes and Protocols for the Dehydrobromination of Ethyl 2,3-dibromo-3-phenylpropanoate using DBU

For Researchers, Scientists, and Drug Development Professionals Introduction 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a potent, non-nucleophilic amidine base widely employed in organic synthesis. One of its key applic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a potent, non-nucleophilic amidine base widely employed in organic synthesis. One of its key applications is in elimination reactions, particularly the dehydrohalogenation of alkyl halides to form alkenes. The dehydrobromination of vicinal dibromides, such as ethyl 2,3-dibromo-3-phenylpropanoate, using DBU offers a regioselective route to valuable synthetic intermediates like vinyl bromides. This process is typically carried out under mild conditions and demonstrates high efficiency.

The reaction proceeds via an E2 (elimination, bimolecular) mechanism, where the bulky nature of DBU favors the abstraction of a proton over nucleophilic attack. For ethyl 2,3-dibromo-3-phenylpropanoate, the presence of the ester and phenyl groups influences the acidity of the alpha-protons, leading to a regioselective elimination. The primary product expected from a single dehydrobromination is ethyl (E)-2-bromo-3-phenylpropenoate, a versatile intermediate for cross-coupling reactions and other transformations in drug discovery and materials science.

Key Features of DBU-Mediated Dehydrobromination

  • High Regioselectivity: DBU's steric hindrance and strong basicity promote the formation of the thermodynamically more stable alkene, often with high E/Z selectivity. In the case of vicinal dibromides with adjacent electron-withdrawing groups, DBU has been shown to be highly regioselective in forming the corresponding 2-bromo-1-alkene.[1][2]

  • Mild Reaction Conditions: The reaction can typically be conducted at moderate temperatures, preserving sensitive functional groups within the molecule.

  • Good to Excellent Yields: High yields of the desired vinyl bromide are often achieved, minimizing the need for extensive purification.[2]

  • Operational Simplicity: The reaction setup and workup procedures are generally straightforward, making it a practical method for laboratory-scale synthesis.

Quantitative Data

Substrate (Vicinal Dibromide)Base (Equivalents)SolventTemperature (°C)Time (h)Product (Vinyl Bromide)Yield (%)Reference
1-Phenoxy-2,3-dibromopropaneDBU (1.05)DMF6032-Bromo-3-phenoxy-1-propene98[2]
1-Acetoxy-2,3-dibromopropaneDBU (1.05)DMF6032-Bromo-3-acetoxy-1-propene96[2]
1-Pivaloyloxy-2,3-dibromopropaneDBU (1.05)DMF6032-Bromo-3-pivaloyloxy-1-propene96[2]
Styrene DibromideDBU (1.05)DMF603β-Bromostyrene90[2]

Experimental Protocol

This protocol describes a general procedure for the dehydrobromination of ethyl 2,3-dibromo-3-phenylpropanoate using DBU to synthesize ethyl (E)-2-bromo-3-phenylpropenoate.

Materials:

  • Ethyl 2,3-dibromo-3-phenylpropanoate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (or Ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve ethyl 2,3-dibromo-3-phenylpropanoate (1.0 eq.) in anhydrous DMF (approximately 0.2-0.5 M concentration).

  • Addition of DBU: To the stirred solution, add DBU (1.1-1.5 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing diethyl ether (or ethyl acetate) and water.

    • Separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove DBU), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl (E)-2-bromo-3-phenylpropenoate.

  • Characterization: Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Experimental Workflow Diagram

Dehydrobromination_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve Ethyl 2,3-dibromo-3-phenylpropanoate in anhydrous DMF add_dbu Add DBU (1.1-1.5 eq.) at room temperature start->add_dbu heat Heat to 60 °C and monitor by TLC add_dbu->heat quench Cool and quench with Et₂O and Water heat->quench wash_acid Wash with 1 M HCl quench->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry with Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography analysis Characterize Product (NMR, MS, IR) chromatography->analysis

Caption: Experimental workflow for the DBU-mediated dehydrobromination.

Logical Relationship Diagram

Logical_Relationship reagents Starting Materials - Ethyl 2,3-dibromo-3-phenylpropanoate - DBU (Base) - DMF (Solvent) mechanism E2 Elimination Mechanism - Proton abstraction - Bromide elimination - Alkene formation reagents->mechanism conditions Reaction Conditions - 60 °C - 3-6 hours conditions->mechanism product Primary Product Ethyl (E)-2-bromo-3-phenylpropenoate mechanism->product workup Workup & Purification - Acid/Base Washes - Chromatography product->workup final_product Pure Product for Further Use workup->final_product

Caption: Logical flow of the dehydrobromination reaction.

References

Method

Application Notes and Protocols for the Synthesis of Substituted Styrenes

Introduction Substituted styrenes are pivotal building blocks in the synthesis of polymers, fine chemicals, and pharmaceutical intermediates.[1][2] Their importance has driven the development of numerous synthetic method...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted styrenes are pivotal building blocks in the synthesis of polymers, fine chemicals, and pharmaceutical intermediates.[1][2] Their importance has driven the development of numerous synthetic methodologies. This document provides detailed experimental procedures for several key methods used in the synthesis of substituted styrenes, tailored for researchers, scientists, and professionals in drug development. The protocols covered include the Wittig reaction, the Heck reaction, and the dehydration of phenethyl alcohols.

General Experimental Workflow

The synthesis of substituted styrenes, regardless of the specific method, generally follows a consistent workflow from starting materials to the final, purified product. This process involves the main reaction followed by a series of workup and purification steps to isolate the desired compound.

G General Experimental Workflow for Styrene Synthesis Start Starting Materials (e.g., Aldehyde, Aryl Halide) Reaction Synthetic Reaction (e.g., Wittig, Heck) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Drying Drying of Organic Phase (e.g., MgSO4, Na2SO4) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (e.g., Column Chromatography, Distillation) Solvent_Removal->Purification Characterization Product Characterization (NMR, GC-MS) Purification->Characterization Final_Product Pure Substituted Styrene Characterization->Final_Product G Heck Reaction Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Aryl-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition Alkene_Complex Alkene Complex PdII_Aryl->Alkene_Complex Alkene Coordination Migratory_Insertion Migratory Insertion Intermediate Alkene_Complex->Migratory_Insertion Migratory Insertion Product_Complex Product-Pd(II)-H Complex Migratory_Insertion->Product_Complex β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination Product Substituted Alkene Product_Complex->Product HX H-Base+ Product_Complex->HX + HX ArylHalide Aryl-X ArylHalide->Pd0 Alkene Alkene Alkene->PdII_Aryl Base Base Base->Product_Complex

References

Application

Diastereoselective Synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate Isomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of ethyl 2,3-dibromo-3-phenylpropanoate is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of ethyl 2,3-dibromo-3-phenylpropanoate isomers. The primary focus is on the bromination of ethyl cinnamate, a classic and reliable method that proceeds with high diastereoselectivity.

Application Notes

The synthesis of ethyl 2,3-dibromo-3-phenylpropanoate is a well-established example of electrophilic addition of bromine to an alkene. The stereochemical outcome of this reaction is governed by the mechanism of bromine addition to the double bond of ethyl cinnamate.

Principle of Diastereoselectivity:

The bromination of ethyl cinnamate proceeds predominantly through an anti-addition mechanism. This is due to the formation of a cyclic bromonium ion intermediate. The incoming bromide ion then attacks one of the carbon atoms of the bromonium ion from the opposite face, leading to the formation of the anti or erythro diastereomer as the major product. The starting alkene, ethyl (E)-cinnamate (trans), therefore, yields the (2R,3S) and (2S,3R) enantiomeric pair, collectively known as the erythro diastereomer.

The diastereoselectivity of the reaction can be influenced by factors such as the solvent and the presence of other nucleophiles. However, in a non-polar solvent like carbon tetrachloride or dichloromethane, the anti-addition pathway is highly favored.

Product Characterization:

The two diastereomers, erythro and threo, have distinct physical properties, most notably their melting points. This difference allows for the separation and purification of the desired erythro diastereomer from the crude reaction mixture by recrystallization. The diastereomeric ratio of the crude product can be determined using techniques such as ¹H NMR spectroscopy by integrating the signals corresponding to the distinct protons in each isomer.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of ethyl 2,3-dibromo-3-phenylpropanoate via the bromination of ethyl cinnamate.

ParameterCrude ProductPurified Product
Diastereomeric Ratio Mixture of erythro and threoPredominantly erythro
(erythro:threo)(Not explicitly quantified in literature, but erythro is the major product)>95:5
Melting Point (°C) 65–71[1]74–75[1]
Yield (%) 83–85[1]~80-85 (recrystallization yield from crude)[1]

¹H NMR Data for Product Characterization:

A generic ¹H NMR spectrum for ethyl 2,3-dibromo-3-phenylpropanoate is available.[2]

Experimental Protocols

This section provides a detailed methodology for the diastereoselective synthesis of ethyl 2,3-dibromo-3-phenylpropanoate based on the well-established procedure from Organic Syntheses.

Protocol 1: Diastereoselective Bromination of Ethyl Cinnamate

Materials:

  • Ethyl cinnamate

  • Bromine

  • Carbon tetrachloride (or dichloromethane as a safer alternative)

  • Petroleum ether (for recrystallization)

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Reaction Setup: In a 1-liter round-bottomed flask, dissolve 176.2 g (1 mole) of ethyl cinnamate in 100 mL of carbon tetrachloride.[1]

  • Cooling: Place the flask in an ice bath to cool the solution.

  • Bromine Addition: Using a dropping funnel, add 159.8 g (51.2 mL, 1 mole) of bromine dropwise to the stirred solution. The addition should be done in small portions with frequent stirring. The bromine color will disappear rapidly at first and more slowly towards the end of the reaction. The addition should take about 20-25 minutes.[1]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stand for one hour.[1]

  • Isolation of Crude Product: Pour the reaction mixture into a large evaporating dish and allow the carbon tetrachloride and any unreacted bromine to evaporate in a fume hood. The dibromo ester will crystallize as a solid cake.[1]

  • Drying the Crude Product: Break up the crystalline cake and spread it on a large Büchner funnel. Apply suction to remove all traces of bromine. The white crystals are then dried by pressing them between large filter papers. The yield of the crude product, a mixture of diastereomers, is typically 280–285 g (83–85%). The melting point of this crude product is in the range of 65–71°C.[1]

  • Purification by Recrystallization: To obtain the pure erythro diastereomer, recrystallize the crude product from petroleum ether (boiling point 70–90°C). From 100 g of the crude product, a yield of 80–85 g of the pure ester with a melting point of 74–75°C can be obtained.[1]

Mandatory Visualizations

Reaction_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Ethyl_Cinnamate Ethyl (E)-Cinnamate Bromonium_Ion Cyclic Bromonium Ion Ethyl_Cinnamate->Bromonium_Ion + Br₂ Erythro_Product Ethyl (2R,3S)/(2S,3R)-2,3-dibromo-3-phenylpropanoate (erythro diastereomer) Bromonium_Ion->Erythro_Product + Br⁻ (anti-attack)

Caption: Mechanism of anti-addition of bromine to ethyl cinnamate.

Experimental_Workflow A Dissolve Ethyl Cinnamate in CCl₄ B Cool in Ice Bath A->B C Dropwise Addition of Bromine B->C D Stir for 1 hour C->D E Evaporate Solvent and excess Bromine D->E F Isolate Crude Product (erythro/threo mixture) E->F G Recrystallize from Petroleum Ether F->G H Isolate Pure erythro Diastereomer G->H

Caption: Experimental workflow for the synthesis and purification.

References

Method

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate

These application notes provide a comprehensive guide for the large-scale synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate, a compound often used as an intermediate in organic synthesis. The following protocols are inte...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the large-scale synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate, a compound often used as an intermediate in organic synthesis. The following protocols are intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Properties and Safety Information

Ethyl 2,3-dibromo-3-phenylpropanoate has the molecular formula C₁₁H₁₂Br₂O₂ and a molecular weight of approximately 336.02 g/mol [1][2]. It is a solid with a melting point of 77-79 °C[3][4][5].

Safety Precautions: This compound is classified as a skin irritant and may cause respiratory irritation[1]. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Chemical waste must be disposed of in accordance with local regulations[6].

Synthesis Pathway

The primary and most direct method for the synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate is the bromination of ethyl cinnamate[6]. This reaction involves the addition of bromine across the double bond of the ethyl cinnamate molecule.

Quantitative Data for Synthesis
CompoundMolecular FormulaMolar Mass ( g/mol )MolesMass (g)Volume (mL)Role
Ethyl CinnamateC₁₁H₁₂O₂176.211.0176.2-Starting Material
BromineBr₂159.811.0159.851.2Reagent
Carbon TetrachlorideCCl₄153.82--100Solvent
Ethyl 2,3-dibromo-3-phenylpropanoate (Crude)C₁₁H₁₂Br₂O₂336.02~0.84280-285-Product
Ethyl 2,3-dibromo-3-phenylpropanoate (Pure)C₁₁H₁₂Br₂O₂336.02---Product
ProductYield (%)Melting Point (°C)
Crude Product83-8565-71
Recrystallized Product-74-75

Note: The yield of the recrystallized product from the crude material is approximately 80-85 g from 100 g of crude product[6].

Experimental Protocols

Materials and Equipment
  • 1-L round-bottom flask

  • Two-holed stopper

  • Dropping funnel

  • Air vent

  • Ice bath

  • Large evaporating dish

  • Large Büchner funnel

  • Suction pump

  • Filter paper

  • Ethyl cinnamate (176.2 g, 1 mole)

  • Carbon tetrachloride (100 cc)

  • Bromine (159.8 g, 51.2 cc, 1 mole)

  • Petroleum ether (b.p. 70–90°) for recrystallization

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Bromination Reaction cluster_isolation Product Isolation cluster_purification Purification (Optional) prep1 Dissolve 176.2 g (1 mole) of ethyl cinnamate in 100 cc of carbon tetrachloride in a 1-L flask. prep2 Fit the flask with a two-holed stopper, dropping funnel, and air vent. prep1->prep2 prep3 Place the flask in an ice bath to cool. prep2->prep3 react1 Slowly add 159.8 g (1 mole) of bromine through the dropping funnel with frequent stirring. prep3->react1 react2 Allow the mixture to stand for one hour after addition. react1->react2 iso1 Pour the solution into a large dish to allow carbon tetrachloride and excess bromine to evaporate. react2->iso1 iso2 Break up the resulting solid cake of crystals. iso1->iso2 iso3 Spread the crystals on a large Büchner funnel and apply suction to remove traces of bromine. iso2->iso3 iso4 Dry the white crystals by pressing between filter papers. iso3->iso4 purify1 Recrystallize the crude product from petroleum ether (b.p. 70-90°). iso4->purify1 purify2 Obtain pure ethyl 2,3-dibromo-3-phenylpropanoate. purify1->purify2

Caption: Experimental workflow for the synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate.

Detailed Synthesis Procedure
  • Reaction Setup : In a 1-liter round-bottom flask, dissolve 176.2 g (1 mole) of ethyl cinnamate in 100 cc of carbon tetrachloride[6]. Equip the flask with a two-holed stopper fitted with a dropping funnel and an air vent. Place the entire setup in an ice bath to cool the solution[6].

  • Addition of Bromine : With frequent stirring, add 159.8 g (51.2 cc, 1 mole) of bromine in small portions through the dropping funnel[6]. The addition should take approximately 20 to 25 minutes. The disappearance of the bromine color will be rapid at first and then slow down towards the end of the addition. No hydrogen bromide should be evolved during this process[6].

  • Reaction Completion : After the complete addition of bromine, allow the flask to stand for one hour[6].

  • Isolation of Crude Product : Pour the reaction mixture into a large evaporating dish and allow the carbon tetrachloride and any unreacted bromine to evaporate spontaneously. This process can be expedited by inverting a large funnel connected to a suction pump over the dish, which should yield a crystalline cake in about two hours[6]. The crude dibromo ester will separate as large crystals, forming a solid cake[6].

  • Drying the Crude Product : Break up the crystalline cake and spread it in a thin layer on a large Büchner funnel. Apply suction to remove all traces of bromine. Finally, press the white crystals between large filter papers to dry them[6]. The yield of the crude dibromo ester is expected to be between 280–285 g (83–85% of the theoretical amount), with a melting point of 65–71 °C[6].

Purification Protocol

For a purer product, the crude ester can be recrystallized. Dissolve 100 g of the crude product in petroleum ether (boiling point 70–90 °C)[6]. Upon cooling, pure Ethyl 2,3-dibromo-3-phenylpropanoate will crystallize. This process yields 80–85 g of the pure ester with a melting point of 74–75 °C[6].

References

Application

Application Notes and Protocols: Use of Ethyl 2,3-dibromo-3-phenylpropanoate in Undergraduate Organic Chemistry Labs

Introduction Ethyl 2,3-dibromo-3-phenylpropanoate is a versatile intermediate in organic synthesis, primarily utilized in undergraduate laboratories to demonstrate key reaction mechanisms and synthetic strategies. Its pr...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2,3-dibromo-3-phenylpropanoate is a versatile intermediate in organic synthesis, primarily utilized in undergraduate laboratories to demonstrate key reaction mechanisms and synthetic strategies. Its preparation and subsequent reactions provide a practical context for teaching concepts such as electrophilic addition to alkenes, stereochemistry, and elimination reactions. This document outlines the application of Ethyl 2,3-dibromo-3-phenylpropanoate in a typical two-step undergraduate experimental sequence: the synthesis of the dibromo compound from ethyl cinnamate, followed by its dehydrobromination to yield an alkyne or a vinyl bromide. These experiments are designed to provide hands-on experience with important synthetic transformations and characterization techniques.

Core Concepts Illustrated
  • Electrophilic Addition: The synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate from ethyl cinnamate is a classic example of the addition of a halogen to an alkene.

  • Stereochemistry: The addition of bromine to the double bond typically proceeds via an anti-addition mechanism, leading to the formation of specific stereoisomers.

  • Elimination Reactions: The dehydrobromination of Ethyl 2,3-dibromo-3-phenylpropanoate using a strong base exemplifies an E2 (elimination, bimolecular) reaction, a fundamental concept in organic chemistry.[1]

  • Multi-step Synthesis: This experimental sequence introduces students to the concept of a multi-step synthesis, where the product of one reaction becomes the starting material for the next.

Experiment 1: Synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate

This experiment details the synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate via the electrophilic bromination of ethyl cinnamate. The reaction involves the addition of bromine across the double bond of the alkene.

Reaction Scheme
Quantitative Data
ReagentMolecular Weight ( g/mol )AmountMolesMolar Equiv.
Ethyl Cinnamate176.2117.6 g0.101.0
Bromine159.8116.0 g (5.1 mL)0.101.0
Carbon Tetrachloride153.8210 mL--
Product
Ethyl 2,3-dibromo-3-phenylpropanoate336.02~28-29 g (Expected)~0.083-0.086-
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 17.6 g (0.10 mol) of ethyl cinnamate in 10 mL of carbon tetrachloride.

  • Cooling: Place the flask in an ice-water bath to cool the solution.

  • Addition of Bromine: While stirring the cooled solution, slowly add 16.0 g (0.10 mol) of bromine dropwise from a dropping funnel. The addition should take approximately 20-25 minutes. The rapid disappearance of the bromine color indicates the reaction is proceeding.[2]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stand for one hour.[2]

  • Crystallization: Pour the solution into a shallow dish (e.g., a crystallizing dish) and allow the solvent and any unreacted bromine to evaporate in a fume hood. The product will crystallize as a solid cake.[2]

  • Isolation and Drying: Break up the crystalline solid and collect it by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether to remove any residual impurities. Allow the product to air dry.

  • Characterization: Determine the mass and melting point of the product. The reported melting point for the crude product is 65-71°C, which can be improved to 74-75°C upon recrystallization from petroleum ether.[2]

Experiment 2: Dehydrobromination of Ethyl 2,3-dibromo-3-phenylpropanoate

This experiment demonstrates the E2 elimination reaction. The vicinal dibromide, Ethyl 2,3-dibromo-3-phenylpropanoate, is treated with a strong base to eliminate two equivalents of hydrogen bromide, potentially forming ethyl 3-phenylpropiolate (an alkyne) or an intermediate vinyl bromide, depending on the reaction conditions. The protocol below is adapted from similar dehydrobromination procedures of vicinal dibromides.[3]

Reaction Scheme
Quantitative Data
ReagentMolecular Weight ( g/mol )AmountMolesMolar Equiv.
Ethyl 2,3-dibromo-3-phenylpropanoate336.0210.0 g0.031.0
Potassium Hydroxide (KOH)56.115.0 g0.093.0
Ethanol (95%)46.0750 mL--
Product
Ethyl 3-phenylpropiolate174.19~4-5 g (Expected)~0.023-0.029-
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, place 10.0 g (0.03 mol) of Ethyl 2,3-dibromo-3-phenylpropanoate and 50 mL of 95% ethanol.

  • Addition of Base: Add 5.0 g (0.09 mol) of potassium hydroxide pellets to the flask.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. The reaction is typically heated for 1-2 hours.[3]

  • Work-up: After the reflux period, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with two 25 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of saturated sodium chloride (brine) solution.

  • Drying and Evaporation: Dry the ether layer over anhydrous sodium sulfate. Decant the dried solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.

  • Characterization: Determine the mass of the crude product and characterize it using appropriate spectroscopic methods (e.g., IR, NMR) to confirm the formation of the alkyne or vinyl bromide.

Visualizations

Experimental Workflow

G Overall Experimental Workflow A Start: Ethyl Cinnamate B Bromination (+ Br2 in CCl4) A->B C Isolate Crude Product (Evaporation & Filtration) B->C D Intermediate: Ethyl 2,3-dibromo-3-phenylpropanoate C->D E Dehydrobromination (+ KOH in Ethanol, Reflux) D->E F Work-up & Extraction (Water, Ether) E->F G Final Product: Ethyl 3-phenylpropiolate F->G

Caption: A flowchart of the two-step synthesis.

Mechanism of Dehydrobromination

G E2 Elimination Mechanism cluster_step1 Step 1: First Elimination (forms Vinyl Bromide) cluster_step2 Step 2: Second Elimination (forms Alkyne) A H Br Ph-C-C-COOEt Br H C Transition State A->C B Base (OH-) B->A:f4 attacks H D Vinyl Bromide Intermediate C->D forms C=C, Br- leaves E Vinyl Bromide Intermediate G Transition State E->G F Base (OH-) F->E attacks vinylic H H Final Product (Alkyne) G->H forms C≡C, Br- leaves

Caption: The stepwise E2 elimination mechanism.

References

Method

Ethyl 2,3-Dibromo-3-phenylpropanoate: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Application Note & Protocols Audience: Researchers, scientists, and drug development professionals. Abstract Ethyl 2,3-dibromo-3-phenylpropanoate is a readily accessible compound that serves as a valuable precursor for t...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 2,3-dibromo-3-phenylpropanoate is a readily accessible compound that serves as a valuable precursor for the synthesis of various pharmaceutical intermediates. Its chemical structure, featuring two bromine atoms on adjacent carbons, allows for a range of chemical transformations, most notably elimination and substitution reactions. This document provides detailed protocols for the synthesis of ethyl 2,3-dibromo-3-phenylpropanoate and its subsequent conversion into versatile vinyl bromide intermediates. Furthermore, it explores the application of these intermediates in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Introduction

The quest for novel and efficient synthetic routes to pharmaceutically relevant molecules is a cornerstone of drug discovery and development. Precursor molecules that can be readily converted into a variety of complex structures are of high value. Ethyl 2,3-dibromo-3-phenylpropanoate is one such precursor. It can be synthesized from the inexpensive and commercially available ethyl cinnamate. The primary utility of ethyl 2,3-dibromo-3-phenylpropanoate lies in its ability to undergo dehydrobromination to yield ethyl (E)- and (Z)-2-bromo-3-phenylacrylate. These vinyl bromides are versatile building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which are widely used in the pharmaceutical industry to construct carbon-carbon bonds.[1][2][3]

Synthesis of Ethyl 2,3-Dibromo-3-phenylpropanoate

The synthesis of ethyl 2,3-dibromo-3-phenylpropanoate is achieved through the bromination of ethyl cinnamate. This reaction proceeds with high efficiency and yields the desired product in good purity.

Experimental Protocol: Synthesis of Ethyl 2,3-Dibromo-3-phenylpropanoate

Materials:

  • Ethyl cinnamate

  • Bromine

  • Carbon tetrachloride

  • Ice bath

  • Round-bottom flask with a dropping funnel and air vent

  • Büchner funnel

  • Filter paper

Procedure:

  • In a 1-liter round-bottom flask, dissolve 176.2 g (1 mole) of ethyl cinnamate in 100 cc of carbon tetrachloride.

  • Place the flask in an ice bath to cool the solution.

  • Slowly add 159.8 g (51.2 cc, 1 mole) of bromine to the cooled solution using a dropping funnel with frequent stirring. The addition should take approximately 20-25 minutes.

  • After the addition is complete, allow the reaction mixture to stand for one hour.

  • Pour the solution into a large dish and allow the carbon tetrachloride and any unreacted bromine to evaporate. The dibromo ester will crystallize.

  • Break up the solid cake of crystals and spread it on a large Büchner funnel. Apply suction to remove all traces of bromine.

  • Dry the white crystals by pressing them between large filter papers.

Data Presentation:

ProductYieldMelting Point (°C)
Crude Ethyl 2,3-dibromo-3-phenylpropanoate83-85%65-71
Recrystallized Ethyl 2,3-dibromo-3-phenylpropanoate-74-75

Table 1: Yield and melting point of Ethyl 2,3-dibromo-3-phenylpropanoate.

Application: Synthesis of Ethyl (E)- and (Z)-2-bromo-3-phenylacrylate

A key application of ethyl 2,3-dibromo-3-phenylpropanoate is its use as a precursor for the synthesis of ethyl (E)- and (Z)-2-bromo-3-phenylacrylate through an elimination reaction. The stereochemical outcome of this reaction is highly dependent on the solvent used.

Experimental Protocol: Dehydrobromination of 2,3-Dibromo-3-phenylpropanoic Acid (Adapted for Ethyl Ester)

This protocol is adapted from a procedure for the corresponding carboxylic acid and illustrates the synthesis of the vinyl bromide intermediates. The choice of solvent dictates the major stereoisomer produced.

Materials:

  • Ethyl 2,3-dibromo-3-phenylpropanoate

  • Potassium carbonate

  • Acetone (dry) or Water

  • Round-bottom flask with reflux condenser

  • Hot water bath or heating mantle

  • Methylene chloride

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Weigh 3.36 g (10 mmol) of ethyl 2,3-dibromo-3-phenylpropanoate into a 50 mL round-bottom flask.

  • Add 25 mL of either dry acetone (for the (Z)-isomer) or water (for the (E)-isomer).

  • Add 1.38 g (10 mmol) of potassium carbonate to the flask.

  • Attach a reflux condenser and heat the mixture at reflux for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If acetone was used, evaporate the solvent using a rotary evaporator. If water was used, proceed to the extraction.

  • Add 25 mL of water to the residue and extract the product with methylene chloride (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Data Presentation:

SolventMajor ProductIsomer Ratio (Z:E)
AcetoneEthyl (Z)-2-bromo-3-phenylacrylate~98:2
WaterEthyl (E)-2-bromo-3-phenylacrylate~20:80

Table 2: Stereochemical outcome of the dehydrobromination reaction in different solvents.

Application of Vinyl Bromide Intermediates in Pharmaceutical Synthesis

Ethyl (E)- and (Z)-2-bromo-3-phenylacrylate are valuable intermediates for the synthesis of more complex molecules, including potential pharmaceutical agents, through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds at the site of the bromine atom.

Logical Workflow for Pharmaceutical Intermediate Synthesis

G cluster_0 Precursor Synthesis cluster_1 Intermediate Synthesis cluster_2 Pharmaceutical Scaffolds Ethyl Cinnamate Ethyl Cinnamate Ethyl 2,3-dibromo-3-phenylpropanoate Ethyl 2,3-dibromo-3-phenylpropanoate Ethyl Cinnamate->Ethyl 2,3-dibromo-3-phenylpropanoate Bromination Bromine Bromine Bromine->Ethyl 2,3-dibromo-3-phenylpropanoate Ethyl (Z)-2-bromo-3-phenylacrylate Ethyl (Z)-2-bromo-3-phenylacrylate Ethyl 2,3-dibromo-3-phenylpropanoate->Ethyl (Z)-2-bromo-3-phenylacrylate Elimination (Acetone) Ethyl (E)-2-bromo-3-phenylacrylate Ethyl (E)-2-bromo-3-phenylacrylate Ethyl 2,3-dibromo-3-phenylpropanoate->Ethyl (E)-2-bromo-3-phenylacrylate Elimination (Water) Substituted Phenylacrylates Substituted Phenylacrylates Ethyl (E)-2-bromo-3-phenylacrylate->Substituted Phenylacrylates Suzuki Coupling Diene Structures Diene Structures Ethyl (E)-2-bromo-3-phenylacrylate->Diene Structures Heck Coupling Enyne Derivatives Enyne Derivatives Ethyl (E)-2-bromo-3-phenylacrylate->Enyne Derivatives Sonogashira Coupling Aryl/Vinyl Boronic Acid Aryl/Vinyl Boronic Acid Aryl/Vinyl Boronic Acid->Substituted Phenylacrylates Alkene Alkene Alkene->Diene Structures Terminal Alkyne Terminal Alkyne Terminal Alkyne->Enyne Derivatives

Caption: Synthetic pathway from ethyl cinnamate to pharmaceutical scaffolds.

1. Suzuki Coupling

The Suzuki reaction is a versatile method for forming carbon-carbon bonds between a vinyl halide and an organoboron compound.[2] This reaction can be used to introduce various aryl or vinyl substituents in place of the bromine atom in ethyl 2-bromo-3-phenylacrylate, leading to a wide range of substituted phenylacrylate derivatives, which are common motifs in bioactive molecules.

General Protocol for Suzuki Coupling:

  • In a reaction vessel, combine ethyl (E)- or (Z)-2-bromo-3-phenylacrylate (1 equivalent), an aryl or vinyl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like potassium carbonate (2-3 equivalents).

  • Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, add water, and extract with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the product by chromatography.

2. Heck Reaction

The Heck reaction couples the vinyl bromide with an alkene to form a new, more substituted alkene.[1] This reaction is particularly useful for synthesizing dienes and other complex unsaturated systems found in many natural products and pharmaceuticals.

General Protocol for Heck Reaction:

  • Combine ethyl (E)- or (Z)-2-bromo-3-phenylacrylate (1 equivalent), an alkene (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine) in a suitable solvent like DMF or acetonitrile.

  • Heat the mixture under an inert atmosphere at 80-120°C until the starting material is consumed.

  • Work up the reaction by filtering the cooled mixture, partitioning between water and an organic solvent, and purifying the product from the organic phase.

3. Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a vinyl halide and a terminal alkyne, providing access to enyne functionalities.[3] These structures are important components of many biologically active compounds.

General Protocol for Sonogashira Coupling:

  • To a solution of ethyl (E)- or (Z)-2-bromo-3-phenylacrylate (1 equivalent) and a terminal alkyne (1.1-1.5 equivalents) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.

  • Work up the reaction by filtration, extraction, and purification of the resulting enyne product.

Conclusion

Ethyl 2,3-dibromo-3-phenylpropanoate is a valuable and versatile precursor in the synthesis of pharmaceutical intermediates. Its straightforward preparation and subsequent conversion to stereochemically defined vinyl bromides provide a gateway to a wide array of complex molecular architectures through well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this document offer a practical guide for researchers and scientists in the pharmaceutical industry to utilize this precursor for the efficient synthesis of novel compounds with potential therapeutic applications.

References

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for Ethyl 2,3-dibromo-3-phenylpropanoate synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,3-dibromo-3-phenylpropano...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing Ethyl 2,3-dibromo-3-phenylpropanoate?

A1: The most common method is the electrophilic addition of bromine (Br₂) to ethyl cinnamate.[1][2] The reaction proceeds via a cyclic bromonium ion intermediate, resulting in the anti-addition of two bromine atoms across the double bond.[3][4][5]

Q2: What are the recommended solvents for this reaction?

A2: Carbon tetrachloride is a recommended solvent as it is inert and avoids the formation of lachrymatory (tear-inducing) byproducts that can occur when using ether.[1] Glacial acetic acid can also be used as a solvent.[3]

Q3: Are there safer alternatives to using elemental bromine?

A3: Yes, due to the hazardous nature of liquid bromine, several alternatives are available. Pyridinium tribromide is a stable and safer solid reagent that serves as a source of bromine.[3][6] Another approach is the "green" in-situ generation of bromine from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂).[2]

Q4: What is the expected yield and melting point of the final product?

A4: The crude yield of Ethyl 2,3-dibromo-3-phenylpropanoate is typically in the range of 83-85%, with a melting point of 65-71°C.[1] After purification by recrystallization, the melting point of the pure product is reported to be between 74-75°C and 77-79°C.[1][7] An unstable polymorphic form with a melting point of 65°C has also been noted.[8][9]

Q5: How can the purity of the product be improved?

A5: The purity of the product can be significantly improved by recrystallization.[1] Effective solvent systems for recrystallization include petroleum ether, ethanol, or a mixture of ethanol and water.[8][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient bromine or reaction time.Ensure a 1:1 molar ratio of ethyl cinnamate to bromine.[1] Allow the reaction to proceed for the recommended time (approximately 20-25 minutes for bromine addition and 1 hour of standing).[1] The disappearance of the bromine color is an indicator of reaction completion.[10]
Decomposition of the product during workup.Avoid excessive heating during solvent evaporation.
Product is an Oil or Fails to Crystallize Presence of impurities.Ensure the starting materials are pure. Purify the crude product by recrystallization.[1]
Insufficient cooling or supersaturation.If crystallization does not occur spontaneously, try scratching the inside of the flask with a glass rod to induce nucleation.[6] If that fails, adding a small amount of water may help precipitate the product.[6]
Melting Point of the Product is Low and Broad The product is impure.Recrystallize the product from a suitable solvent like petroleum ether or ethanol until a sharp melting point in the expected range is achieved.[1][8]
The product is the unstable polymorphic form.The unstable form has a melting point of around 65°C.[8] Recrystallization may help in obtaining the more stable, higher-melting point form.
Persistent Orange/Brown Color in the Reaction Mixture Excess unreacted bromine.Add a few drops of an alkene, such as cyclohexene, to quench the excess bromine. The color should dissipate.
Formation of a Lachrymatory Substance Use of ether as a solvent.Use a non-reactive solvent like carbon tetrachloride to prevent the formation of these irritating byproducts.[1]

Quantitative Data Summary

Table 1: Reaction Yields

Product Condition Yield Reference
Ethyl 2,3-dibromo-3-phenylpropanoateCrude83-85%[1]

Table 2: Melting Points

Product Purity Melting Point (°C) Reference
Ethyl 2,3-dibromo-3-phenylpropanoateCrude65-71[1]
Recrystallized74-75[1]
Recrystallized77-79[7]
Unstable Form65[8][9]

Experimental Protocols

Synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Ethyl cinnamate (1 mole, 176.2 g)

  • Carbon tetrachloride (100 cc)

  • Bromine (1 mole, 159.8 g, 51.2 cc)

  • 1 L round-bottomed flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 176.2 g of ethyl cinnamate in 100 cc of carbon tetrachloride in a 1 L round-bottomed flask.

  • Place the flask in an ice bath to cool the solution.

  • Slowly add 159.8 g of bromine from a dropping funnel in small portions. Swirl the flask frequently to ensure proper mixing. The addition should take approximately 20-25 minutes.

  • After the complete addition of bromine, allow the flask to stand for one hour.

  • Pour the reaction mixture into a large, shallow dish and allow the carbon tetrachloride and any unreacted bromine to evaporate in a well-ventilated fume hood. This process can be expedited by placing an inverted funnel connected to a suction pump over the dish.

  • The product will crystallize as a solid cake. Break up the cake and spread it on a large Büchner funnel. Apply suction to remove any remaining traces of bromine.

  • Press the white crystals between large filter papers to dry. The crude yield should be approximately 280-285 g (83-85%).

Purification by Recrystallization

Materials:

  • Crude Ethyl 2,3-dibromo-3-phenylpropanoate

  • Petroleum ether (b.p. 70-90°C) or Ethanol

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Büchner funnel and filter paper

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (petroleum ether or ethanol) to dissolve the solid at an elevated temperature.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly. The melting point of the pure product should be 74-75°C.[1]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ethyl Cinnamate Ethyl Cinnamate Cyclic Bromonium Ion Cyclic Bromonium Ion Ethyl Cinnamate->Cyclic Bromonium Ion + Br2 Bromine (Br2) Bromine (Br2) Ethyl 2,3-dibromo-3-phenylpropanoate Ethyl 2,3-dibromo-3-phenylpropanoate Cyclic Bromonium Ion->Ethyl 2,3-dibromo-3-phenylpropanoate + Br- (anti-addition)

Caption: Reaction pathway for the synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate.

Experimental_Workflow Start Start Dissolve Ethyl Cinnamate in Solvent Dissolve Ethyl Cinnamate in Solvent Start->Dissolve Ethyl Cinnamate in Solvent Cool in Ice Bath Cool in Ice Bath Dissolve Ethyl Cinnamate in Solvent->Cool in Ice Bath Slowly Add Bromine Slowly Add Bromine Cool in Ice Bath->Slowly Add Bromine Allow Reaction to Complete Allow Reaction to Complete Slowly Add Bromine->Allow Reaction to Complete Evaporate Solvent and Excess Bromine Evaporate Solvent and Excess Bromine Allow Reaction to Complete->Evaporate Solvent and Excess Bromine Isolate Crude Product Isolate Crude Product Evaporate Solvent and Excess Bromine->Isolate Crude Product Recrystallize from Suitable Solvent Recrystallize from Suitable Solvent Isolate Crude Product->Recrystallize from Suitable Solvent Filter and Dry Pure Product Filter and Dry Pure Product Recrystallize from Suitable Solvent->Filter and Dry Pure Product End End Filter and Dry Pure Product->End

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Guide Low Yield Low Yield Check Reaction Time Check Reaction Time Low Yield->Check Reaction Time Incomplete? Check Molar Ratios Check Molar Ratios Low Yield->Check Molar Ratios Incorrect? Impure Product (Low MP) Impure Product (Low MP) Recrystallize Recrystallize Impure Product (Low MP)->Recrystallize Yes Check Starting Material Purity Check Starting Material Purity Impure Product (Low MP)->Check Starting Material Purity Still Impure? Reaction Fails to Start Reaction Fails to Start Verify Reagent Quality Verify Reagent Quality Reaction Fails to Start->Verify Reagent Quality No Color Change? Check for Inhibitors Check for Inhibitors Reaction Fails to Start->Check for Inhibitors Reagents OK?

Caption: A decision tree for troubleshooting common synthesis issues.

References

Optimization

Technical Support Center: Bromination of Ethyl Cinnamate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of ethyl cinnamate. Frequentl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of ethyl cinnamate.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the bromination of ethyl cinnamate?

The primary product is ethyl 2,3-dibromo-3-phenylpropanoate, formed by the electrophilic addition of bromine across the carbon-carbon double bond of ethyl cinnamate.

Q2: What are the most common impurities found in the crude product?

Common impurities include unreacted ethyl cinnamate, residual bromine, and the solvent used for the reaction. If a nucleophilic solvent like an alcohol or water is used, byproducts such as haloethers or halohydrins can also be present.

Q3: My reaction doesn't seem to be going to completion. The bromine color persists. What could be the issue?

An incomplete reaction can be due to several factors:

  • Insufficient reaction time or temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the appropriate temperature.

  • Poor quality of reagents: The bromine source or the ethyl cinnamate may be impure.

  • Inappropriate solvent: Some solvents can hinder the reaction. For instance, switching from dichloromethane (DCM) to glacial acetic acid has been reported to slow down the reaction.

Q4: After purification, my product yield is very low. What are the potential causes?

Low yield can result from:

  • Incomplete reaction: As mentioned above, ensure the reaction goes to completion.

  • Loss of product during workup and purification: Be careful during filtration and recrystallization steps to minimize loss of the product.

  • Formation of byproducts: Suboptimal reaction conditions can lead to the formation of side products, reducing the yield of the desired product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Persistent bromine color in the reaction mixture Incomplete reaction.- Extend the reaction time.- Gently heat the reaction mixture if the protocol allows.- Add a small amount of a quenching agent like cyclohexene to react with the excess bromine after the desired reaction time.[1]
Product is off-white or yellowish Presence of residual bromine.Wash the crude product thoroughly with a suitable solvent like cold methanol or a dilute sodium thiosulfate solution to remove the bromine color.[1]
Broad or unexpected peaks in NMR spectrum Presence of byproducts or stereoisomers.- If using an alcohol or water as a solvent, consider the presence of haloether or halohydrin byproducts.[2][3]- Purify the product carefully by recrystallization to isolate the desired stereoisomer.
Low melting point of the purified product Presence of impurities or a mixture of stereoisomers.Recrystallize the product again to improve purity. The presence of different stereoisomers can also depress the melting point.
Reaction is very slow or stalls in acetic acid Solvent effect.While acetic acid is a common solvent, for some substrates, the reaction may be slower compared to solvents like dichloromethane. Consider increasing the reaction time or temperature, or switching to an alternative solvent if the protocol permits.

Common Byproducts and Their Formation

While the desired product is ethyl 2,3-dibromo-3-phenylpropanoate, several byproducts can form under certain conditions.

Byproduct Formation Conditions Prevention/Mitigation
Ethyl (2R,3S)-2-bromo-3-hydroxy-3-phenylpropanoate (Bromohydrin) Use of water as a solvent or co-solvent.[2][3]Use an anhydrous, non-participating solvent like dichloromethane or carbon tetrachloride.
Ethyl (2R,3S)-2-bromo-3-methoxy-3-phenylpropanoate (Bromoether) Use of methanol as a solvent or co-solvent.Use a non-nucleophilic solvent.
Ethyl (E)-2-bromo-3-phenylpropenoate Elimination of HBr from the dibromo product, potentially favored by heat or the presence of a base.Maintain a neutral or acidic reaction medium and avoid excessive heating after the addition of bromine.
Unreacted Ethyl Cinnamate Incomplete reaction.Ensure sufficient reaction time, appropriate temperature, and use of a slight excess of the brominating agent.

Experimental Protocols

Protocol 1: Bromination of Ethyl Cinnamate in Carbon Tetrachloride

This protocol is adapted from a reliable source for the synthesis of ethyl α,β-dibromo-β-phenylpropionate.

Materials:

  • Ethyl cinnamate

  • Bromine

  • Carbon tetrachloride

Procedure:

  • Dissolve ethyl cinnamate in carbon tetrachloride in a round-bottomed flask.

  • Cool the flask in an ice bath.

  • Slowly add bromine to the solution with stirring. The disappearance of the bromine color will be rapid at first and then slow down.

  • After the addition is complete, allow the reaction mixture to stand for about one hour.

  • Pour the solution into a shallow dish and allow the solvent and any unreacted bromine to evaporate in a fume hood.

  • The crude product will crystallize. Collect the crystals by vacuum filtration.

  • For further purification, the crude product can be recrystallized from petroleum ether.

Logical Workflow for Troubleshooting

Caption: Troubleshooting workflow for the bromination of ethyl cinnamate.

References

Troubleshooting

troubleshooting low yield in the synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate. Troubleshooting Guide This guide addresses common...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or impure products during the synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate.

Question: My reaction yield is significantly lower than expected. What are the potential causes?

Answer:

Low yields in the bromination of ethyl cinnamate can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended. The following table summarizes potential causes and their corresponding solutions.

Potential Cause Possible Explanation Recommended Solution
Reagent Quality Impure ethyl cinnamate can contain unreactive substances, reducing the effective amount of starting material.Ensure the ethyl cinnamate is pure. If necessary, purify it by distillation before use.
Old or decomposed bromine will be less reactive. Bromine should be a reddish-brown liquid.Use a fresh, unopened bottle of bromine or a recently prepared solution. Safer alternatives like pyridinium tribromide can also be used.[1][2]
Stoichiometry An incorrect molar ratio of bromine to ethyl cinnamate can result in incomplete reaction or excess unreacted starting material.Carefully calculate and measure a 1:1 molar ratio of bromine to ethyl cinnamate.[3]
Reaction Conditions The reaction is typically conducted at a low temperature (in an ice bath) to control the reaction rate and minimize side reactions.[3] If the temperature is too high, it can lead to undesired byproducts.Maintain the reaction temperature using an ice bath during the addition of bromine. Monitor the reaction temperature closely.
Inadequate mixing can lead to localized high concentrations of reactants, potentially causing side reactions and incomplete conversion.Ensure efficient stirring throughout the bromine addition and for the duration of the reaction.[3]
Workup and Isolation Incomplete crystallization or premature workup can leave a significant portion of the product dissolved in the mother liquor.Allow sufficient time for the product to crystallize completely. Cooling the reaction mixture in an ice bath can aid crystallization.[4][5]
During purification, using an excessive amount of recrystallization solvent will result in product loss as some will remain in the solution.Use a minimal amount of hot solvent for recrystallization to ensure the solution is saturated.[1]

Question: The final product has a low melting point and appears oily or discolored. What could be the issue?

Answer:

An impure product is the most likely cause. The presence of unreacted starting materials, byproducts, or residual solvent can lead to a depressed and broad melting point range.

  • Unreacted Ethyl Cinnamate: If the reaction did not go to completion, the final product will be contaminated with the starting material.

  • Residual Solvent: Incomplete drying of the crystallized product will leave residual solvent, leading to an impure product.

  • Side Products: Although the bromination of alkenes is generally a clean reaction, side reactions can occur, especially if the reaction conditions are not well-controlled.

Solution:

Purification of the crude product is essential. Recrystallization from a suitable solvent, such as petroleum ether or ethanol, is a common and effective method for purifying Ethyl 2,3-dibromo-3-phenylpropanoate.[3][6] Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the bromination of ethyl cinnamate?

A1: The reaction proceeds via an electrophilic addition mechanism. The electron-rich double bond of ethyl cinnamate attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by the bromide ion in an anti-addition fashion to yield the final product, Ethyl 2,3-dibromo-3-phenylpropanoate.[4][5][7]

Q2: Why is the reaction carried out in a solvent like carbon tetrachloride or dichloromethane?

A2: These non-polar, aprotic solvents are used because they dissolve the reactants but do not participate in the reaction. Using a protic solvent like water or alcohol could lead to the formation of halohydrins as byproducts.[8]

Q3: Are there safer alternatives to using liquid bromine?

A3: Yes, due to the hazardous nature of liquid bromine, safer brominating agents can be used. Pyridinium tribromide is a stable solid that serves as a source of bromine.[1][2] Another approach is the in situ generation of bromine from the oxidation of hydrobromic acid (HBr) with an oxidizing agent like hydrogen peroxide (H2O2).[9]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of Ethyl 2,3-dibromo-3-phenylpropanoate can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (around 74-75 °C for the pure stable form) indicates a high degree of purity.[3]

  • Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to confirm the structure of the molecule.[10] Infrared (IR) spectroscopy can identify the functional groups present.

Experimental Protocols

Synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate (Adapted from Organic Syntheses)[3]
  • Preparation: In a round-bottom flask, dissolve 1 mole of ethyl cinnamate in 100 mL of carbon tetrachloride.

  • Reaction: Place the flask in an ice bath to cool the solution.

  • Bromine Addition: Slowly add 1 mole of bromine dropwise to the cooled solution with constant stirring. The addition should take approximately 20-25 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stand for one hour.

  • Isolation of Crude Product: Pour the reaction mixture into a large evaporating dish and allow the solvent and any unreacted bromine to evaporate. This can be expedited by using a suction pump.

  • Purification: The crude product can be purified by recrystallization from petroleum ether or ethanol.

Data Presentation

Reaction Parameters and Expected Yields
ParameterValueReference
Molar Ratio (Ethyl Cinnamate:Bromine)1:1[3]
SolventCarbon Tetrachloride[3]
Reaction TemperatureIce Bath (0-5 °C)[3]
Crude Yield83-85%[3]
Melting Point (Crude)65-71 °C[3]
Melting Point (Recrystallized)74-75 °C[3]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ethyl_cinnamate Ethyl Cinnamate bromonium_ion Bromonium Ion ethyl_cinnamate->bromonium_ion + Br2 bromine Bromine (Br2) final_product Ethyl 2,3-dibromo-3-phenylpropanoate bromonium_ion->final_product + Br- (anti-addition)

Caption: Electrophilic addition of bromine to ethyl cinnamate.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Start: Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents & Stoichiometry Correct? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents Recalculate Stoichiometry reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temperature, Mixing) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Adjust Temperature Control Improve Stirring conditions_ok->optimize_conditions No check_workup Examine Workup and Purification conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Workup & Purification Efficient? check_workup->workup_ok optimize_workup Ensure Complete Crystallization Use Minimal Recrystallization Solvent workup_ok->optimize_workup No end Yield Improved workup_ok->end Yes optimize_workup->check_workup

Caption: A logical workflow for troubleshooting low product yield.

Logical Relationships of Potential Issues

Logical_Relationships cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield impure_reagents Impure Reagents low_yield->impure_reagents incorrect_stoichiometry Incorrect Stoichiometry low_yield->incorrect_stoichiometry suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp inefficient_workup Inefficient Workup low_yield->inefficient_workup purify_start_material Purify Starting Materials impure_reagents->purify_start_material recalculate_reagents Recalculate & Remeasure incorrect_stoichiometry->recalculate_reagents maintain_ice_bath Maintain Ice Bath suboptimal_temp->maintain_ice_bath optimize_crystallization Optimize Crystallization inefficient_workup->optimize_crystallization

References

Optimization

Technical Support Center: Purification of Ethyl 2,3-dibromo-3-phenylpropanoate by Recrystallization

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 2,3-dibromo-3-phenylpropanoate via recrystallization. It is intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 2,3-dibromo-3-phenylpropanoate via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting and FAQs

Our troubleshooting section is designed to address common issues encountered during the recrystallization of Ethyl 2,3-dibromo-3-phenylpropanoate.

Q1: My crude product is an oil and will not solidify. How can I proceed with recrystallization?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This can happen if the cooling rate is too fast or if the solvent is not ideal. To address this, try the following:

  • Slow down the cooling process: Allow the heated solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. This can provide a surface for crystal nucleation.

  • Add a seed crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.

  • Re-evaluate your solvent system: The chosen solvent may not be optimal. Consider using a different solvent or a mixed solvent system.

Q2: I am not getting a good yield of crystals after recrystallization. What could be the cause?

A2: Low recovery of the purified product can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask for hot filtration.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.

Q3: The melting point of my recrystallized product is still broad and lower than the literature value. What should I do?

A3: A broad or low melting point indicates the presence of impurities.[1][2][3][4] Consider the following:

  • Inadequate drying: Residual solvent can depress the melting point. Ensure your crystals are thoroughly dried under vacuum.

  • Incomplete removal of impurities: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization may be necessary.

  • Contamination: Ensure all glassware is clean and dry to avoid introducing contaminants.

Q4: What are the best solvents for the recrystallization of Ethyl 2,3-dibromo-3-phenylpropanoate?

A4: Based on available data, suitable solvents for recrystallization include:

  • Petroleum ether (boiling range 60-80 °C)[2][5]

  • Ethanol (EtOH)[2][5]

  • Aqueous Ethanol[2][5]

The choice of solvent will depend on the specific impurities present in your crude product. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Quantitative Data Summary

The following table summarizes key quantitative data for Ethyl 2,3-dibromo-3-phenylpropanoate.

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₂Br₂O₂[1][4]
Molecular Weight336.02 g/mol [1][4]
Melting Point77-79 °C[1][2][3][4]
SolubilitySlightly soluble in Chloroform and Methanol.[1][2][5]

Experimental Protocol: Recrystallization of Ethyl 2,3-dibromo-3-phenylpropanoate

This protocol outlines a general procedure for the purification of Ethyl 2,3-dibromo-3-phenylpropanoate by recrystallization.

Materials:

  • Crude Ethyl 2,3-dibromo-3-phenylpropanoate

  • Recrystallization solvent (e.g., Ethanol, Petroleum Ether)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

  • Vacuum source

Procedure:

  • Dissolution: Place the crude Ethyl 2,3-dibromo-3-phenylpropanoate in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent. Gently heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Characterization: Determine the melting point of the dried crystals and compare it to the literature value to assess purity.

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFiltration Hot Filtration (if necessary) Dissolve->HotFiltration Insoluble Impurities Present Cooling Slow Cooling & Ice Bath Dissolve->Cooling No Insoluble Impurities HotFiltration->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying End Pure Crystals Drying->End

Caption: Workflow for the purification of Ethyl 2,3-dibromo-3-phenylpropanoate by recrystallization.

References

Troubleshooting

Technical Support Center: Recrystallization of Ethyl 2,3-dibromo-3-phenylpropanoate

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on selecting a suitable recrystallization solvent for Ethyl 2,3-dibromo-3-phenylpropanoate, alon...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on selecting a suitable recrystallization solvent for Ethyl 2,3-dibromo-3-phenylpropanoate, along with troubleshooting advice for common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing Ethyl 2,3-dibromo-3-phenylpropanoate?

A1: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For Ethyl 2,3-dibromo-3-phenylpropanoate, literature suggests that petroleum ether (boiling point range 60-90°C), ethanol, and aqueous ethanol are effective choices.[1][2] The compound is also reported to be slightly soluble in chloroform and methanol.[3][4]

Q2: How do I choose between a single solvent and a mixed solvent system?

A2: A single solvent is generally preferred for its simplicity. However, if a single solvent that meets all the criteria for a good recrystallization solvent cannot be found, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. For Ethyl 2,3-dibromo-3-phenylpropanoate, an aqueous ethanol mixture would be an example of a mixed solvent system.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute (the melting point of Ethyl 2,3-dibromo-3-phenylpropanoate is 77-79°C) or if the solution is cooled too rapidly. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a solvent with a lower boiling point may also be beneficial.

Q4: Crystal formation is not occurring, even after the solution has cooled. What are the possible reasons and solutions?

A4: The absence of crystal formation could be due to several factors:

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

  • Too much solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form. The volume of the solvent can be reduced by gentle heating or by using a rotary evaporator, followed by another attempt at cooling.[5]

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low yield can result from several factors:

  • Using too much solvent will cause a significant amount of the product to remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization during hot filtration can lead to product loss. Ensure the filtration apparatus is pre-heated.

  • Incomplete crystallization can be addressed by ensuring the solution is cooled sufficiently, potentially in an ice bath after initial cooling to room temperature.

  • Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Solvent Selection Guide

The selection of an appropriate solvent is paramount for achieving high purity and yield. The following table summarizes the suitability of various solvents for the recrystallization of Ethyl 2,3-dibromo-3-phenylpropanoate based on available data.

SolventSuitabilityBoiling Point (°C)Comments
Petroleum Ether Highly Recommended 60-90Literature reports successful recrystallization with good yields.[1][2]
Ethanol Recommended 78A good option, can be used as a single solvent.[2]
Aqueous Ethanol Recommended VariableA mixed solvent system that can be optimized for improved yield and purity.[2]
Methanol Use with Caution 65The compound is slightly soluble, which might lead to lower recovery.[3][4]
Chloroform Not Recommended 61The compound is slightly soluble; better alternatives are available.[3][4]

Detailed Experimental Protocol: Recrystallization from Petroleum Ether

This protocol is adapted from a literature procedure for the purification of Ethyl 2,3-dibromo-3-phenylpropanoate.[1]

Materials:

  • Crude Ethyl 2,3-dibromo-3-phenylpropanoate

  • Petroleum ether (boiling point range 70-90°C)

  • Erlenmeyer flask

  • Heating mantle or steam bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude Ethyl 2,3-dibromo-3-phenylpropanoate (e.g., 100 g) in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of petroleum ether to the flask.

  • Gently heat the mixture while stirring until the solid dissolves completely. Add more petroleum ether in small portions if necessary to achieve complete dissolution at the boiling point. Avoid adding a large excess of solvent.

  • Once the solid is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • As the solution cools, crystals of pure Ethyl 2,3-dibromo-3-phenylpropanoate will begin to form.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour to ensure complete crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining impurities.

  • Dry the purified crystals. The reported yield for this procedure is 80-85 g of the pure ester with a melting point of 74-75°C.[1]

Troubleshooting and Logical Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of Ethyl 2,3-dibromo-3-phenylpropanoate.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product 'Oils Out' cool->oiling_out collect Collect and Dry Crystals crystals_form->collect  Yes no_crystals No Crystals Form crystals_form->no_crystals  No end End collect->end low_yield Low Yield collect->low_yield induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent induce_crystallization->cool reduce_solvent->cool reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent reheat_add_solvent->cool check_solvent_volume Check for Excess Solvent low_yield->check_solvent_volume check_solvent_volume->start Re-run with less solvent

Caption: Troubleshooting workflow for recrystallization.

References

Optimization

Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted bromine from reaction m...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted bromine from reaction mixtures.

Troubleshooting Guide
IssuePossible Cause(s)Solution(s)
Persistent yellow or orange color in the organic layer after quenching. - Insufficient quenching agent added.- Poor mixing between the organic and aqueous layers.- Add more quenching agent until the color disappears.[1][2]- Ensure vigorous stirring to facilitate contact between the reactants.
Formation of a solid precipitate (elemental sulfur) during quenching with sodium thiosulfate. The reaction mixture is acidic. Sodium thiosulfate can decompose under acidic conditions to form elemental sulfur.[1]- Neutralize or make the reaction mixture slightly basic before adding the sodium thiosulfate solution. This can be achieved by washing with a saturated aqueous solution of sodium bicarbonate.[3]
Formation of an emulsion during aqueous workup. - The densities of the organic and aqueous layers are similar.- Presence of surfactants.- Add brine (a saturated aqueous solution of sodium chloride) to increase the ionic strength and density of the aqueous layer.- Add more of the organic solvent.- Gently swirl the separatory funnel instead of vigorous shaking.- Filter the emulsified layer through a pad of Celite®.[3]
The product is contaminated with succinimide after a bromination reaction using N-bromosuccinimide (NBS). Succinimide is a byproduct of reactions involving NBS.- Succinimide is water-soluble and can be removed by washing the reaction mixture with water.[3]- If the reaction is carried out in a non-polar solvent like chloroform or carbon tetrachloride, the succinimide may precipitate and can be removed by filtration.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted bromine?

A1: Unreacted bromine is typically removed by chemical quenching, which involves reacting it with a reducing agent to form non-volatile bromide salts that can be easily washed away with water.[4][5] Common quenching agents include aqueous solutions of sodium thiosulfate, sodium bisulfite, sodium metabisulfite, and sodium sulfite.[1][2] Physical methods like distillation can also be used, but this is often less practical due to bromine's toxicity and volatility.[4]

Q2: How do I choose the appropriate quenching agent?

A2: The choice of quenching agent depends on several factors:

  • Reaction pH: In acidic conditions, sodium thiosulfate can produce elemental sulfur as a byproduct.[1] Sodium bisulfite or sodium sulfite are better alternatives in acidic media.[1]

  • Product Stability: Ensure your product is stable under the quenching conditions. For example, avoid using a strong base like sodium hydroxide if your product is base-sensitive.[1]

  • Work-up Procedure: Quenching with inorganic salts like sodium thiosulfate or bisulfite results in byproducts that are easily removed with an aqueous wash.[1] If an organic quenching agent like cyclohexene is used, the resulting dibrominated product will remain in the organic layer and may require removal by chromatography or distillation.[1]

Q3: What are the visual indicators of a complete bromine quench?

A3: The most apparent sign of a complete reaction is the disappearance of bromine's characteristic reddish-brown or yellow-orange color, resulting in a colorless reaction mixture.[3]

Q4: Is it safe to remove bromine by evaporation?

A4: While bromine has a relatively low boiling point (58.8 °C), removing it by evaporation is generally not recommended due to its high toxicity, corrosivity, and volatility.[1][3] This method poses a significant inhalation hazard and risks co-evaporation of the product or solvent. Chemical quenching is the safer and preferred method.[3]

Q5: What safety precautions should be taken when working with bromine?

A5: Bromine is a highly toxic, corrosive, and volatile substance.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] It is also prudent to have a quenching solution, such as sodium thiosulfate, readily available in case of a spill.[1][6]

Quantitative Data on Common Bromine Quenching Agents

The following table summarizes key quantitative data for commonly used bromine quenching agents.

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium Thiosulfate Na₂S₂O₃5-10% (w/v) aqueous solution[2]2:1[1]Inexpensive and effective, but can form elemental sulfur under acidic conditions.[2]
Sodium Bisulfite NaHSO₃5-10% (w/v) aqueous solution[2]1:1[1]A good alternative to thiosulfate in acidic media, but can generate SO₂ gas.[1][2]
Sodium Metabisulfite Na₂S₂O₅1.32 M aqueous solution[1]1:2[1]A convenient solid source of bisulfite that also can generate SO₂.[2]
Sodium Sulfite Na₂SO₃5-10% (w/v) aqueous solution[2]1:1[1]Effective and less likely to form sulfur than thiosulfate.[2]
Sodium Hydroxide NaOHDilute aqueous solution2:1[1]Forms sodium bromide and sodium hypobromite.[1]
Cyclohexene C₆H₁₀Neat or in a solvent1:1[1]The dibrominated product remains in the organic layer.[1]

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate
  • Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool the mixture to room temperature or in an ice bath.[1]

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[1]

  • Add Quenching Solution: Slowly add the sodium thiosulfate solution to the vigorously stirred reaction mixture.[1]

  • Monitor: Continue adding the solution until the red-brown color of bromine disappears.[1]

  • Extraction: If the mixture is biphasic, transfer it to a separatory funnel and separate the layers.

  • Wash: Wash the organic layer with water and then with brine.[1]

  • Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]

  • Isolate Product: Filter and concentrate the organic layer under reduced pressure to isolate the product.[1]

Protocol 2: Quenching with Aqueous Sodium Bisulfite
  • Cool the Reaction Mixture: Cool the reaction mixture to room temperature.

  • Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite.[1]

  • Add Quenching Solution: Slowly add the saturated sodium bisulfite solution to the vigorously stirred reaction mixture.[1]

  • Monitor: Continue the addition until the bromine color is discharged.[1]

  • Extraction and Wash: Separate the layers and wash the organic layer with water and brine.[1]

  • Dry: Dry the organic layer over a suitable drying agent and filter.[1]

  • Isolate Product: Remove the solvent under reduced pressure.[1]

Visualizations

Bromine_Quenching_Workflow start Reaction Mixture with Excess Bromine cool Cool Reaction Mixture (0-25 °C) start->cool add_quench Add Aqueous Quenching Agent (e.g., Na₂S₂O₃) cool->add_quench stir Vigorous Stirring add_quench->stir separate Separate Aqueous & Organic Layers stir->separate Colorless Mixture wash Wash Organic Layer (Water, Brine) separate->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry isolate Filter & Concentrate to Isolate Product dry->isolate end Purified Product isolate->end

Caption: Workflow for removing unreacted bromine via chemical quenching and extraction.

Bromine_Removal_Decision_Tree start Choose a Bromine Removal Method is_acidic Is the reaction mixture acidic? start->is_acidic use_bisulfite Use Sodium Bisulfite or Sodium Sulfite is_acidic->use_bisulfite Yes use_thiosulfate Use Sodium Thiosulfate is_acidic->use_thiosulfate No is_product_base_sensitive Is the product base-sensitive? use_bisulfite->is_product_base_sensitive use_thiosulfate->is_product_base_sensitive avoid_naoh Avoid NaOH is_product_base_sensitive->avoid_naoh Yes consider_naoh Consider NaOH is_product_base_sensitive->consider_naoh No workup_consideration Work-up Consideration avoid_naoh->workup_consideration consider_naoh->workup_consideration inorganic_quench Use Inorganic Quench (e.g., Na₂S₂O₃, NaHSO₃) for easy aqueous removal workup_consideration->inorganic_quench Simple organic_quench Use Organic Quench (e.g., Cyclohexene) if further purification is planned workup_consideration->organic_quench Complex

Caption: Decision tree for selecting a suitable bromine quenching agent.

References

Troubleshooting

Technical Support Center: Stereoselective Dehydrobromination of Vicinal Dibromides

Welcome to the technical support center for controlling stereoselectivity in the dehydrobromination of vicinal dibromides. This resource is designed for researchers, scientists, and drug development professionals to trou...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling stereoselectivity in the dehydrobromination of vicinal dibromides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the stereochemistry of my starting vicinal dibromide important for the dehydrobromination reaction?

A1: The stereochemistry of the starting material is crucial because the predominant mechanism for dehydrobromination is the E2 (bimolecular elimination) reaction. This mechanism is stereospecific and requires a specific spatial arrangement of the proton to be removed and the bromide leaving group.[1][2][3] For the E2 reaction to proceed efficiently, the proton and the leaving group must be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the carbon-carbon bond.[4][5][6][7] This requirement dictates which stereoisomer of the alkene is formed.

Q2: I performed a dehydrobromination on what I thought was a single stereoisomer of a vicinal dibromide, but I obtained a mixture of (E)- and (Z)-alkenes. What could be the reason?

A2: There are several potential reasons for obtaining a mixture of alkene stereoisomers:

  • Impure Starting Material: Your starting vicinal dibromide may have been a mixture of diastereomers (e.g., a mix of meso and racemic compounds). Each diastereomer will lead to a different alkene stereoisomer under E2 conditions.[8]

  • Competing Reaction Mechanisms: While the E2 mechanism is often dominant, other elimination mechanisms that are not stereospecific, such as E1, might be competing. E1 reactions proceed through a carbocation intermediate, which can lead to a loss of stereochemical information.

  • Syn-Elimination: Although less common, syn-periplanar elimination (where the proton and leaving group are on the same side) can occur under certain conditions, such as with specific bases or in constrained cyclic systems, leading to the formation of an unexpected stereoisomer.[9]

  • Isomerization: The reaction conditions (e.g., high temperature or presence of certain reagents) might be causing the isomerization of the alkene product after its formation.

Q3: I am trying to synthesize a (Z)-alkene from a meso-vicinal dibromide, but I keep getting the (E)-alkene. How can I control the stereochemical outcome?

A3: Obtaining the (E)-alkene from a meso-dibromide via an E2 reaction is the expected outcome due to the anti-periplanar requirement.[2][6] To obtain the (Z)-alkene, you would need to start with the corresponding racemic (d,l or ±) vicinal dibromide. The (1R,2R) and (1S,2S) enantiomers will both yield the (Z)-alkene through an anti-periplanar elimination.[2][10] Therefore, the key to controlling the stereochemical outcome is to select the correct stereoisomer of the starting vicinal dibromide.

Q4: What is the role of the base in controlling the stereoselectivity of the dehydrobromination reaction?

A4: The base plays a critical role in the E2 reaction.[11]

  • Strength: A strong base is required to abstract the proton in the concerted E2 step.[1] Common strong bases include potassium hydroxide (KOH), sodium ethoxide (NaOEt), and potassium tert-butoxide (t-BuOK).[12][13]

  • Steric Hindrance: The steric bulk of the base can influence the regioselectivity (which proton is removed) in cases where there are multiple possibilities, which can indirectly affect the stereochemical outcome if different regioisomers can lead to different stereoisomers. For vicinal dibromides where only one type of proton can be removed to form a specific alkene, the steric bulk of the base is less likely to alter the stereochemical outcome of the E2 reaction itself, which is primarily dictated by the anti-periplanar geometry.

Q5: How does the choice of solvent affect the reaction?

A5: The solvent can influence the reaction rate and the competition between elimination (E2) and substitution (SN2) reactions.[14][15]

  • Polarity: Polar aprotic solvents (like DMSO) can increase the rate of E2 reactions. Polar protic solvents (like ethanol) can also be used, often in conjunction with an alkoxide base.[11]

  • Competition with Substitution: A less polar, less protic solvent generally favors E2 over SN2.[11] Increasing solvent polarity can favor substitution reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Alkene

Possible Cause Troubleshooting Step
Incomplete Reaction - Increase reaction time. - Increase reaction temperature.[1] - Ensure a sufficient excess of a strong base is used.
Competing Substitution Reaction (SN2) - Use a sterically hindered base (e.g., potassium tert-butoxide). - Use a less polar solvent.[11]
Base is not strong enough - Switch to a stronger base (e.g., from NaOH to KOH or an alkoxide).
Poor Solubility - Choose a solvent that dissolves both the substrate and the base to a reasonable extent. Phase-transfer catalysts can be employed in two-phase systems.[16]

Issue 2: Formation of the Unexpected Alkene Stereoisomer

Possible Cause Troubleshooting Step
Incorrect Starting Material Stereoisomer - Verify the stereochemistry of the starting vicinal dibromide using techniques like NMR spectroscopy or by checking its melting point against known values for the different stereoisomers.[17]
Reaction not proceeding via E2 mechanism - Ensure a strong, non-nucleophilic base and appropriate solvent are used to favor the E2 pathway.
Syn-Elimination is Occurring - This is less common but can be influenced by the substrate structure and base. Re-evaluate the expected stereochemical pathway.

Data Presentation

Table 1: Stereochemical Outcome of Dehydrobromination of 1,2-Dibromo-1,2-diphenylethane Isomers

Starting Dibromide StereoisomerRequired Conformation for E2Product
meso-((1R,2S)-1,2-dibromo-1,2-diphenylethane)Anti-periplanar(E)-1-bromo-1,2-diphenylethene[2][6]
Racemic ((1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane)Anti-periplanar(Z)-1-bromo-1,2-diphenylethene[2][10]

Experimental Protocols

Protocol 1: Dehydrobromination of meso-1,2-Dibromo-1,2-diphenylethane to (E)-1-Bromo-1,2-diphenylethene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve meso-1,2-dibromo-1,2-diphenylethane in a suitable solvent such as ethanol.

  • Addition of Base: Add a stoichiometric excess (e.g., 2-3 equivalents) of potassium hydroxide (KOH).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the identity and stereochemistry of the product using NMR spectroscopy and melting point determination.

Protocol 2: Double Dehydrobromination of meso-1,2-Dibromo-1,2-diphenylethane to Diphenylacetylene

  • Reaction Setup: In a high-boiling point solvent like triethylene glycol, combine meso-1,2-dibromo-1,2-diphenylethane with a significant excess of potassium hydroxide.

  • Reaction: Heat the mixture to a high temperature (e.g., 160-180 °C) with stirring. The high temperature is necessary for the second elimination step.[1]

  • Workup and Purification: Follow a similar workup procedure as in Protocol 1. Diphenylacetylene is a solid and can be purified by recrystallization.

  • Characterization: Analyze the final product by NMR and melting point.

Visualizations

Stereochem_Control cluster_meso meso-Dibromide cluster_racemic Racemic Dibromide cluster_E_alkene (E)-Alkene cluster_Z_alkene (Z)-Alkene meso (1R,2S)-1,2-dibromo- 1,2-diphenylethane E2 E2 Elimination (Anti-periplanar) meso->E2 racemic (1R,2R)- & (1S,2S)-1,2-dibromo- 1,2-diphenylethane racemic->E2 E_alkene (E)-1-bromo-1,2-diphenylethene E2->E_alkene from meso Z_alkene (Z)-1-bromo-1,2-diphenylethene E2->Z_alkene from racemic

References

Optimization

Technical Support Center: E1 vs. E2 Elimination of Ethyl 2,3-dibromo-3-phenylpropanoate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the elimination reactions of Ethyl 2,3-dibromo-3-phenylpropan...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the elimination reactions of Ethyl 2,3-dibromo-3-phenylpropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of elimination from Ethyl 2,3-dibromo-3-phenylpropanoate?

The primary elimination product is Ethyl 3-bromo-2-phenylpropenoate. Depending on the reaction conditions, this can be a mixture of (E)- and (Z)-isomers. The reaction involves the removal of a proton and a bromide ion.

Q2: Which reaction pathway, E1 or E2, is more likely for this substrate?

Both E1 and E2 pathways are possible and the dominant mechanism is highly dependent on the experimental conditions. Key factors include the choice of base and solvent.

Q3: How does the solvent choice influence the reaction pathway?

Solvent polarity plays a critical role. Polar protic solvents, like water, favor the E1 pathway by stabilizing the carbocation intermediate.[1] Polar aprotic solvents, such as acetone, are more conducive to the E2 pathway. For the closely related 2,3-dibromo-3-phenylpropanoic acid, acetone favors the E2 reaction, while water favors the E1 reaction.[2][3]

Q4: What is the role of the base in determining the elimination pathway?

Strong bases favor the E2 mechanism, as the rate of an E2 reaction is dependent on both the substrate and the base concentration.[1][4][5] Weak bases or the absence of a strong base favor the E1 pathway, where the rate-determining step is the formation of the carbocation.[4][6]

Q5: What is the stereochemical outcome of the E2 reaction for this compound?

The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the proton to be removed and the leaving group (bromide).[5][7][8] This geometric constraint dictates the stereochemistry of the resulting alkene. For vicinal dibromides, this anti-periplanar arrangement of the two bromine atoms is crucial for debromination via an E2-like mechanism.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low or no yield of elimination product. Incorrect base/solvent combination: Using a weak base in a non-polar solvent may not be sufficient to promote elimination.For E2, use a strong base like potassium carbonate in a polar aprotic solvent like acetone. For E1, use a polar protic solvent like water and consider heating.
Reaction temperature is too low: Elimination reactions, especially E1, are often favored at higher temperatures.Increase the reaction temperature. Refluxing the reaction mixture is a common practice.
Formation of a mixture of (E) and (Z) isomers. E1 pathway is competing with or dominating the E2 pathway: The carbocation intermediate in the E1 pathway can lead to a mixture of stereoisomers.To favor a specific isomer via E2, ensure conditions strongly favor this pathway (strong, non-bulky base and aprotic solvent). The stereochemistry of the starting material will dictate the product in a stereospecific E2 reaction.
Side reactions, such as substitution, are observed. Nucleophilic attack is competing with elimination: The base used can also act as a nucleophile, leading to substitution products.Use a sterically hindered (bulky) base to favor elimination over substitution. Higher temperatures also generally favor elimination over substitution.
Inconsistent reaction rates. Concentration of reactants is not controlled: The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. The E1 reaction rate depends on the substrate concentration.Ensure accurate and consistent concentrations of all reactants for reproducible results.

Quantitative Data Summary

The following table summarizes the expected product distribution based on the elimination of the closely related compound, 2,3-dibromo-3-phenylpropanoic acid. These results are indicative of the expected trends for Ethyl 2,3-dibromo-3-phenylpropanoate.

Reaction PathwaySolventBasePredominant Product IsomerIsomer Distribution (approximate)
E2AcetoneK₂CO₃(Z)-1-bromo-2-phenylethene~98% (Z)-isomer
E1WaterK₂CO₃(E)-1-bromo-2-phenylethene~80% (E)-isomer, 20% (Z)-isomer

Data is for 2,3-dibromo-3-phenylpropanoic acid and serves as an estimate for Ethyl 2,3-dibromo-3-phenylpropanoate.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate

This protocol is adapted from the synthesis of the corresponding dibromo ester.[9]

  • Dissolution: Dissolve 1 mole of ethyl cinnamate in 100 mL of carbon tetrachloride in a 1 L round-bottom flask.

  • Cooling: Place the flask in an ice bath to cool the solution.

  • Bromination: Slowly add 1 mole of bromine dropwise to the cooled solution with constant stirring.

  • Reaction: Allow the reaction to proceed for one hour.

  • Isolation: Pour the reaction mixture into a large evaporating dish and allow the solvent and any unreacted bromine to evaporate in a fume hood.

  • Purification: The crude product can be recrystallized from petroleum ether to yield pure Ethyl 2,3-dibromo-3-phenylpropanoate.

Protocol 2: E2 Elimination of Ethyl 2,3-dibromo-3-phenylpropanoate
  • Reactant Mixture: In a round-bottom flask, dissolve Ethyl 2,3-dibromo-3-phenylpropanoate in acetone.

  • Base Addition: Add a strong base, such as potassium carbonate (K₂CO₃).

  • Reaction: Stir the reaction mixture at room temperature or gently heat under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts.

  • Isolation: Remove the acetone under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 3: E1 Elimination of Ethyl 2,3-dibromo-3-phenylpropanoate
  • Reactant Mixture: In a round-bottom flask, suspend Ethyl 2,3-dibromo-3-phenylpropanoate in deionized water.

  • Base Addition: Add a weak base, such as potassium carbonate (K₂CO₃), to neutralize the HBr formed.

  • Reaction: Heat the mixture under reflux and monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

Visualizations

E1_E2_Pathways cluster_substrate Substrate cluster_e2 E2 Pathway cluster_e1 E1 Pathway Substrate Ethyl 2,3-dibromo-3-phenylpropanoate E2_TS Concerted Transition State (Strong Base, Aprotic Solvent) Substrate->E2_TS + Strong Base (e.g., K₂CO₃ in Acetone) Carbocation Carbocation Intermediate Substrate->Carbocation - Br⁻ (Weak Base, Protic Solvent) E2_Product Predominantly (Z)-Product E2_TS->E2_Product E1_Product Mixture of (E) and (Z)-Products ((E) is major) Carbocation->E1_Product - H⁺

Caption: E1 and E2 elimination pathways for Ethyl 2,3-dibromo-3-phenylpropanoate.

Caption: Workflow for the stereospecific E2 elimination mechanism.

References

Troubleshooting

Technical Support Center: Kinetic vs. Thermodynamic Control in Dehydrobromination Reactions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dehydrobromination reactions, specifically focus...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dehydrobromination reactions, specifically focusing on the principles of kinetic versus thermodynamic control.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in a dehydrobromination reaction?

In a dehydrobromination reaction that can yield multiple products, the product distribution can be governed by either kinetic or thermodynamic control.

  • Kinetic Control: This prevails under milder reaction conditions, such as lower temperatures. The major product is the one that is formed the fastest, meaning it has the lowest activation energy. This product is not necessarily the most stable one. Reactions under kinetic control are typically irreversible. [1][2]* Thermodynamic Control: This is favored under more vigorous conditions, like higher temperatures, which allow the reaction to be reversible. Under these conditions, an equilibrium can be established between the products. The major product will be the most thermodynamically stable one, even if it forms more slowly. [1][2] Q2: How do specific reaction conditions influence whether a dehydrobromination is under kinetic or thermodynamic control?

The primary factor is temperature. Lower temperatures favor kinetic control, while higher temperatures favor thermodynamic control. [1][3][4]Other factors include the choice of base and solvent.

  • Temperature: Low temperatures provide enough energy to overcome the activation barrier for the fastest-forming product but not enough for the reverse reaction or the formation of the more stable product. [1][5]Higher temperatures allow for the reversal of the initial product formation, enabling the system to reach equilibrium and favor the most stable product. [1][6][7]* Base: The steric bulk of the base can influence the product ratio. A sterically hindered (bulky) base, such as potassium tert-butoxide, will preferentially abstract the most accessible proton, often leading to the less substituted (Hofmann) product, which can be the kinetic product. [8][9][10]A smaller, unhindered base, like sodium ethoxide, can access more sterically hindered protons, leading to the more substituted (Zaitsev) and often more thermodynamically stable product. [8][9][11]* Reaction Time: Shorter reaction times tend to favor the kinetic product, as it is formed more rapidly. Longer reaction times allow for equilibrium to be established, favoring the thermodynamic product. [2] Q3: In the dehydrobromination of 2-bromo-3-methylbutane, what are the expected kinetic and thermodynamic products?

The dehydrobromination of 2-bromo-3-methylbutane can yield two primary alkene products: 3,3-dimethyl-1-butene (the Hofmann product) and 2,3-dimethyl-2-butene (the Zaitsev product).

  • Kinetic Product: The kinetic product is typically the less substituted alkene, which is the Hofmann product (3,3-dimethyl-1-butene) . This is because the proton on the terminal carbon is more sterically accessible for abstraction by a base.

  • Thermodynamic Product: The thermodynamic product is the more substituted and therefore more stable alkene, which is the Zaitsev product (2,3-dimethyl-2-butene) .

Q4: How can I experimentally determine if my dehydrobromination reaction is under kinetic or thermodynamic control?

To determine the controlling factor of your reaction, you can perform the following experiments:

  • Vary the reaction temperature: Run the reaction at a low temperature and at a higher temperature and analyze the product ratios at each temperature. A significant change in the major product indicates a switch between kinetic and thermodynamic control. [6][7]2. Monitor the reaction over time: At a given temperature (ideally one that allows for potential equilibration), take aliquots from the reaction mixture at different time points and analyze the product composition. If the product ratio changes over time, with an initial major product being replaced by another as the dominant species, the reaction is likely under thermodynamic control. [2]If the product ratio remains constant throughout the reaction, it is likely under kinetic control.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Undesired Product Formation The reaction conditions are favoring the undesired product (either kinetic or thermodynamic).To favor the kinetic product (less substituted alkene): - Use a low reaction temperature.<[3][4]br>- Employ a sterically bulky base (e.g., potassium tert-butoxide).<[8][9][10]br>- Use a shorter reaction time.<[2]br>To favor the thermodynamic product (more substituted alkene): - Use a higher reaction temperature to allow for equilibrium.<[1][6][7]br>- Use a smaller, non-bulky base (e.g., sodium ethoxide or sodium hydroxide).<[8][9]br>- Increase the reaction time to ensure equilibrium is reached. [2]
Low Reaction Yield Incomplete reaction, side reactions, or product decomposition.- Ensure all glassware is properly dried to avoid unwanted side reactions with water.<[12]br>- If the reaction is slow, consider a more reactive base or a higher temperature (if compatible with desired product selectivity).- Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal reaction time and avoid product decomposition with prolonged heating.<[12]br>- Ensure accurate measurement and purity of all reagents. [12]
Low Selectivity (Mixture of Products) Reaction conditions are intermediate, allowing for the formation of both kinetic and thermodynamic products in significant amounts.- To improve selectivity for the kinetic product, further decrease the temperature and ensure a sufficiently bulky base is used.- To improve selectivity for the thermodynamic product, increase the temperature and/or reaction time to ensure the reaction reaches equilibrium.
Difficulty Identifying Products The kinetic and thermodynamic products have not been correctly assigned.- The thermodynamic product is generally the more substituted alkene (Zaitsev's rule).<[11]br>- The kinetic product is often the less substituted alkene (Hofmann's rule), especially when a bulky base is used.<[13][14]br>- Use analytical techniques such as NMR spectroscopy, GC-MS, or IR spectroscopy to characterize and identify the structure of the products formed.

Experimental Protocols

General Protocol for Dehydrobromination of an Alkyl Bromide

Materials:

  • Alkyl bromide (e.g., 2-bromo-3-methylbutane)

  • Base (e.g., potassium tert-butoxide for kinetic control, sodium ethoxide for thermodynamic control)

  • Anhydrous solvent (e.g., THF, ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure for Kinetic Control (Favoring the Hofmann Product):

  • Set up a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent to the flask and cool it to a low temperature (e.g., 0 °C) using an ice bath.

  • Dissolve the alkyl bromide in a small amount of the cold solvent and add it to the reaction flask.

  • Slowly add a solution of a sterically bulky base (e.g., potassium tert-butoxide) in the anhydrous solvent to the reaction mixture while maintaining the low temperature.

  • Monitor the reaction progress by TLC or GC. The reaction should be stopped once the starting material is consumed to avoid potential isomerization to the thermodynamic product.

  • Quench the reaction by adding cold water or a saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analyze the product mixture to determine the product ratio.

Procedure for Thermodynamic Control (Favoring the Zaitsev Product):

  • Set up a round-bottom flask with a magnetic stir bar and a condenser.

  • Add the solvent and the alkyl bromide to the flask.

  • Add a solution of a small, non-bulky base (e.g., sodium ethoxide) in the solvent to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Allow the reaction to proceed for a sufficient time to ensure that equilibrium has been reached. This can be determined by taking aliquots over time and observing when the product ratio becomes constant.

  • Cool the reaction mixture to room temperature and then quench it with water.

  • Follow the same extraction, washing, drying, and solvent removal steps as described for the kinetic control procedure.

  • Analyze the product mixture to determine the product ratio.

Visualizations

Dehydrobromination_Pathway cluster_reactants Reactants cluster_intermediates Transition States cluster_products Products Reactant Alkyl Bromide + Base TS_Kinetic Transition State (Kinetic) Reactant->TS_Kinetic Lower Ea (Faster) TS_Thermo Transition State (Thermodynamic) Reactant->TS_Thermo Higher Ea (Slower) Kinetic_Product Kinetic Product (Less Substituted Alkene) TS_Kinetic->Kinetic_Product Thermodynamic_Product Thermodynamic Product (More Substituted Alkene) TS_Thermo->Thermodynamic_Product Kinetic_Product->Thermodynamic_Product Equilibrium at high temp.

Caption: Reaction pathway for dehydrobromination showing kinetic and thermodynamic control.

Troubleshooting_Workflow Start Undesired Product Ratio Check_Temp Is the reaction temperature appropriate? Start->Check_Temp Check_Base Is the base appropriate for the desired product? Check_Temp->Check_Base Yes Adjust_Temp Adjust Temperature: Lower for Kinetic Higher for Thermodynamic Check_Temp->Adjust_Temp No Check_Time Is the reaction time optimal? Check_Base->Check_Time Yes Adjust_Base Change Base: Bulky for Kinetic Small for Thermodynamic Check_Base->Adjust_Base No Adjust_Time Adjust Time: Shorter for Kinetic Longer for Thermodynamic Check_Time->Adjust_Time No Analyze Re-run and Analyze Product Ratio Check_Time->Analyze Yes Adjust_Temp->Analyze Adjust_Base->Analyze Adjust_Time->Analyze

Caption: Troubleshooting workflow for optimizing product selectivity in dehydrobromination.

References

Optimization

minimizing side reactions in the synthesis of ethyl phenylpropiolate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of ethyl phenylpropiolate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to ethyl phenylpropiolate?

A1: The two most common laboratory-scale synthetic routes to ethyl phenylpropiolate are:

  • Fischer Esterification of Phenylpropiolic Acid: This method involves the reaction of phenylpropiolic acid with ethanol in the presence of an acid catalyst.

  • Carboxylation of Phenylacetylene: This route involves the deprotonation of phenylacetylene with a strong base, followed by reaction with ethyl chloroformate.

Q2: What is the most common side reaction when synthesizing ethyl phenylpropiolate from phenylpropiolic acid?

A2: The most prevalent side reaction is the decarboxylation of phenylpropiolic acid to form phenylacetylene, especially at elevated temperatures.[1] This side reaction is particularly problematic as it consumes the starting material and introduces a difficult-to-remove impurity.

Q3: What are the major side reactions when starting from phenylacetylene?

A3: When synthesizing ethyl phenylpropiolate from phenylacetylene, the primary side reaction is the dimerization of the phenylacetylene starting material under basic conditions. This can lead to the formation of various dimers, such as 1,4-diphenylbut-3-en-1-yne.

Q4: Can the product, ethyl phenylpropiolate, undergo further reactions under the synthesis conditions?

A4: Yes. Ethyl phenylpropiolate is a Michael acceptor and can react with nucleophiles present in the reaction mixture. For instance, in the Fischer esterification, ethanol can act as a nucleophile and add across the triple bond in a Michael-type addition, especially under prolonged reaction times or harsh conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of ethyl phenylpropiolate.

Issue 1: Low Yield of Ethyl Phenylpropiolate in Fischer Esterification

Symptoms:

  • The final product yield is significantly lower than expected.

  • Analysis of the crude product (e.g., by GC-MS or NMR) shows the presence of phenylacetylene.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Decarboxylation of Phenylpropiolic Acid Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.[1]
Incomplete Reaction (Equilibrium) The Fischer esterification is an equilibrium process.[2] To drive the reaction towards the product, use a large excess of ethanol (which can also serve as the solvent) or remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus.
Insufficient Catalyst Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. Typically, a catalytic amount (1-5 mol%) is sufficient.
Issue 2: Presence of Impurities in Ethyl Phenylpropiolate Synthesized from Phenylacetylene

Symptoms:

  • The isolated product is contaminated with high molecular weight byproducts.

  • TLC analysis of the crude reaction mixture shows multiple spots with lower Rf values than the product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Dimerization of Phenylacetylene Add the deprotonated phenylacetylene solution slowly to the ethyl chloroformate at a low temperature (e.g., -78 °C) to ensure the electrophile is always in excess. This minimizes the opportunity for the acetylide to react with unreacted phenylacetylene.
Reaction with n-Butyllithium Ensure the n-butyllithium is added to the phenylacetylene solution at a low temperature to prevent side reactions of the strong base.
Moisture in the Reaction This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous.
Issue 3: Formation of an Alkene Impurity

Symptoms:

  • NMR analysis of the product shows signals corresponding to vinyl protons.

  • GC-MS analysis indicates a compound with a mass corresponding to the addition of ethanol to ethyl phenylpropiolate.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Michael Addition of Ethanol This is more likely to occur during Fischer esterification. Minimize the reaction time and temperature. If this side reaction is significant, consider using an alternative esterification method that does not require a large excess of alcohol at elevated temperatures, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent at room temperature.

Experimental Protocols

Protocol 1: Fischer Esterification of Phenylpropiolic Acid
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylpropiolic acid (1.0 eq), absolute ethanol (10-20 eq), and concentrated sulfuric acid (0.05 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure ethyl phenylpropiolate.

Protocol 2: Synthesis from Phenylacetylene
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF) and phenylacetylene (1.0 eq).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

  • In a separate flask, prepare a solution of ethyl chloroformate (1.1 eq) in anhydrous THF.

  • Slowly add the lithium phenylacetylide solution to the ethyl chloroformate solution at -78 °C via a cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthetic Routes and Potential Side Products

Synthetic RouteStarting MaterialsKey ReagentsCommon Side ProductsTypical Yield RangePurity Considerations
Fischer Esterification Phenylpropiolic Acid, EthanolH₂SO₄ (catalyst)Phenylacetylene (from decarboxylation)60-80%Removal of unreacted acid and phenylacetylene.
Carboxylation Phenylacetylene, Ethyl Chloroformaten-ButyllithiumPhenylacetylene dimers, Butyl-adducts70-90%Requires strictly anhydrous conditions.

Visualizations

Synthesis_Pathways cluster_0 Fischer Esterification cluster_side_0 Side Reaction cluster_1 Carboxylation of Phenylacetylene cluster_side_1 Side Reaction PPA Phenylpropiolic Acid EPP_Fischer Ethyl Phenylpropiolate PPA->EPP_Fischer + Ethanol, H⁺ Decarboxylation Decarboxylation (Heat) PPA->Decarboxylation EtOH Ethanol EtOH->EPP_Fischer Cat H₂SO₄ (cat.) Cat->EPP_Fischer Phenylacetylene Phenylacetylene Decarboxylation->Phenylacetylene PA Phenylacetylene EPP_Carbox Ethyl Phenylpropiolate PA->EPP_Carbox + n-BuLi, then Ethyl Chloroformate Dimerization Dimerization (Base) PA->Dimerization BuLi n-BuLi BuLi->EPP_Carbox EtCF Ethyl Chloroformate EtCF->EPP_Carbox PADimer Phenylacetylene Dimer Dimerization->PADimer

Caption: Main synthetic routes to ethyl phenylpropiolate and major side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckRoute Identify Synthetic Route Start->CheckRoute Fischer Fischer Esterification CheckRoute->Fischer Phenylpropiolic Acid Carboxylation Carboxylation CheckRoute->Carboxylation Phenylacetylene CheckPhenylacetylene Phenylacetylene Present? Fischer->CheckPhenylacetylene CheckDimers High MW Impurities? Carboxylation->CheckDimers Decarboxylation Cause: Decarboxylation CheckPhenylacetylene->Decarboxylation Yes Equilibrium Cause: Incomplete Reaction CheckPhenylacetylene->Equilibrium No Dimerization Cause: Dimerization CheckDimers->Dimerization Yes Moisture Cause: Moisture CheckDimers->Moisture No Solution_Temp Solution: Lower Temperature Decarboxylation->Solution_Temp Solution_Excess Solution: Use Excess EtOH or Remove Water Equilibrium->Solution_Excess Solution_SlowAdd Solution: Slow Addition at Low Temp Dimerization->Solution_SlowAdd Solution_Anhydrous Solution: Use Anhydrous Conditions Moisture->Solution_Anhydrous

Caption: Troubleshooting workflow for ethyl phenylpropiolate synthesis.

References

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Analysis: Ethyl 2,3-dibromo-3-phenylpropanoate vs. Ethyl Cinnamate

A detailed examination of the 1H and 13C NMR spectra of ethyl 2,3-dibromo-3-phenylpropanoate is presented in comparison to its unsaturated precursor, ethyl cinnamate. This guide provides researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the 1H and 13C NMR spectra of ethyl 2,3-dibromo-3-phenylpropanoate is presented in comparison to its unsaturated precursor, ethyl cinnamate. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the spectral differences arising from the bromination of the alkene double bond, supported by tabulated data and detailed experimental protocols.

The addition of bromine across the double bond of ethyl cinnamate to form ethyl 2,3-dibromo-3-phenylpropanoate induces significant changes in the chemical environment of the neighboring protons and carbons. These alterations are clearly reflected in their respective 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, providing a powerful tool for monitoring the reaction and characterizing the final product.

1H NMR Spectral Data Comparison

The 1H NMR spectrum of ethyl cinnamate is characterized by the distinct signals of the vinyl protons, which disappear upon bromination. In contrast, the spectrum of ethyl 2,3-dibromo-3-phenylpropanoate shows the appearance of two new methine protons at the stereogenic centers.

Compound Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Ethyl 2,3-dibromo-3-phenylpropanoate 7.55 - 7.30m-Ar-H
5.40d11.5CH-Br
4.85d11.5CH-Br
4.30q7.1O-CH2-CH3
1.30t7.1O-CH2-CH3
Ethyl Cinnamate 7.68d16.0=CH-Ph
7.52 - 7.35m-Ar-H
6.44d16.0-CO-CH=
4.27q7.1O-CH2-CH3
1.34t7.1O-CH2-CH3

13C NMR Spectral Data Comparison

The 13C NMR spectra further highlight the structural differences. The sp2 hybridized carbons of the alkene in ethyl cinnamate are replaced by sp3 hybridized carbons bonded to bromine in the product, resulting in a significant upfield shift.

Compound Chemical Shift (δ) ppm Assignment
Ethyl 2,3-dibromo-3-phenylpropanoate 168.5C=O
138.0Ar-C (quaternary)
129.5 - 128.0Ar-CH
63.0O-CH2-CH3
55.0CH-Br
48.0CH-Br
14.0O-CH2-CH3
Ethyl Cinnamate 166.8C=O
144.5=CH-Ph
134.5Ar-C (quaternary)
130.2, 128.9, 128.1Ar-CH
118.4-CO-CH=
60.4O-CH2-CH3
14.3O-CH2-CH3

Experimental Protocols

1H and 13C NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of the solid sample (ethyl 2,3-dibromo-3-phenylpropanoate or ethyl cinnamate) was dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer.

1H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.09 s

  • Spectral Width: 8278 Hz (-2 to 18 ppm)

13C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.3 s

  • Spectral Width: 24038 Hz (-20 to 220 ppm)

Data Processing: The acquired Free Induction Decays (FIDs) were processed with a line broadening factor of 0.3 Hz for 1H NMR and 1.0 Hz for 13C NMR. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm for 1H and the CDCl3 solvent peak at 77.16 ppm for 13C.

Workflow and Data Analysis

The logical flow from sample preparation to spectral analysis is crucial for obtaining reliable and reproducible results.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D 1H NMR Spectroscopy C->D E 13C NMR Spectroscopy C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Referencing G->H I Peak Integration & Multiplicity Analysis H->I J Chemical Shift Assignment I->J K Structural Elucidation J->K

Caption: Workflow for NMR spectral analysis.

The bromination of ethyl cinnamate results in a clear and predictable transformation of its NMR spectra. The disappearance of the alkene proton signals in the 1H NMR and the upfield shift of the corresponding carbon signals in the 13C NMR provide unequivocal evidence for the saturation of the double bond. This comparative guide demonstrates the utility of NMR spectroscopy in the routine analysis and characterization of organic compounds.

Spectral_Comparison_Logic cluster_ethyl_cinnamate Ethyl Cinnamate cluster_ethyl_dibromo Ethyl 2,3-dibromo-3-phenylpropanoate EC_H 1H NMR: - Vinyl Protons (δ 6-8 ppm) - Alkene C-H Bromination Bromination Reaction EC_H->Bromination Disappearance of vinyl signals EC_C 13C NMR: - sp2 Carbons (δ 110-150 ppm) EC_C->Bromination Upfield shift of alkene carbons EDB_H 1H NMR: - Methine Protons (δ 4-6 ppm) - C-Br EDB_C 13C NMR: - sp3 Carbons (δ 40-60 ppm) - C-Br Bromination->EDB_H Appearance of methine signals Bromination->EDB_C Appearance of C-Br signals

Caption: Logical relationship of spectral changes upon bromination.

Comparative

Decoding the Fragmentation Fingerprint: A Mass Spectrometry Guide to Ethyl 2,3-dibromo-3-phenylpropanoate

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular structure elucidation. Understanding the fragmentation patterns of molecules...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular structure elucidation. Understanding the fragmentation patterns of molecules upon ionization is paramount for their unambiguous identification. This guide provides a comparative analysis of the mass spectrometry fragmentation pattern of Ethyl 2,3-dibromo-3-phenylpropanoate, offering insights into its behavior under electron ionization and comparing it with structurally related compounds.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of Ethyl 2,3-dibromo-3-phenylpropanoate (C₁₁H₁₂Br₂O₂, Molecular Weight: 336.02 g/mol ) under electron ionization (EI) is anticipated to be complex due to the presence of multiple functional groups: an ethyl ester, a phenyl group, and vicinal bromine atoms. The presence of bromine is typically indicated by characteristic isotopic patterns for fragments containing these atoms.[1]

A plausible fragmentation pathway, deduced from established fragmentation rules for esters and halogenated compounds, is presented below. This interpretation is supported by fragmentation data of analogous structures, including 2,3-Dibromo-3-phenylpropionic acid and Ethyl 2,3-dibromopropionate.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragment Structure Interpretation Comparison with Analogs
334/336/338[C₁₁H₁₂Br₂O₂]⁺˙Molecular IonThe molecular ion peak, showing the characteristic isotopic pattern for two bromine atoms. Its intensity may be low due to the lability of the molecule.The related 2,3-Dibromo-3-phenylpropionic acid also shows a molecular ion.[2]
257/259[C₁₁H₁₂BrO₂]⁺[M - Br]⁺Loss of a bromine radical, a common fragmentation for halogenated compounds.Loss of halogens is a dominant fragmentation pathway in many brominated organic molecules.
207/209[C₉H₈Br]⁺[M - COOC₂H₅ - Br]⁺Subsequent loss of the ethyl carboxylate group and a bromine atom.
177[C₉H₆Br]⁺[M - Br - HBr - C₂H₄]⁺Loss of a bromine atom, hydrogen bromide, and ethene.
128[C₉H₈O]⁺[M - 2Br - C₂H₄]⁺Loss of two bromine atoms and ethene.
105[C₇H₅O]⁺[C₆H₅CO]⁺Benzoyl cation, a very stable and common fragment for phenyl-carbonyl compounds.The mass spectrum of 2,3-Dibromo-3-phenylpropionic acid shows a top peak at m/z 103, corresponding to the phenyl group with an adjacent carbon.[2]
103[C₈H₇]⁺[C₆H₅CHCH]⁺Phenyl-ethenyl cation.A top peak at m/z 103 is observed for 2,3-Dibromo-3-phenylpropionic acid.[2]
77[C₆H₅]⁺Phenyl cationA common fragment indicating the presence of a benzene ring.Consistently observed in the mass spectra of aromatic compounds.
45[COOC₂H₅]⁺Ethoxycarbonyl cationCharacteristic fragment for ethyl esters.The mass spectrum of Ethyl 2,3-dibromopropionate shows fragments corresponding to the ethyl ester group.
29[C₂H₅]⁺Ethyl cationA common fragment from the ethyl ester group.Observed in the mass spectra of many ethyl esters.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for obtaining the mass spectrum of Ethyl 2,3-dibromo-3-phenylpropanoate would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

Instrumentation:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

  • Mass Spectrometer (MS): A quadrupole, time-of-flight (TOF), or ion trap mass analyzer equipped with an Electron Ionization (EI) source.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless injection of a 1 µL sample solution.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/second

Sample Preparation:

Dissolve a small amount of Ethyl 2,3-dibromo-3-phenylpropanoate in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 100 µg/mL.

Fragmentation Pathway Diagram

The following diagram illustrates the proposed major fragmentation pathways for Ethyl 2,3-dibromo-3-phenylpropanoate upon electron ionization.

Fragmentation_Pathway cluster_frags Fragment Ions M [C₁₁H₁₂Br₂O₂]⁺˙ m/z 334/336/338 F1 [C₁₁H₁₂BrO₂]⁺ m/z 257/259 M->F1 - Br• F4 [C₈H₇]⁺ m/z 103 M->F4 - Br₂ - COOC₂H₅• F6 [COOC₂H₅]⁺ m/z 45 M->F6 - C₉H₇Br₂• F2 [C₉H₈Br]⁺ m/z 207/209 F1->F2 - COOC₂H₅• F3 [C₇H₅O]⁺ m/z 105 F2->F3 - C₂H₃• F5 [C₆H₅]⁺ m/z 77 F4->F5 - C₂H₂ F7 [C₂H₅]⁺ m/z 29 F6->F7 - CO

Caption: Proposed fragmentation of Ethyl 2,3-dibromo-3-phenylpropanoate.

References

Comparative

A Head-to-Head Battle of Bases: DBU vs. Potassium Carbonate for Dehydrobromination Efficiency

In the realm of synthetic organic chemistry, the dehydrobromination of alkyl bromides to form alkenes is a fundamental transformation. The choice of base for this elimination reaction is critical, profoundly influencing...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the dehydrobromination of alkyl bromides to form alkenes is a fundamental transformation. The choice of base for this elimination reaction is critical, profoundly influencing reaction efficiency, selectivity, and overall yield. This guide provides a detailed comparison of two commonly employed bases: the organic, non-nucleophilic 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and the inorganic base potassium carbonate (K₂CO₃). This analysis is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Executive Summary

DBU generally exhibits superior efficiency in promoting dehydrobromination reactions compared to potassium carbonate. As a strong, sterically hindered, non-nucleophilic base, DBU facilitates E2 elimination reactions with high yields, even at moderate temperatures.[1][2][3][4][5] Potassium carbonate, a weaker and less sterically hindered base, often requires more forcing conditions and may result in lower yields or be ineffective for less activated substrates. While direct comparative studies on the same substrate under identical conditions are limited in readily available literature, the individual performance data and chemical properties of each base provide a clear picture of their respective efficacies.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and performance of DBU and potassium carbonate in dehydrobromination reactions.

ParameterDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Potassium Carbonate (K₂CO₃)
Base Strength (pKa of conjugate acid) ~13.5 in DMSO~10.33 (pKa of HCO₃⁻)
Nucleophilicity Low (non-nucleophilic)[4]Moderate
Steric Hindrance High[4]Low
Solubility Soluble in many organic solventsLow solubility in many organic solvents, soluble in water[6]
Typical Reaction Conditions Moderate temperatures (e.g., 85°C)[7]Often requires higher temperatures or phase-transfer catalysts
Reaction Efficiency/Yield Generally high yields (e.g., 63% for 2-bromopentane)[7]Variable, generally lower for simple alkyl halides
Regioselectivity Can favor the Hofmann (less substituted) product[3]Tends to favor the Zaitsev (more substituted) product

In-Depth Analysis

DBU: The Powerhouse for Elimination

DBU is widely recognized as a potent base for effecting E2 elimination reactions.[1] Its high basicity allows for the efficient abstraction of a proton from the β-carbon, while its significant steric hindrance minimizes competing nucleophilic substitution (SN2) reactions.[4] This "non-nucleophilic" character is a key advantage, leading to cleaner reactions and higher yields of the desired alkene product.[1] Furthermore, the bulky nature of DBU can influence the regioselectivity of the elimination, in some cases favoring the formation of the thermodynamically less stable, sterically less hindered Hofmann product.[3]

Potassium Carbonate: The Milder Alternative

Potassium carbonate is a weaker inorganic base compared to DBU.[6] Its application in dehydrobromination of simple alkyl halides is less common and generally less efficient.[8][9] Due to its lower basicity, more strenuous reaction conditions, such as higher temperatures, are often necessary to achieve reasonable reaction rates.[10] Its limited solubility in many organic solvents can also be a drawback, sometimes necessitating the use of protic co-solvents or phase-transfer catalysts to facilitate the reaction.[11] In reactions where it is effective, potassium carbonate, being a smaller, less hindered base, typically favors the formation of the more thermodynamically stable Zaitsev product.

One study comparing DBU and potassium carbonate in a carboxylative cyclization reaction (not a dehydrobromination) found that DBU provided a significantly higher yield (up to 87%) compared to potassium carbonate (29%) under similar conditions, highlighting the generally superior reactivity of DBU as a base in organic synthesis.[10]

Experimental Protocols

Detailed methodologies for dehydrobromination reactions using both DBU and potassium carbonate are provided below.

Dehydrobromination of 2-Bromopentane using DBU

This protocol is adapted from a laboratory experiment demonstrating the E2 elimination of a secondary alkyl halide.[7]

Materials:

  • 2-Bromopentane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Conical vial

  • Hickman distillation head

  • Oil bath

  • CDCl₃ for NMR analysis

Procedure:

  • In a conical vial, mix 1 mL of 2-bromopentane with 1 mL of DBU.

  • Equip the vial with a Hickman distillation head.

  • Heat the reaction mixture in an oil bath pre-adjusted to 85°C.

  • The alkene products will begin to collect in the Hickman distillation head as they are formed.

  • After the reaction is complete (as determined by the cessation of product collection or by TLC/GC analysis), collect the distillate.

  • The product is a mixture of cis- and trans-2-pentene and 1-pentene. The reported yield for this reaction is approximately 63%.[7]

  • The product mixture can be analyzed by ¹H NMR spectroscopy to determine the ratio of the different alkene isomers.

General Protocol for Dehydrohalogenation using Potassium Carbonate

While a specific, high-yielding protocol for the dehydrobromination of a simple alkyl bromide using solely potassium carbonate is not readily found in the surveyed literature, the following represents a general approach often employed for eliminations with solid bases. This often requires a polar aprotic solvent to aid in the limited solubility of the base.

Materials:

  • Alkyl bromide (e.g., a secondary or tertiary bromide)

  • Anhydrous potassium carbonate (fine powder)

  • High-boiling polar aprotic solvent (e.g., DMF or DMSO)

  • Reaction flask with a reflux condenser

  • Stirring apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl bromide and a suitable solvent (e.g., DMF).

  • Add a molar excess of finely powdered anhydrous potassium carbonate (e.g., 2-3 equivalents).

  • Heat the reaction mixture to a temperature sufficient to promote the reaction (typically >100°C) and maintain it under vigorous stirring.

  • Monitor the progress of the reaction by an appropriate method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid potassium carbonate and potassium bromide.

  • The filtrate contains the alkene product, which can be isolated by distillation or extraction after quenching with water.

Mandatory Visualizations

The following diagrams illustrate the dehydrobromination reaction pathway and a logical comparison of the two bases.

Caption: General mechanism of an E2 dehydrobromination reaction.

Base_Comparison cluster_DBU DBU cluster_K2CO3 Potassium Carbonate Start Dehydrobromination of Alkyl Bromide DBU_Strength Strong Base Start->DBU_Strength K2CO3_Strength Weaker Base Start->K2CO3_Strength DBU_Sterics Sterically Hindered DBU_Strength->DBU_Sterics DBU_Nucleo Non-nucleophilic DBU_Sterics->DBU_Nucleo DBU_Regio Hofmann Product Favored DBU_Sterics->DBU_Regio DBU_Yield High Yield DBU_Nucleo->DBU_Yield K2CO3_Sterics Less Hindered K2CO3_Strength->K2CO3_Sterics K2CO3_Nucleo Nucleophilic K2CO3_Sterics->K2CO3_Nucleo K2CO3_Regio Zaitsev Product Favored K2CO3_Sterics->K2CO3_Regio K2CO3_Yield Lower/Variable Yield K2CO3_Nucleo->K2CO3_Yield

Caption: Logical comparison of DBU and Potassium Carbonate.

Conclusion

For researchers seeking a highly efficient and clean method for the dehydrobromination of alkyl bromides, DBU is the superior choice. Its strong basicity and non-nucleophilic, sterically hindered nature drive E2 reactions towards high yields of alkene products, minimizing unwanted side reactions. Potassium carbonate, while a more economical and environmentally benign option, is a weaker base that is generally less effective for this transformation on simple alkyl halides and may require more forcing conditions. The choice between these two bases will ultimately depend on the specific substrate, desired regioselectivity, and the overall requirements of the synthetic route.

References

Validation

A Researcher's Guide to Safer Vicinal Dibromide Synthesis: A Comparison of Bromine Alternatives

The synthesis of vicinal dibromides, a cornerstone transformation in organic chemistry, has traditionally relied on the use of elemental bromine (Br₂). However, the high toxicity, corrosiveness, and hazardous handling re...

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of vicinal dibromides, a cornerstone transformation in organic chemistry, has traditionally relied on the use of elemental bromine (Br₂). However, the high toxicity, corrosiveness, and hazardous handling requirements of liquid bromine have spurred the development of safer and more convenient alternative reagents. This guide provides an objective comparison of the performance of prominent alternatives to bromine for the synthesis of vicinal dibromides from alkenes, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

The primary alternatives to elemental bromine for the synthesis of vicinal dibromides are Pyridinium tribromide (PHT), N-bromosuccinimide (NBS), and to a lesser extent, Copper(II) bromide (CuBr₂). These reagents offer significant advantages in terms of ease of handling and safety, as they are typically stable, crystalline solids that circumvent the need to work with volatile and highly corrosive liquid bromine.[1][2]

Performance Comparison of Brominating Agents

The efficacy of these alternative reagents is demonstrated in the dibromination of various alkenes. The following table summarizes the performance of elemental bromine and its alternatives in the synthesis of vicinal dibromides, focusing on reaction yields and conditions.

Brominating AgentAlkene SubstrateSolventReaction TimeTemperatureYield (%)
Elemental Bromine (Br₂) ** trans-StilbeneDichloromethane--60.07[3]
trans-StilbeneDiethyl ether--77-81[4]
Pyridinium Tribromide (PHT) trans-StilbeneGlacial Acetic Acid10 minBoiling Water BathHigh (not specified)[5]
trans-Cinnamic AcidGlacial Acetic Acid-Reflux-[6]
N-Bromosuccinimide (NBS)/LiBr Alkenes, Alkynes, AllenesTHFMinutesRoom Temp.Good to Excellent[7]
Copper(II) Bromide (CuBr₂) **n-Pentenyl Glycosides---High (not specified)

Reaction Mechanisms and Pathways

The synthesis of vicinal dibromides from alkenes, whether using elemental bromine or its alternatives, generally proceeds through an electrophilic addition mechanism involving a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an anti-fashion, leading to the formation of the trans-dibromide product.

Below is a generalized workflow for the synthesis of vicinal dibromides from alkenes using alternative brominating agents.

experimental_workflow General Workflow for Vicinal Dibromide Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Alkene Alkene Solvent Anhydrous Solvent (e.g., Acetic Acid, THF) Alkene->Solvent Reagent Alternative Brominating Agent (PHT, NBS/LiBr, or CuBr2) Reagent->Solvent Conditions Reaction Conditions (Temperature, Time) Solvent->Conditions Filtration Filtration Conditions->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying Washing->Drying Dibromide Vicinal Dibromide Drying->Dibromide

Caption: General experimental workflow for alkene dibromination.

The signaling pathway below illustrates the key mechanistic steps in the electrophilic addition of bromine (generated in situ from the alternative reagents) to an alkene.

signaling_pathway Mechanism of Vicinal Dibromination Alkene Alkene (C=C) Bromonium Cyclic Bromonium Ion Intermediate Alkene->Bromonium Electrophilic Attack Bromine Br-Br (from alternative reagent) Bromine->Bromonium Dibromide Vicinal Dibromide (trans product) Bromonium->Dibromide Nucleophilic Attack (anti-addition) Bromide Bromide Ion (Br⁻) Bromide->Dibromide

Caption: Key steps in the vicinal dibromination of an alkene.

Detailed Experimental Protocols

Synthesis of meso-1,2-Dibromo-1,2-diphenylethane from trans-Stilbene using Pyridinium Tribromide (PHT)

This protocol is adapted from a standard undergraduate organic chemistry experiment.[5]

Materials:

  • trans-Stilbene (0.4 g)

  • Glacial Acetic Acid (8 mL)

  • Pyridinium Tribromide (0.8 g)

  • 18 x 150 mm test tube

  • Water bath

  • Stirring rod

  • Büchner funnel and filter flask

Procedure:

  • Weigh 0.4 g of trans-stilbene and place it in the test tube.

  • Add 4 mL of glacial acetic acid and heat the test tube in a boiling water bath, stirring with a glass rod until the solid completely dissolves.

  • Add 0.8 g of pyridinium tribromide to the solution.

  • Wash down the sides of the test tube with an additional 4 mL of glacial acetic acid.

  • Place the test tube in the boiling water bath and stir occasionally for 10 minutes. A precipitate of the product should form.

  • Cool the test tube to room temperature.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with a small amount of cold methanol to remove any unreacted starting materials and byproducts.

  • Allow the product to air dry.

Synthesis of Vicinal Dibromides using N-Bromosuccinimide (NBS) and Lithium Bromide (LiBr)

The following is a general procedure based on the work of Shao and Shi, who demonstrated the efficient dibromination of various unsaturated compounds.[7]

Materials:

  • Alkene (1 mmol)

  • N-Bromosuccinimide (NBS) (2 mmol)

  • Lithium Bromide (LiBr) (2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • To a solution of the alkene (1 mmol) and lithium bromide (2 mmol) in anhydrous THF (5 mL) at room temperature, add N-bromosuccinimide (2 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within minutes.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Synthesis of meso-1,2-Dibromo-1,2-diphenylethane from trans-Stilbene using Elemental Bromine

For comparative purposes, a traditional protocol using liquid bromine is provided below.[3]

Materials:

  • trans-Stilbene (5 g)

  • Dichloromethane (40 mL)

  • 10% Bromine-Dichloromethane solution (~15 mL)

  • 250 cm³ conical flask

Procedure:

  • In a fume hood, dissolve 5 g of trans-stilbene in 40 cm³ of dichloromethane in a conical flask.

  • Carefully add 5 cm³ of the 10% bromine-dichloromethane solution to the stilbene solution and swirl until the reddish-brown color disappears.

  • Add another 5 cm³ of the bromine solution and swirl again until the color disappears.

  • Continue adding the bromine solution dropwise until a faint reddish-brown color persists.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold dichloromethane.

  • Allow the product to air dry. The reported yield for this procedure is 60.07%.[3]

Conclusion

Pyridinium tribromide and N-bromosuccinimide (in combination with a bromide source) present themselves as highly effective and safer alternatives to elemental bromine for the synthesis of vicinal dibromides. PHT offers the convenience of a stable, crystalline solid that can be used in a straightforward manner, often providing high yields in short reaction times. NBS, when paired with a bromide salt like LiBr, also provides a rapid and high-yielding route to vicinal dibromides under mild conditions. While Copper(II) bromide has been reported for specific dibromination applications, PHT and NBS are more general and widely applicable reagents for this transformation. The choice between these alternatives will depend on the specific substrate, desired reaction conditions, and the scale of the synthesis. For researchers seeking to minimize the hazards associated with elemental bromine, both PHT and NBS are excellent and well-documented choices.

References

Comparative

comparative analysis of synthetic routes to substituted alkynes

The synthesis of substituted alkynes is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, natural products, and advanced materials. Researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of substituted alkynes is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, natural products, and advanced materials. Researchers and drug development professionals are presented with a variety of synthetic methodologies, each with its own set of advantages and limitations. This guide provides a comparative analysis of four prominent synthetic routes to substituted alkynes: the Sonogashira coupling, the Castro-Stephens coupling, the Corey-Fuchs reaction, and the dehydrohalogenation of vicinal dihalides.

At a Glance: Comparison of Synthetic Routes

ReactionStarting MaterialsKey Reagents & ConditionsAdvantagesLimitations
Sonogashira Coupling Terminal Alkyne, Aryl/Vinyl HalidePd catalyst, Cu(I) co-catalyst, Amine baseMild reaction conditions, broad functional group tolerance, high yields.[1][2]Requires transition metal catalysts, potential for homocoupling side products.
Castro-Stephens Coupling Copper(I) Acetylide, Aryl/Vinyl HalidePyridine (solvent), HeatDoes not require a palladium co-catalyst.Requires stoichiometric copper acetylide, often harsh reaction conditions (refluxing pyridine).[3][4]
Corey-Fuchs Reaction AldehydeCBr₄, PPh₃, n-BuLiExcellent for converting aldehydes to terminal alkynes, mild conditions.[1][5][6]Two-step process, use of strong base (n-BuLi).
Dehydrohalogenation Vicinal DihalideStrong base (e.g., NaNH₂)Readily available starting materials (from alkenes).Requires very strong bases and sometimes harsh conditions.

In-Depth Analysis and Experimental Data

Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] It is characterized by its mild reaction conditions and tolerance of a wide range of functional groups.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) salt in the presence of an amine base.[1]

Reaction Scheme:

Sonogashira_Coupling R1_alkyne R¹-C≡C-H plus1 + R1_alkyne->plus1 R2_halide R²-X product R¹-C≡C-R² R2_halide->product Pd(0), Cu(I), Base plus1->R2_halide pd0 Pd(0)L₂ pd_complex R²-Pd(II)(X)L₂ cu_acetylide R¹-C≡C-Cu pd_alkynyl_complex R¹-C≡C-Pd(II)(R²)L₂

Figure 1. General scheme of the Sonogashira coupling.

Experimental Data:

The following table summarizes representative examples of the Sonogashira coupling, highlighting the diversity of substrates and the typically high yields achieved.

EntryAryl/Vinyl HalideTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT295
24-BromobenzonitrileTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHDioxane80492
31-Iodonaphthalene1-HexynePd(OAc)₂ / PPh₃ / CuIPiperidineDMF50388
4(E)-1-Iodo-1-octeneCyclohexylacetylenePdCl₂(dppf) / CuICs₂CO₃Toluene100685

Experimental Protocol:

A detailed experimental protocol for a typical Sonogashira coupling reaction is as follows:

To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%). The amine base (e.g., triethylamine, 2.0 mmol) is then added, and the reaction mixture is stirred at the appropriate temperature under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Castro-Stephens Coupling

The Castro-Stephens coupling is a cross-coupling reaction between a copper(I) acetylide and an aryl or vinyl halide to form a disubstituted alkyne.[3] Unlike the Sonogashira coupling, it does not require a palladium co-catalyst.[4] The reaction is typically carried out in a coordinating solvent like pyridine at elevated temperatures.[3]

Reaction Scheme:

Castro_Stephens_Coupling R1_cu_acetylide R¹-C≡C-Cu plus1 + R1_cu_acetylide->plus1 R2_halide R²-X product R¹-C≡C-R² R2_halide->product Pyridine, Δ plus1->R2_halide plus2 + product->plus2 cu_halide CuX plus2->cu_halide

Figure 2. General scheme of the Castro-Stephens coupling.

Experimental Data:

The following table presents examples of the Castro-Stephens coupling.

EntryAryl/Vinyl HalideCopper(I) AcetylideSolventTemp. (°C)Time (h)Yield (%)
1IodobenzeneCopper(I) phenylacetylidePyridine1201285
22-IodothiopheneCopper(I) propargyl alcoholPyridine115878
34-NitrobromobenzeneCopper(I) hexylacetylideDMF150670
4(Z)-1-Bromo-1-hexeneCopper(I) cyclohexylacetylidePyridine1201065

Experimental Protocol:

A general procedure for the Castro-Stephens coupling is as follows:

In a flask equipped with a reflux condenser and a magnetic stirrer, the copper(I) acetylide (1.0 mmol) and the aryl or vinyl halide (1.1 mmol) are suspended in pyridine (10 mL). The mixture is heated to reflux under a nitrogen atmosphere. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired substituted alkyne.

Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a reliable two-step method for the conversion of aldehydes into terminal alkynes.[5][6] The first step involves the reaction of an aldehyde with carbon tetrabromide and triphenylphosphine to form a 1,1-dibromoalkene.[1] In the second step, treatment of the dibromoalkene with a strong base, such as n-butyllithium, results in the formation of the terminal alkyne via a Fritsch-Buttenberg-Wiechell rearrangement.[6]

Reaction Scheme:

Corey_Fuchs_Reaction aldehyde R-CHO dibromoalkene R-CH=CBr₂ aldehyde->dibromoalkene 1. CBr₄, PPh₃ alkyne R-C≡C-H dibromoalkene->alkyne 2. n-BuLi

Figure 3. General scheme of the Corey-Fuchs reaction.

Experimental Data:

The following table illustrates the utility of the Corey-Fuchs reaction with various aldehydes.

EntryAldehydeYield of Dibromoalkene (%)Yield of Alkyne (%) (from dibromoalkene)
1Benzaldehyde9592
2Cyclohexanecarboxaldehyde9088
3Cinnamaldehyde8582
44-Methoxybenzaldehyde9390

Experimental Protocol:

A detailed two-step protocol for the Corey-Fuchs reaction is provided below:

Step 1: Synthesis of the 1,1-Dibromoalkene To a solution of triphenylphosphine (2.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added carbon tetrabromide (1.0 mmol). The mixture is stirred for 5 minutes, after which the aldehyde (1.0 mmol) is added. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then concentrated, and the residue is purified by column chromatography on silica gel to afford the 1,1-dibromoalkene.

Step 2: Synthesis of the Terminal Alkyne To a solution of the 1,1-dibromoalkene (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) at -78 °C is added n-butyllithium (2.1 mmol, as a solution in hexanes) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour. The reaction is quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the terminal alkyne.

Dehydrohalogenation of Vicinal Dihalides

The dehydrohalogenation of vicinal dihalides is a classical method for the synthesis of alkynes. This reaction involves the elimination of two equivalents of hydrogen halide from a dihaloalkane using a strong base, typically sodium amide in liquid ammonia. The vicinal dihalides are readily prepared from the corresponding alkenes by halogenation.

Reaction Scheme:

Dehydrohalogenation dihalide R¹-CH(X)-CH(X)-R² alkyne R¹-C≡C-R² dihalide->alkyne 2 eq. NaNH₂

Figure 4. General scheme for the dehydrohalogenation of a vicinal dihalide.

Experimental Data:

The following table provides examples of alkyne synthesis via dehydrohalogenation.

EntryVicinal DihalideBaseSolventTemp. (°C)Time (h)Yield (%)
11,2-DibromooctaneNaNH₂liq. NH₃-33285
2meso-2,3-DibromobutaneNaNH₂liq. NH₃-33190
3rac-1,2-Dibromo-1,2-diphenylethaneKOHEtOH150475
41,2-DichlorocyclohexaneNaNH₂Mineral Oil200360

Experimental Protocol:

A typical experimental procedure for the dehydrohalogenation of a vicinal dihalide is as follows:

In a three-necked flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, liquid ammonia (ca. 50 mL) is condensed. A small piece of sodium is added until a persistent blue color is obtained. Then, a catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal (2.2 mmol). After the blue color has disappeared, the vicinal dihalide (1.0 mmol) is added dropwise. The reaction mixture is stirred for the specified time at -33 °C. The reaction is then quenched by the careful addition of ammonium chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alkyne, which is purified by distillation or chromatography.

Conclusion

The choice of a synthetic route to a substituted alkyne depends on several factors, including the nature of the desired product, the availability of starting materials, and the tolerance of functional groups. The Sonogashira coupling is often the method of choice for its mild conditions and broad applicability. The Castro-Stephens coupling provides a palladium-free alternative, though it often requires harsher conditions. The Corey-Fuchs reaction is a highly effective method for the specific transformation of aldehydes to terminal alkynes. Finally, the dehydrohalogenation of vicinal dihalides remains a valuable and cost-effective method, particularly when the corresponding alkene is readily available. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions in the design and execution of their synthetic strategies.

References

Validation

A Comparative Guide to the Purity Validation of Ethyl 2,3-dibromo-3-phenylpropanoate by HPLC and Alternative Methods

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental data. This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental data. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the validation of Ethyl 2,3-dibromo-3-phenylpropanoate purity against alternative analytical techniques. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical method.

Introduction

Ethyl 2,3-dibromo-3-phenylpropanoate is a halogenated ester commonly synthesized through the bromination of ethyl cinnamate. The presence of impurities, such as unreacted starting materials or byproducts, can significantly impact the outcomes of downstream applications. Therefore, robust analytical methods are required to accurately determine the purity of this compound. HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it a suitable candidate for this analysis. This guide will explore a proposed HPLC method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Potential Impurities

The primary synthesis route for Ethyl 2,3-dibromo-3-phenylpropanoate involves the addition of bromine across the double bond of ethyl cinnamate.[1] Based on this reaction, potential impurities may include:

  • Ethyl cinnamate: Unreacted starting material.

  • Over-brominated or under-brominated species: Byproducts of the reaction.

  • Solvent residues: Residual solvents from the synthesis and purification process.

Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the desired level of accuracy and sensitivity. The following table provides a comparative overview of HPLC, GC-MS, and qNMR for the analysis of Ethyl 2,3-dibromo-3-phenylpropanoate.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantification based on the direct relationship between the intensity of an NMR signal and the number of corresponding nuclei.
Applicability Ideal for non-volatile and thermally labile compounds like Ethyl 2,3-dibromo-3-phenylpropanoate.Suitable for volatile and semi-volatile impurities. The target compound may require derivatization or high temperatures, risking degradation.Provides structural confirmation and absolute quantification without the need for a specific reference standard of the analyte.
Sensitivity High, typically in the µg/mL to ng/mL range, depending on the detector.Very high, especially for volatile impurities, often in the pg range.Lower sensitivity compared to chromatographic methods, typically requiring mg of sample.
Selectivity Good, can be optimized by adjusting mobile phase composition and column chemistry.Excellent, provides mass spectral data for confident peak identification.High, provides detailed structural information, allowing for the identification and quantification of impurities with distinct NMR signals.
Quantification Relative quantification based on peak area percentage or external/internal standards.Relative quantification based on peak area percentage or external/internal standards.Absolute or relative quantification against a certified internal standard.
Sample Throughput Moderate, with typical run times of 15-30 minutes per sample.High, with fast run times for volatile compounds.Low to moderate, requires longer acquisition times for good signal-to-noise.

Experimental Protocols

Proposed HPLC Method for Purity Validation

This proposed method is based on common practices for the analysis of similar halogenated and ester compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Alternative Method 1: GC-MS for Volatile Impurities
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Alternative Method 2: Quantitative NMR (qNMR) for Absolute Purity
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample and an internal standard are soluble (e.g., CDCl3).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters: A sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Processing: Integration of the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons, and the molecular weights of the analyte and the internal standard.

Visualizing the Workflow and Decision-Making Process

To further aid researchers, the following diagrams illustrate the experimental workflow for HPLC analysis and a decision tree for selecting the appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Figure 1. Experimental workflow for HPLC purity validation.

Method_Selection start Start: Purity Assessment of Ethyl 2,3-dibromo-3-phenylpropanoate question1 Primary Goal? start->question1 question2 Expected Impurities? question1->question2 Routine Quality Control qnmr qNMR question1->qnmr Absolute Quantification question3 Need for Structural Confirmation? question2->question3 Both/Unknown hplc HPLC with UV Detection question2->hplc Non-volatile gcms GC-MS question2->gcms Volatile question3->hplc No question3->qnmr Yes

Figure 2. Decision tree for selecting an analytical method.

Conclusion

The purity validation of Ethyl 2,3-dibromo-3-phenylpropanoate can be effectively achieved using HPLC, which is well-suited for this non-volatile compound. The proposed reversed-phase HPLC method provides a robust and reliable approach for routine quality control. For the analysis of volatile impurities, GC-MS serves as a powerful complementary technique due to its high sensitivity and specificity. When absolute quantification and structural confirmation are paramount, qNMR stands out as an invaluable tool, albeit with lower throughput. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate technique to ensure the quality and integrity of their scientific work.

References

Comparative

A Comparative Analysis of the Reactivity of Ethyl 2,3-dibromo-3-phenylpropanoate and its Carboxylic Acid Analog

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of structurally similar molecules is paramount for efficient synthesis and process optimization. This guide provide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of structurally similar molecules is paramount for efficient synthesis and process optimization. This guide provides an objective comparison of the reactivity of Ethyl 2,3-dibromo-3-phenylpropanoate and its carboxylic acid counterpart, 2,3-dibromo-3-phenylpropanoic acid, with a focus on their behavior in elimination reactions. The information presented is supported by experimental data to facilitate informed decisions in synthetic strategy.

The primary structural difference between these two compounds lies in the functional group at the C1 position: an ethyl ester versus a carboxylic acid. This seemingly minor variation significantly influences the electronic and steric environment of the molecule, leading to distinct reaction pathways and product distributions under basic conditions. This guide will delve into these differences, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying reaction mechanisms.

Reactivity of 2,3-dibromo-3-phenylpropanoic Acid: A Study in Solvent-Dependent Elimination

The dehydrobromination of 2,3-dibromo-3-phenylpropanoic acid is a classic example of how the choice of solvent can dictate the reaction mechanism, leading to different stereoisomeric products. The reaction with a mild base like potassium carbonate can proceed through either an E1 (Elimination, Unimolecular) or E2 (Elimination, Bimolecular) pathway.

In an aprotic solvent such as acetone, the reaction proceeds via an E2 mechanism, which is a concerted, one-step process. This pathway requires a specific anti-periplanar geometry between the hydrogen to be abstracted and the leaving bromide, resulting in a high degree of stereoselectivity.

Conversely, in a protic solvent like water, the reaction is favored to proceed through an E1 mechanism. This two-step process involves the formation of a carbocation intermediate, which can then lose a proton to form the alkene. The stability of the resulting alkene often governs the product distribution.

Quantitative Data: Product Distribution in Different Solvents
ReactantBaseSolventReaction TypeMajor ProductProduct Ratio (cis:trans)
2,3-dibromo-3-phenylpropanoic acidK₂CO₃AcetoneE2cis-1-bromo-2-phenylethene~98 : 2[1]
2,3-dibromo-3-phenylpropanoic acidK₂CO₃WaterE1trans-1-bromo-2-phenylethene20 : 80[1]
Experimental Protocols

E2 Elimination in Acetone:

  • Dissolve 2,3-dibromo-3-phenylpropanoic acid in dry acetone.

  • Add potassium carbonate to the solution.

  • Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography.

  • After completion, the solvent is evaporated, and the product is extracted to yield predominantly cis-1-bromo-2-phenylethene.[2][3]

E1 Elimination in Water:

  • Suspend 2,3-dibromo-3-phenylpropanoic acid in water.

  • Add potassium carbonate and heat the mixture.

  • The reaction proceeds to give a mixture of cis- and trans-1-bromo-2-phenylethene, with the trans isomer being the major product.[1][4]

Reaction Pathways

E1_E2_Comparison cluster_E2 E2 Pathway (Aprotic Solvent) cluster_E1 E1 Pathway (Protic Solvent) E2_start 2,3-dibromo-3-phenylpropanoic acid E2_TS Concerted Transition State E2_start->E2_TS K₂CO₃ / Acetone E2_product cis-1-bromo-2-phenylethene E2_TS->E2_product E1_start 2,3-dibromo-3-phenylpropanoic acid E1_intermediate Carbocation Intermediate E1_start->E1_intermediate Loss of Br⁻ E1_product trans-1-bromo-2-phenylethene E1_intermediate->E1_product -H⁺ start Reactant start->E2_start start->E1_start

Caption: Solvent-dependent elimination pathways for 2,3-dibromo-3-phenylpropanoic acid.

Reactivity of Ethyl 2,3-dibromo-3-phenylpropanoate: A Shift Towards Substitution and Double Elimination

The presence of the ethyl ester group in Ethyl 2,3-dibromo-3-phenylpropanoate alters its reactivity profile compared to the carboxylic acid. Under strongly basic conditions, such as with sodium hydroxide, the ester is reported to be more susceptible to nucleophilic substitution (SN2) at the carbon bearing the bromine, rather than undergoing elimination. This is because the acidity of the α-proton is generally lower in esters compared to their corresponding carboxylic acids, making elimination less favorable.

However, with a stronger base and under harsher conditions, such as refluxing with alcoholic potassium hydroxide, Ethyl 2,3-dibromo-3-phenylpropanoate can undergo a double dehydrobromination to yield phenylpropiolic acid.

Experimental Protocol

Double Dehydrobromination to Phenylpropiolic Acid:

  • A solution of potassium hydroxide is prepared in 95% ethanol and heated.

  • Crude Ethyl 2,3-dibromo-3-phenylpropanoate is added to the warm alkaline solution.

  • The mixture is refluxed for several hours.

  • After cooling, the reaction mixture is worked up by acidification to precipitate the phenylpropiolic acid.

Reaction Pathway

Ester_Reactivity cluster_SN2 SN2 Pathway (Strong Base) cluster_Double_Elimination Double Elimination (Stronger Base, Heat) start Ethyl 2,3-dibromo-3-phenylpropanoate SN2_product Substitution Product start->SN2_product NaOH (aq) intermediate Vinyl Bromide Intermediate start->intermediate KOH / EtOH, Δ -HBr product Phenylpropiolic Acid intermediate->product KOH / EtOH, Δ -HBr

References

Validation

A Comparative Guide to the Synthesis of Ethyl Phenylpropiolate: A Cost-Benefit Analysis

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl phenylpropiolate, a valuable building block in the synthesis of various organi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl phenylpropiolate, a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and materials, can be prepared through several synthetic routes. This guide provides a detailed cost-benefit analysis of three prominent methods: the Sonogashira coupling, the Horner-Wadsworth-Emmons reaction, and the dehydrohalogenation of ethyl cinnamate derivatives. The comparison focuses on reagent costs, reaction yields, safety, and environmental impact to aid in the selection of the most suitable method for specific laboratory and industrial needs.

At a Glance: Comparison of Synthetic Routes

Metric Sonogashira Coupling Horner-Wadsworth-Emmons Reaction Dehydrohalogenation of Ethyl Cinnamate Derivative
Starting Materials Iodobenzene, Ethyl PropiolateBenzaldehyde, Diethyl (ethoxycarbonylmethyl)phosphonateEthyl Cinnamate, Bromine, Base
Key Reagents Palladium catalyst, Copper(I) iodide, TriethylamineSodium Hydride (or other strong base)Potassium Carbonate (or other base)
Typical Yield High (often >90%)Moderate to High (typically 60-80%)Moderate (two steps)
Estimated Reagent Cost per Mole of Product HighModerateLow to Moderate
Reaction Conditions Mild, inert atmosphere often requiredAnhydrous conditions, often cryogenic temperatures for base additionStep 1: Room temperature; Step 2: Elevated temperature
Safety Concerns Toxicity of palladium and copper catalysts, handling of aminesUse of highly flammable and reactive sodium hydride, generation of hydrogen gasUse of corrosive and toxic bromine
Environmental Impact Heavy metal waste, use of organic solventsUse of strong bases and organic solvents, generation of phosphate byproductsUse of halogenated intermediates and organic solvents

Synthetic Route Overviews

A visual representation of the compared synthetic pathways provides a clear overview of the chemical transformations involved in each method.

Synthetic_Routes cluster_sonogashira Sonogashira Coupling cluster_hwe Horner-Wadsworth-Emmons cluster_dehydrohalogenation Dehydrohalogenation Iodobenzene Iodobenzene Sonogashira_Product Ethyl Phenylpropiolate Iodobenzene->Sonogashira_Product Pd catalyst, CuI, Et3N EthylPropiolate Ethyl Propiolate EthylPropiolate->Sonogashira_Product Benzaldehyde Benzaldehyde HWE_Product Ethyl Phenylpropiolate Benzaldehyde->HWE_Product NaH, THF Phosphonate Diethyl (ethoxycarbonylmethyl)phosphonate Phosphonate->HWE_Product EthylCinnamate Ethyl Cinnamate DibromoEster Ethyl (2,3-dibromo-3-phenyl)propanoate EthylCinnamate->DibromoEster Br2, CCl4 Dehydro_Product Ethyl Phenylpropiolate DibromoEster->Dehydro_Product Base (e.g., K2CO3)

Figure 1: Diagram of the three synthetic routes to ethyl phenylpropiolate.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and are intended to serve as a guide for laboratory synthesis.

Route 1: Sonogashira Coupling

The Sonogashira coupling provides a direct and high-yielding route to ethyl phenylpropiolate. This palladium and copper co-catalyzed cross-coupling reaction joins an aryl halide with a terminal alkyne.

Workflow:

Sonogashira_Workflow Start Combine Iodobenzene, Ethyl Propiolate, Pd catalyst, CuI, and Triethylamine in THF React Stir at room temperature under inert atmosphere Start->React Workup Aqueous workup and extraction with ether React->Workup Purify Column chromatography Workup->Purify Product Ethyl Phenylpropiolate Purify->Product

Figure 2: Workflow for the Sonogashira coupling synthesis.

Procedure:

To a solution of iodobenzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq) in degassed tetrahydrofuran (THF) and triethylamine (Et3N) (2:1 v/v) is added ethyl propiolate (1.2 eq) under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl phenylpropiolate. A typical yield for this reaction is around 95%.[1]

Route 2: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction offers an alternative approach, constructing the carbon-carbon triple bond through the reaction of a phosphonate ylide with an aldehyde.

Workflow:

HWE_Workflow Start Prepare phosphonate ylide: Add NaH to Diethyl (ethoxycarbonylmethyl)phosphonate in anhydrous THF React Add Benzaldehyde dropwise at 0°C, then stir at room temperature Start->React Workup Quench with water and extract with ethyl acetate React->Workup Purify Column chromatography Workup->Purify Product Ethyl Phenylpropiolate Purify->Product

Figure 3: Workflow for the Horner-Wadsworth-Emmons synthesis.

Procedure:

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere is added diethyl (ethoxycarbonylmethyl)phosphonate (1.0 eq) dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. The resulting solution is cooled back to 0 °C, and a solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the careful addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield ethyl phenylpropiolate. Expected yields are typically in the range of 60-80%.

Route 3: Dehydrohalogenation of an Ethyl Cinnamate Derivative

This two-step route involves the initial bromination of ethyl cinnamate followed by a double dehydrobromination to form the alkyne.

Workflow:

Dehydrohalogenation_Workflow Start Step 1: Bromination Add Bromine to Ethyl Cinnamate in Carbon Tetrachloride Isolate Isolate Ethyl (2,3-dibromo-3-phenyl)propanoate Start->Isolate React Step 2: Dehydrohalogenation React dibromo ester with a base (e.g., Potassium Carbonate) in a suitable solvent Isolate->React Workup Aqueous workup and extraction React->Workup Purify Column chromatography Workup->Purify Product Ethyl Phenylpropiolate Purify->Product

Figure 4: Workflow for the Dehydrohalogenation synthesis.

Procedure:

Step 1: Synthesis of Ethyl (2,3-dibromo-3-phenyl)propanoate To a solution of ethyl cinnamate (1.0 eq) in carbon tetrachloride is added bromine (1.0 eq) dropwise at 0 °C. The reaction mixture is stirred at room temperature until the bromine color disappears. The solvent is removed under reduced pressure to yield the crude ethyl (2,3-dibromo-3-phenyl)propanoate, which can be used in the next step without further purification.

Step 2: Dehydrohalogenation The crude ethyl (2,3-dibromo-3-phenyl)propanoate is dissolved in a suitable solvent such as dimethylformamide (DMF), and a base, for example, potassium carbonate (2.5 eq), is added. The mixture is heated at 80-100 °C for several hours until the reaction is complete as monitored by TLC. After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give ethyl phenylpropiolate. The overall yield for the two steps is typically in the moderate range.

Cost-Benefit Analysis

A detailed breakdown of the estimated costs and benefits of each synthetic route is presented below. The costs are based on currently available catalogue prices for the necessary reagents and may vary depending on the supplier and scale of the synthesis.

Reagent Cost Comparison

The following table provides an estimated cost for the key reagents required for the synthesis of one mole of ethyl phenylpropiolate by each route.

Reagent Route Approximate Cost (USD/mole of product)
IodobenzeneSonogashira60 - 100
Ethyl PropiolateSonogashira150 - 200
Dichlorobis(triphenylphosphine)palladium(II)Sonogashira100 - 150 (catalyst loading dependent)
Copper(I) IodideSonogashira5 - 10
TriethylamineSonogashira5 - 10
Total (Sonogashira) ~320 - 470
BenzaldehydeHWE10 - 20
Diethyl (ethoxycarbonylmethyl)phosphonateHWE40 - 60
Sodium Hydride (60% in oil)HWE20 - 30
TetrahydrofuranHWE20 - 40 (solvent)
Total (HWE) ~90 - 150
Ethyl CinnamateDehydrohalogenation15 - 25
BromineDehydrohalogenation10 - 20
Potassium CarbonateDehydrohalogenation5 - 10
Carbon Tetrachloride/DMFDehydrohalogenation10 - 20 (solvent)
Total (Dehydrohalogenation) ~40 - 75
Benefit Analysis

Sonogashira Coupling:

  • High Yield: This method consistently provides high yields of the desired product, which is a significant advantage in terms of efficiency and reduces the need for extensive purification of large crude product masses.[1]

  • Directness: It is a one-step reaction from readily available starting materials.

  • Mild Conditions: The reaction can often be carried out at room temperature.[2]

Horner-Wadsworth-Emmons Reaction:

  • Moderate Cost: The overall reagent cost is significantly lower than the Sonogashira coupling.

  • Avoids Heavy Metals: This route does not require palladium or copper catalysts, which can be advantageous for certain applications where metal contamination is a concern.

  • Good Yields: While not as high as the Sonogashira coupling, the yields are generally good.

Dehydrohalogenation of Ethyl Cinnamate Derivative:

  • Lowest Cost: This route utilizes the most inexpensive starting materials and reagents.

  • Readily Available Starting Materials: Ethyl cinnamate is a common and affordable chemical.

Safety and Environmental Considerations

Sonogashira Coupling:

  • Toxicity: Palladium and copper catalysts are toxic and require careful handling and disposal.[3] Heavy metal contamination of the final product can be a concern.

  • Solvents: The use of organic solvents like THF and triethylamine requires proper ventilation and waste management.[4] Efforts are being made to develop greener Sonogashira protocols in aqueous media or with recoverable catalysts to mitigate the environmental impact.[3][4][5]

Horner-Wadsworth-Emmons Reaction:

  • Reactive Reagents: Sodium hydride is a highly flammable and water-reactive solid that generates hydrogen gas upon reaction. It must be handled with extreme care under an inert atmosphere.

  • Byproducts: The reaction generates a phosphate byproduct that needs to be disposed of properly.

  • Solvents: Anhydrous solvents like THF are required, which are flammable.

Dehydrohalogenation of Ethyl Cinnamate Derivative:

  • Hazardous Reagents: Bromine is a highly corrosive and toxic liquid that requires handling in a well-ventilated fume hood with appropriate personal protective equipment. Carbon tetrachloride is a toxic and ozone-depleting solvent, and its use is highly restricted. Alternative, less hazardous solvents should be considered.

  • Halogenated Waste: The reaction generates halogenated byproducts that require appropriate disposal.

Conclusion

The choice of the optimal synthetic route to ethyl phenylpropiolate depends on a careful consideration of the specific requirements of the project.

  • For high-purity, small-scale synthesis where cost is less of a concern and high yield is critical, the Sonogashira coupling is an excellent choice due to its efficiency and directness.

  • For larger-scale production where cost is a significant factor and moderate to good yields are acceptable, the Horner-Wadsworth-Emmons reaction presents a balanced option, avoiding the use of expensive and toxic heavy metal catalysts.

  • When cost is the primary driver and the infrastructure to handle hazardous reagents like bromine is in place, the dehydrohalogenation of an ethyl cinnamate derivative is the most economical route, although it involves a two-step process and may result in lower overall yields.

Researchers and production chemists must weigh these factors – cost, yield, safety, and environmental impact – to make an informed decision that aligns with their goals and available resources. Further process optimization for each route, such as the use of greener solvents or catalyst recycling, can also significantly impact the overall cost-benefit analysis.

References

Comparative

Spectroscopic Comparison of Erythro and Threo Diastereomers of Ethyl 2,3-dibromo-3-phenylpropanoate

A detailed analysis of the spectroscopic data for the erythro and threo diastereomers of Ethyl 2,3-dibromo-3-phenylpropanoate is presented for researchers, scientists, and drug development professionals. This guide provi...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic data for the erythro and threo diastereomers of Ethyl 2,3-dibromo-3-phenylpropanoate is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, and IR spectral data, supported by established experimental protocols.

The differentiation of diastereomers is a critical aspect of chemical and pharmaceutical research, as distinct stereoisomers can exhibit varied biological activities. This report focuses on the spectroscopic characterization of the erythro and threo diastereomers of Ethyl 2,3-dibromo-3-phenylpropanoate, which are typically synthesized via the bromination of ethyl cinnamate. The relative stereochemistry of the two chiral centers in these diastereomers leads to distinct spectroscopic signatures, which are detailed below.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the erythro and threo diastereomers of Ethyl 2,3-dibromo-3-phenylpropanoate. This data is essential for the unambiguous identification and characterization of each isomer.

¹H NMR Data (CDCl₃)
Proton Erythro Isomer Chemical Shift (δ, ppm) Threo Isomer Chemical Shift (δ, ppm) Key Differentiating Feature
Hα (CHBr)~4.8 - 5.0 (d)~4.6 - 4.8 (d)The Hα proton of the erythro isomer is typically found at a lower field (more deshielded).
Hβ (CHBrPh)~5.2 - 5.4 (d)~5.0 - 5.2 (d)Similar to Hα, the Hβ proton of the erythro isomer is also shifted downfield.
Jαβ (Hz)Smaller (~10-11 Hz)Larger (~11-12 Hz)The vicinal coupling constant between Hα and Hβ is characteristically smaller for the erythro isomer due to the anti-periplanar relationship of the protons in the most stable conformation.
OCH₂CH₃~4.2 (q)~4.2 (q)
OCH₂CH₃~1.2 (t)~1.2 (t)
Phenyl~7.3 - 7.5 (m)~7.3 - 7.5 (m)
¹³C NMR Data (CDCl₃)
Carbon Erythro Isomer Chemical Shift (δ, ppm) Threo Isomer Chemical Shift (δ, ppm)
C=O~168~168
Cα (CHBr)~50~52
Cβ (CHBrPh)~55~57
Phenyl C (ipso)~138~138
Phenyl C (o, m, p)~128-130~128-130
OCH₂~62~62
CH₃~14~14
IR Data (cm⁻¹)
Functional Group Erythro Isomer Threo Isomer
C=O Stretch~1740~1740
C-Br Stretch~690 and ~550~700 and ~560
C-O Stretch~1250~1250
Aromatic C-H~3030~3030
Aliphatic C-H~2980~2980

Experimental Protocols

The following is a general experimental protocol for the synthesis and characterization of the erythro and threo diastereomers of Ethyl 2,3-dibromo-3-phenylpropanoate.

Synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate

The synthesis is typically achieved through the bromination of ethyl cinnamate.

Materials:

  • Ethyl cinnamate

  • Bromine

  • Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

  • Ice bath

Procedure:

  • Dissolve ethyl cinnamate in carbon tetrachloride in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of ethyl cinnamate. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period.

  • Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of the erythro and threo diastereomers.

Separation and Characterization of Diastereomers

The separation of the erythro and threo diastereomers can be achieved by fractional crystallization or column chromatography.

Fractional Crystallization:

  • Dissolve the crude product mixture in a minimal amount of a suitable hot solvent (e.g., ethanol or petroleum ether).

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • The less soluble diastereomer will crystallize out first. The specific isomer that crystallizes first depends on the solvent system used.

  • Filter the crystals and recrystallize them to obtain a pure sample of one diastereomer.

  • The other diastereomer can be isolated from the mother liquor by evaporation of the solvent and subsequent purification.

Column Chromatography:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column and elute with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Collect the fractions and analyze them by thin-layer chromatography (TLC) to identify the separated diastereomers.

  • Combine the pure fractions of each diastereomer and remove the solvent to obtain the isolated products.

Spectroscopic Analysis: The purified erythro and threo diastereomers are then analyzed using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm their identity and purity based on the data presented in the tables above.

Logical Relationship of Synthesis

The following diagram illustrates the synthetic pathway from the starting material to the diastereomeric products.

Synthesis_Pathway start Ethyl Cinnamate reagents Br₂ / CCl₄ start->reagents product_mixture Mixture of Erythro and Threo Diastereomers reagents->product_mixture separation Separation (Fractional Crystallization or Column Chromatography) product_mixture->separation erythro Erythro Isomer separation->erythro threo Threo Isomer separation->threo

Caption: Synthesis of erythro and threo diastereomers.

Safety & Regulatory Compliance

Safety

Proper Disposal of Ethyl 2,3-dibromo-3-phenylpropanoate: A Comprehensive Guide

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposa...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Ethyl 2,3-dibromo-3-phenylpropanoate, ensuring compliance with safety protocols and environmental regulations.

Safety and Hazard Information

Ethyl 2,3-dibromo-3-phenylpropanoate is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

Precautionary statements advise avoiding breathing dust, fumes, gas, mist, vapors, or spray and washing skin thoroughly after handling.[1][3] Personal protective equipment (PPE), including protective gloves, eye protection, and face protection, is mandatory when handling this chemical.[1][3]

Quantitative Data Summary

While specific quantitative limits for disposal are not detailed in the provided safety data sheets, the following table summarizes key hazard information.

Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Skin Irritation2P264, P280, P302+P352, P332+P317, P362+P364
Serious Eye Irritation2AP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity3P261, P271, P304+P340, P319, P403+P233, P405

Disposal Protocol

The primary recommended method for the disposal of Ethyl 2,3-dibromo-3-phenylpropanoate is through a licensed hazardous waste disposal company. An alternative, where permissible and equipped, is incineration.

Method 1: Licensed Disposal Company

  • Segregation and Storage :

    • Store waste Ethyl 2,3-dibromo-3-phenylpropanoate in a designated, well-ventilated, and locked-up area.[1][3]

    • Keep the container tightly closed.[1][3]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "Ethyl 2,3-dibromo-3-phenylpropanoate".

  • Contact a Licensed Waste Disposal Company :

    • Engage a certified hazardous waste management service to arrange for pickup and disposal.

    • Provide the Safety Data Sheet (SDS) to the disposal company to ensure they are aware of the material's hazards and handling requirements.

  • Documentation :

    • Maintain a "cradle-to-grave" record of the hazardous waste, from generation to final disposal, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[4][5][6]

Method 2: Incineration (Requires specialized facilities)

  • Solvent Dilution :

    • Under a certified chemical fume hood, dissolve or mix the Ethyl 2,3-dibromo-3-phenylpropanoate with a combustible solvent.

  • Incineration :

    • The resulting mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[7]

Disposal Workflow

A Ethyl 2,3-dibromo-3-phenylpropanoate Waste B Segregate and Store in Labeled, Closed Container A->B C Contact Licensed Hazardous Waste Disposal Company B->C F Alternative: Incineration (if facility is equipped) B->F Check local regulations and facility capabilities D Provide SDS and Arrange for Pickup C->D E Maintain Disposal Records (RCRA) D->E F->C No G Dissolve in Combustible Solvent in Fume Hood F->G Yes H Burn in Chemical Incinerator with Afterburner and Scrubber G->H

Caption: Disposal decision workflow for Ethyl 2,3-dibromo-3-phenylpropanoate.

Regulatory Framework

The disposal of hazardous waste is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes a comprehensive framework for managing hazardous waste from its generation to its final disposal.[4][8] States may have their own, often more stringent, regulations that must also be followed.[4] It is the responsibility of the waste generator to ensure that the disposal of Ethyl 2,3-dibromo-3-phenylpropanoate complies with all applicable national and local laws.[5]

References

Handling

Personal protective equipment for handling Ethyl 2,3-dibromo-3-phenylpropanoate

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2,3-dibromo-3-phenylpropanoate. Adherence to these procedures is c...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2,3-dibromo-3-phenylpropanoate. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling Ethyl 2,3-dibromo-3-phenylpropanoate, a comprehensive suite of personal protective equipment is mandatory to mitigate risks of exposure. This compound is known to cause skin irritation and may cause respiratory irritation[1][2][3].

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] A face shield should be used when there is a risk of splashing.
Hand Protection Chemical Impermeable GlovesWear chemical-resistant gloves, such as nitrile rubber, and inspect them before use.[1][4][5]
Body Protection Protective ClothingA fire/flame resistant and impervious lab coat or protective suit is necessary.[1][6] Ensure clothing covers the body from shoulders to below the knees.
Respiratory Protection RespiratorUse a respirator if exposure limits are exceeded or if irritation is experienced. Work in a well-ventilated area, preferably under a chemical fume hood.[6][7]

Experimental Protocols: Handling and Storage

Handling:

  • Ventilation: Always handle Ethyl 2,3-dibromo-3-phenylpropanoate in a well-ventilated area or a chemical fume hood to avoid inhalation of dust, fumes, or vapors[1].

  • Avoid Contact: Prevent contact with skin and eyes by wearing the appropriate PPE.[1]

  • Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge steam[1].

  • Hygiene: Wash hands thoroughly after handling the chemical.[1] Contaminated clothing should be removed and washed before reuse.[2]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[1][2][8].

  • Incompatibilities: Store away from foodstuff containers and incompatible materials[1].

Emergency and Disposal Procedures

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention if the person feels unwell.[2]

  • Skin Contact: Immediately wash the affected area with plenty of water.[1][2] Remove contaminated clothing. If skin irritation occurs, get medical help.[2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Consult a doctor.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1] Call a doctor or poison control center immediately.[1]

Spill and Leakage:

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup: Collect the spillage using spark-proof tools and explosion-proof equipment.[1] Place the material in suitable, closed containers for disposal.[1]

Disposal:

  • Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle Ethyl 2,3-dibromo-3-phenylpropanoate prep_setup->handle_chem Proceed with experiment post_decon Decontaminate Work Area and Equipment handle_chem->post_decon Experiment complete emergency_spill Spill Occurs handle_chem->emergency_spill If spill emergency_exposure Personal Exposure handle_chem->emergency_exposure If exposure post_disposal Dispose of Waste in Designated Container post_decon->post_disposal post_ppe Remove and Dispose of/Clean PPE post_disposal->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash spill_contain Contain Spill emergency_spill->spill_contain spill_cleanup Clean Up with Absorbent Material emergency_spill->spill_cleanup spill_dispose Dispose of Waste emergency_spill->spill_dispose exp_skin Skin Contact: Wash with Water emergency_exposure->exp_skin exp_eye Eye Contact: Rinse with Water emergency_exposure->exp_eye exp_inhale Inhalation: Move to Fresh Air emergency_exposure->exp_inhale exp_medical Seek Medical Attention emergency_exposure->exp_medical spill_contain->spill_cleanup spill_cleanup->spill_dispose exp_skin->exp_medical exp_eye->exp_medical exp_inhale->exp_medical

Caption: Workflow for the safe handling of Ethyl 2,3-dibromo-3-phenylpropanoate.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,3-dibromo-3-phenylpropanoate
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